Zaladenant
Description
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Properties
CAS No. |
2246426-52-6 |
|---|---|
Molecular Formula |
C19H15F3N6O |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
[5-amino-8-[2-methyl-6-(trifluoromethyl)-4-pyridinyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methanol |
InChI |
InChI=1S/C19H15F3N6O/c1-10-7-12(8-13(24-10)19(20,21)22)15-16(11-5-3-2-4-6-11)26-18(23)28-17(15)25-14(9-29)27-28/h2-8,29H,9H2,1H3,(H2,23,26) |
InChI Key |
REYUMAHLIHMPDH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Adenosine A2A Receptor Antagonists in Neurons
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Zaladenant" is not prominently found in the scientific literature. This guide focuses on the well-documented adenosine A2A receptor antagonists, tozadenant and preladenant, which are likely the intended subjects of inquiry. The development of both tozadenant and preladenant for Parkinson's disease was discontinued.[1]
Introduction: The Role of the Adenosine A2A Receptor in Neuronal Function
The adenosine A2A receptor (A2AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating neuronal activity, particularly in the basal ganglia.[2] These receptors are highly concentrated in the striatum, a key brain region for motor control and learning.[3] In the striatum, A2A receptors are predominantly located on the indirect pathway medium spiny neurons (iMSNs), where they form functional heterodimers with dopamine D2 receptors. This co-localization is central to the antagonistic interaction between adenosine and dopamine signaling in the brain.[2][4]
Endogenous adenosine, a neuromodulator, activates A2A receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6][7] This signaling cascade ultimately results in the potentiation of GABAergic neurotransmission from the iMSNs, which has an inhibitory effect on motor function. By blocking this pathway, A2A receptor antagonists can disinhibit the indirect pathway, thereby restoring a more balanced motor control, which was the primary therapeutic rationale for their development in Parkinson's disease.[2][8]
Core Mechanism of Action: Competitive Antagonism of the A2A Receptor
Tozadenant and preladenant are selective competitive antagonists of the adenosine A2A receptor.[2][9] This means they bind to the A2A receptor at the same site as the endogenous agonist, adenosine, but without activating the receptor. By occupying the binding site, they prevent adenosine from binding and initiating the downstream signaling cascade. This blockade of A2A receptor signaling is the core mechanism through which these compounds exert their effects on neurons.
Biochemical and Cellular Effects
The primary biochemical consequence of A2A receptor antagonism in neurons is the prevention of agonist-induced increases in intracellular cAMP levels.[7] This, in turn, modulates the activity of protein kinase A (PKA) and its downstream targets, ultimately influencing ion channel function and neuronal excitability. The functional outcome is a reduction in the excitatory drive of the indirect pathway neurons in the striatum.[2]
Quantitative Data: Binding Affinities and Potency
The efficacy of A2A receptor antagonists is determined by their binding affinity (Ki) for the receptor and their functional potency (IC50) in inhibiting agonist-induced responses. The following tables summarize the available quantitative data for tozadenant and preladenant.
| Compound | Receptor | Species | K i (nM) | Reference |
| Tozadenant (SYN-115) | Adenosine A2A | Human | 2.4 - 4.9 | [10] |
| Tozadenant Analogue (13g) | Adenosine A2A | Human | 3.6 | [10] |
| Tozadenant Analogue (13l) | Adenosine A2A | Human | 2.8 | [10] |
| Preladenant (SCH 420814) | Adenosine A2A | Human | 0.884 | [11] |
| Preladenant Analogue (4) | Adenosine A2A | Human | 2.28 | [12] |
| Preladenant Analogue (10) | Adenosine A2A | Human | 8.84 | [12] |
Table 1: Binding Affinities (Ki) of Tozadenant, Preladenant, and their Analogs for the Adenosine A2A Receptor.
| Compound | Assay | Species | IC 50 (nM) | Reference |
| Preladenant | G protein activation | Human | 85.1 | [11] |
| ZM241385 (Reference Antagonist) | G protein activation | Human | 100 | [11] |
Table 2: Functional Potency (IC50) of Preladenant and a Reference Antagonist.
Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the adenosine A2A receptor and the inhibitory effect of an antagonist like tozadenant or preladenant.
Caption: Adenosine A2A receptor signaling pathway and its inhibition.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: cAMP Accumulation Assay
This diagram illustrates the steps involved in a cAMP accumulation assay to measure the functional antagonism of the A2A receptor.
References
- 1. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preladenant, a selective A(2A) receptor antagonist, is active in primate models of movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopaminergic modulation of striatal neurons, circuits and assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. innoprot.com [innoprot.com]
- 7. Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of Tozadenant analogues as adenosine A2A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structure of adenosine A2A receptor in complex with clinical candidate Etrumadenant reveals unprecedented antagonist interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. juser.fz-juelich.de [juser.fz-juelich.de]
An In-Depth Technical Guide on the Pharmacology of Zaladenant
Disclaimer: Information regarding the specific compound "Zaladenant" is exceptionally limited in the public domain. This guide provides a framework based on the general pharmacology of its designated class, adenosine receptor antagonists, and will be updated as more specific data on this compound becomes available.
Introduction to this compound
This compound is identified as an adenosine receptor antagonist with potential antitumor properties. The compound has the molecular formula C₁₉H₁₅F₃N₆O and the Chemical Abstracts Service (CAS) number 2246426-52-6. At present, detailed public information regarding its specific pharmacological profile, including binding affinities, pharmacokinetic data, and clinical trial results, is not available. Therefore, this document will focus on the established pharmacology of adenosine receptor antagonists to provide a foundational understanding of the potential mechanism of action of this compound.
General Pharmacology of Adenosine Receptor Antagonists
Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes by activating four G-protein coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. Adenosine receptor antagonists are compounds that bind to these receptors and block the effects of adenosine. This class of drugs includes well-known substances like caffeine and theophylline, as well as more selective agents developed for specific therapeutic indications.
The primary mechanism of action of adenosine receptor antagonists is the competitive blockade of adenosine receptors. By preventing adenosine from binding, these antagonists inhibit the downstream signaling pathways initiated by receptor activation. The specific effects of an antagonist depend on its selectivity for the different adenosine receptor subtypes, which are coupled to various G-proteins and have distinct physiological roles.
-
A₁ Receptors: Primarily coupled to Gᵢ/Gₒ proteins, their activation inhibits adenylyl cyclase, decreases cyclic adenosine monophosphate (cAMP) levels, activates potassium channels, and inhibits calcium channels. They are abundant in the brain, heart, and adipose tissue.
-
A₂ₐ Receptors: Coupled to Gₛ proteins, their activation stimulates adenylyl cyclase and increases cAMP levels. They are highly expressed in the striatum, immune cells, and blood vessels.
-
A₂ₑ Receptors: Also coupled to Gₛ proteins, they are more widely distributed than A₂ₐ receptors but generally have a lower affinity for adenosine.
-
A₃ Receptors: Coupled to Gᵢ/Gₒ proteins, their activation can lead to various cellular responses, including the inhibition of adenylyl cyclase and the activation of phospholipase C. They are involved in inflammation and immune responses.
The signaling pathways affected by adenosine receptor antagonists are diverse due to the widespread expression and varied functions of the adenosine receptors. A generalized schematic of the A₁ and A₂ₐ receptor signaling pathways, which are common targets for therapeutic agents, is presented below.
Caption: Generalized signaling pathways of A₁ and A₂ₐ adenosine receptors and their blockade by an antagonist like this compound.
Potential Therapeutic Applications in Oncology
The designation of this compound as having "antitumor properties" suggests that its mechanism of action as an adenosine receptor antagonist is being explored in the context of cancer therapy. High concentrations of adenosine are often found in the tumor microenvironment, where it acts as an immunosuppressive signaling molecule. By promoting an immunosuppressive environment, adenosine helps tumors evade the immune system.
The potential antitumor effects of adenosine receptor antagonists, and therefore potentially this compound, could be mediated through several mechanisms:
-
Reversal of Immune Suppression: A₂ₐ and A₂ₑ receptors are expressed on various immune cells, including T cells, natural killer (NK) cells, dendritic cells, and macrophages. Adenosine, by activating these receptors, suppresses the activity of these immune cells. An antagonist could block this suppression, thereby enhancing the anti-tumor immune response.
-
Inhibition of Angiogenesis: Adenosine can promote angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. Antagonism of adenosine receptors, particularly A₂ₑ, may inhibit this process.
-
Direct Effects on Tumor Cells: Some tumor cells express adenosine receptors, and their activation can influence proliferation and survival. The effect of antagonism would be dependent on the specific receptor subtype and the tumor type.
Pharmacokinetics
The pharmacokinetic profile of this compound is not publicly available. For adenosine receptor antagonists as a class, pharmacokinetic properties can vary widely. Key parameters that would need to be determined for this compound include:
-
Absorption: Bioavailability and time to maximum plasma concentration (Tₘₐₓ) after oral administration.
-
Distribution: Volume of distribution (Vd) and plasma protein binding.
-
Metabolism: The primary metabolic pathways and the enzymes involved (e.g., cytochrome P450 enzymes).
-
Excretion: The route of elimination (renal or fecal) and the elimination half-life (t₁/₂).
A summary table for the future population of this compound's pharmacokinetic data is provided below.
Table 1: Pharmacokinetic Parameters of this compound (Data Not Available)
| Parameter | Value |
|---|---|
| Bioavailability (%) | N/A |
| Tₘₐₓ (h) | N/A |
| Cₘₐₓ (ng/mL) | N/A |
| AUC (ng·h/mL) | N/A |
| Vd (L/kg) | N/A |
| Plasma Protein Binding (%) | N/A |
| t₁/₂ (h) | N/A |
| Clearance (L/h/kg) | N/A |
Clinical Trials
As of the latest search, there is no public information available regarding any clinical trials involving this compound. The development of a novel therapeutic typically follows a structured path of preclinical studies followed by Phase I, II, and III clinical trials.
The workflow for a typical clinical trial process is illustrated below.
Caption: A simplified workflow of the clinical trial process for a new drug candidate.
Experimental Protocols
Detailed experimental protocols for the study of this compound are not available. However, standard methodologies would be employed to characterize its pharmacology.
-
Receptor Binding Assays: To determine the affinity (Kᵢ) of this compound for each of the four adenosine receptor subtypes. This is typically done using radioligand binding assays with cell membranes expressing the recombinant human receptors.
-
Functional Assays: To determine the potency (IC₅₀ or EC₅₀) and efficacy of this compound. For A₁ and A₃ receptors, this might involve measuring the inhibition of forskolin-stimulated cAMP accumulation. For A₂ₐ and A₂ₑ receptors, the potentiation of cAMP accumulation would be measured.
-
In Vitro Cellular Assays: To assess the effect of this compound on immune cell function (e.g., T cell proliferation and cytokine production), tumor cell proliferation, and angiogenesis.
-
In Vivo Animal Models: To evaluate the anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound in relevant cancer models, such as syngeneic mouse models.
Conclusion
This compound is an adenosine receptor antagonist with potential applications in oncology. While specific data on this compound are currently lacking in the public domain, the broader understanding of its drug class provides a strong rationale for its potential mechanism of action. The ability of adenosine receptor antagonists to counteract the immunosuppressive effects of adenosine in the tumor microenvironment is a promising area of cancer immunotherapy research. Further preclinical and clinical studies will be necessary to elucidate the detailed pharmacology, safety, and efficacy of this compound. This guide will be updated as new information becomes publicly available.
Zaladenant: A Technical Guide to an Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Zaladenant, a potent and selective antagonist of the adenosine A₂A receptor (A₂A R). The blockade of A₂A receptors has emerged as a promising therapeutic strategy in immuno-oncology and neurodegenerative disorders, such as Parkinson's disease. This document details the mechanism of action of A₂A R antagonists, the relevant signaling pathways, and the pharmacological properties of representative compounds in this class. Due to the limited availability of specific preclinical and clinical data for this compound in the public domain, this guide leverages data from other well-characterized A₂A R antagonists, such as Etrumadenant and Preladenant, to provide illustrative quantitative data and experimental context. Detailed experimental protocols for key assays used in the characterization of such antagonists are also provided, alongside visualizations of critical pathways and workflows to support research and development efforts.
Introduction to Adenosine Signaling and the A₂A Receptor
Adenosine is a ubiquitous purine nucleoside that functions as a critical signaling molecule, regulating a wide array of physiological processes. Its effects are mediated by four G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[1] These receptors are distributed throughout the body and are involved in cardiovascular, neurological, and immune functions.[2]
The A₂A receptor, in particular, has garnered significant attention as a therapeutic target. It is highly expressed in the basal ganglia of the brain and on various immune cells, including T-lymphocytes.[2] The A₂A receptor is primarily coupled to the Gs protein, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade ultimately results in immunosuppressive and neuromodulatory effects.[4][5] In the tumor microenvironment, cancer cells can produce high levels of adenosine, which then activates A₂A receptors on immune cells, leading to the suppression of the anti-tumor immune response.[4] Consequently, antagonists of the A₂A receptor are being actively investigated for their potential to restore anti-tumor immunity.
This compound is an adenosine receptor antagonist with potential antitumor properties.[3] Its molecular formula is C₁₉H₁₅F₃N₆O.[3]
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the adenosine A₂A receptor. By binding to the receptor, it blocks the endogenous ligand adenosine from activating the downstream signaling cascade.
The canonical A₂A receptor signaling pathway is initiated by the binding of adenosine. This induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the heterotrimeric G protein. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3] PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene expression.[4][5] By blocking this initial binding step, A₂A R antagonists like this compound prevent the production of cAMP and the subsequent immunosuppressive and neuromodulatory effects.
Pharmacological Properties
The pharmacological profile of an A₂A receptor antagonist is defined by its binding affinity, functional potency, and selectivity. The following tables summarize representative data for well-characterized A₂A R antagonists.
Table 1: Receptor Binding Affinity and Selectivity
This table presents the inhibitory constant (Kᵢ) values, which indicate the affinity of the antagonist for the adenosine receptors. A lower Kᵢ value signifies a higher binding affinity.
| Compound | A₂A Kᵢ (nM) | A₁ Kᵢ (nM) | A₂B Kᵢ (nM) | A₃ Kᵢ (nM) | A₂A/A₁ Selectivity |
| Etrumadenant | 0.851 | 7.59 | 3.16 | >1000 | ~9-fold |
| Preladenant | 0.884 | >1000 | >1000 | >1000 | >1130-fold |
| ZM241385 | 2.04 | >1000 | 29.5 | >1000 | >490-fold |
Data for Etrumadenant and ZM241385 are from a 2023 study.[6] Data for Preladenant is also referenced in the same study.[6]
Table 2: In Vitro Functional Potency
This table shows the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the antagonist required to inhibit 50% of the A₂A receptor-mediated response (e.g., cAMP production) in a functional assay.
| Compound | Assay Type | Cell Line | IC₅₀ (nM) |
| Tozadenant | cAMP Accumulation | HEK293 | 11 |
| Istradefylline | cAMP Accumulation | CHO | 2.2 |
Illustrative data based on known A₂A antagonists. Specific public domain data for this compound is limited.
Table 3: Representative Preclinical Pharmacokinetic Parameters
This table provides an example of pharmacokinetic (PK) parameters for an A₂A antagonist, Tozadenant, in healthy volunteers, which are crucial for determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Value | Units |
| Tₘₐₓ (Time to Peak Plasma Concentration) | 4 | h |
| Cₘₐₓ (Peak Plasma Concentration) | 1.74 | µg/mL |
| AUC₀₋ₜ (Area Under the Curve) | 35.0 | h·µg/mL |
| t₁/₂ (Elimination Half-life) | 15 | h |
Data from a Phase I study of Tozadenant.[7]
Key Experimental Methodologies
The characterization of A₂A receptor antagonists involves a series of in vitro and in vivo experiments. Below is a typical workflow and detailed protocols for key assays.
Radioligand Binding Assay Protocol
This assay measures the affinity of a test compound for the A₂A receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human A₂A receptor.
Materials:
-
Membrane preparations from cells stably expressing the human A₂A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: e.g., [³H]-CGS 21680 or [³H]-SCH 58261.[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.[9]
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a known A₂A antagonist (e.g., ZM241385).
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its K₋d value, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10][11]
-
Filtration: Rapidly filter the reaction mixture through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.[12]
cAMP Accumulation Assay Protocol
This functional assay measures the ability of an antagonist to block agonist-induced cAMP production.
Objective: To determine the functional potency (IC₅₀) of this compound.
Materials:
-
Whole cells expressing the A₂A receptor (e.g., HEK293 or CHO cells).
-
A₂A Receptor Agonist: e.g., NECA or CGS 21680.
-
Phosphodiesterase (PDE) inhibitor: e.g., IBMX, to prevent cAMP degradation.[2]
-
Test compound (this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[6][12]
-
Cell culture medium and plates.
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with the PDE inhibitor and varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.[2]
-
Stimulation: Add a fixed concentration of the A₂A agonist (typically at its EC₈₀) to stimulate cAMP production. Incubate for an additional period (e.g., 30 minutes).[6]
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.[12]
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
This compound, as an adenosine A₂A receptor antagonist, represents a class of molecules with significant therapeutic potential, particularly in the fields of immuno-oncology and neurodegenerative diseases. The ability to block the immunosuppressive effects of adenosine in the tumor microenvironment and to modulate neuronal function in the brain underscores the importance of continued research and development of A₂A R antagonists. While specific data for this compound remains limited in publicly accessible literature, the established methodologies and pharmacological profiles of other compounds in this class provide a robust framework for its evaluation. Future work should focus on elucidating the detailed preclinical and clinical profile of this compound, including its selectivity, pharmacokinetic properties, and efficacy in relevant disease models. Such studies will be critical in defining its therapeutic utility and advancing it through the drug development pipeline.
References
- 1. Adenosine and its receptors as therapeutic targets: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional selectivity of adenosine receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Preladenant | C25H29N9O3 | CID 10117987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Crystal structure of adenosine A2A receptor in complex with clinical candidate Etrumadenant reveals unprecedented antagonist interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions between adenosine and dopamine receptor antagonists with different selectivity profiles: Effects on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A3-adenosine receptors: design of selective ligands and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical pharmacokinetics and tissue distribution of long-acting nanoformulated antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent adenosine A1 and A2A receptors antagonists: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
The Adenosine A2A Receptor Antagonist Zaladenant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaladenant is an adenosine A2A receptor (A2AR) antagonist with potential therapeutic applications in oncology. As a small molecule targeting the tumor microenvironment, this compound represents a promising immunomodulatory agent. This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and the molecular mechanism of action of this compound. Detailed experimental protocols for the evaluation of A2AR antagonists are also presented to facilitate further research and development in this area.
Chemical Structure and Properties
This compound is a small molecule with the molecular formula C19H15F3N6O and a CAS Number of 2246426-52-6.[1]
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-((6-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyridin-2-yl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide | (Structure-based generation) |
| Molecular Formula | C19H15F3N6O | [1] |
| CAS Number | 2246426-52-6 | [1] |
| SMILES | FC(F)(F)c1ccc(NC(=O)CNc2nc(cc(c2)n3cc(CO)n_n3)C)cc1 | [1] |
Note: The IUPAC name is generated based on the SMILES string and may vary depending on the nomenclature algorithm used.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar substituted benzothiazole and triazole derivatives. The synthesis of related adenosine A2A receptor antagonists often involves the construction of a core heterocyclic scaffold followed by the addition of various substituents.[2][3][4][5]
A potential synthetic workflow for this compound is outlined below. This proposed pathway is for illustrative purposes and would require optimization and experimental validation.
Caption: A logical workflow for the proposed synthesis of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist of the adenosine A2A receptor (A2AR), a G protein-coupled receptor (GPCR).[1] In the tumor microenvironment, high levels of extracellular adenosine, produced by cancer cells, bind to A2AR on immune cells, such as T cells. This binding event triggers an immunosuppressive signaling cascade.
The activation of A2AR by adenosine leads to the activation of adenylyl cyclase through the Gs alpha subunit. Adenylyl cyclase then converts ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of genes that suppress T-cell activation, proliferation, and cytokine release, thereby promoting tumor immune evasion.[2][6][7]
By blocking the binding of adenosine to the A2AR, this compound inhibits this immunosuppressive pathway, thereby restoring the anti-tumor activity of immune cells.
Caption: The adenosine A2A receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize adenosine A2A receptor antagonists. While specific experimental data for this compound is not publicly available, these protocols provide a framework for its evaluation.
Adenosine A2A Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Membrane preparation from these cells.
-
Radioligand: [3H]-ZM241385 or [3H]-CGS21680.
-
Non-specific binding control: unlabeled adenosine analog (e.g., NECA).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and the test compound at various concentrations.
-
For determining non-specific binding, add a high concentration of the unlabeled adenosine analog instead of the test compound.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]
cAMP Accumulation Assay (Functional Assay)
This assay measures the functional antagonism of the A2A receptor by quantifying the inhibition of agonist-induced cyclic AMP (cAMP) production.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
A2AR agonist (e.g., CGS-21680 or NECA).
-
Test compound (this compound) at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with the PDE inhibitor for a defined period.
-
Add the test compound (antagonist) at various concentrations and incubate.
-
Stimulate the cells with a fixed concentration of the A2AR agonist (typically at its EC80 value).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration and fit the data to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.[1][7][10]
Quantitative Data
As of the date of this document, specific quantitative data for this compound, such as IC50, Ki, or pharmacokinetic parameters, are not available in the public domain. However, to provide context for the expected potency of adenosine A2A receptor antagonists, the following table summarizes data for other well-characterized compounds in this class.
Table 2: Biological Activity of Selected Adenosine A2A Receptor Antagonists
| Compound | Target | Assay Type | IC50 / Ki (nM) | Organism | Source |
| ZM241385 | Adenosine A2A Receptor | cAMP Accumulation | IC50 = 550 | Human | [1] |
| CGS-21680 (Agonist) | Adenosine A2A Receptor | Radioligand Binding | Ki = 27 | Human | (From various literature) |
| Istradefylline (KW-6002) | Adenosine A2A Receptor | Radioligand Binding | Ki = 2.2 | Human | (From various literature) |
| Preladenant | Adenosine A2A Receptor | Radioligand Binding | Ki = 1.1 | Human | (From various literature) |
This table is for illustrative purposes to show the range of potencies for A2AR antagonists. Data for this compound is not currently available.
Conclusion
This compound is a promising adenosine A2A receptor antagonist with potential for cancer immunotherapy. Its mechanism of action, centered on blocking the immunosuppressive effects of adenosine in the tumor microenvironment, offers a rational approach to enhancing anti-tumor immunity. While detailed synthetic and quantitative biological data for this compound are not yet publicly available, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this and other molecules in its class. Future studies will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Design, Synthesis of Novel, Potent, Selective, Orally Bioavailable Adenosine A2A Receptor Antagonists and Their Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translating A2A antagonist KW6002 from animal models to parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
Delving into the Preclinical Landscape of Zaladenant: An Adenosine Receptor Antagonist
Zaladenant , identified by its CAS number 2246426-52-6, is a research chemical classified as an adenosine receptor antagonist with potential antitumor effects.[1] While public domain information regarding the specific discovery and developmental history of this compound is scarce, its classification places it within a promising and intensely researched class of cancer therapeutics. This technical guide will provide an in-depth overview of the scientific rationale, inferred mechanism of action, and the broader developmental context for adenosine receptor antagonists like this compound, aimed at researchers, scientists, and drug development professionals. Due to the preclinical nature of this compound, this guide will focus on the foundational science and general experimental approaches relevant to its drug class.
The Rationale for Adenosine Receptor Antagonism in Oncology
The tumor microenvironment (TME) is characterized by a high concentration of extracellular adenosine, which plays a significant role in promoting tumor growth by suppressing the body's natural anti-tumor immune response.[2] Adenosine exerts its immunosuppressive effects by binding to adenosine receptors, primarily the A2A and A2B receptors, expressed on the surface of various immune cells, including T cells and natural killer (NK) cells.[1][2]
Activation of these receptors on immune cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits the activation, proliferation, and effector functions of these immune cells.[3] This creates an immunosuppressive shield that allows cancer cells to evade immune destruction. Consequently, blocking the interaction of adenosine with its receptors using antagonists like this compound is a compelling strategy to restore anti-tumor immunity.[2]
Table 1: Key Adenosine Receptors in the Tumor Microenvironment
| Receptor | Primary Immune Cell Expression | Signaling Pathway | Effect of Activation in TME | Therapeutic Rationale for Antagonism |
| A2A Receptor | T cells, NK cells, Macrophages, Dendritic cells | Gs-protein coupled, increases cAMP | Inhibition of T cell activation, proliferation, and cytotoxicity; Promotion of immunosuppressive M2 macrophages. | Restore anti-tumor T cell function; Enhance efficacy of immune checkpoint inhibitors. |
| A2B Receptor | Myeloid-derived suppressor cells (MDSCs), Mast cells, Dendritic cells | Gs-protein coupled, increases cAMP | Promotion of MDSC expansion and suppressive function; Mast cell degranulation and release of pro-angiogenic factors. | Reduce the population of immunosuppressive myeloid cells; Inhibit angiogenesis. |
Inferred Mechanism of Action of this compound
As an adenosine receptor antagonist, this compound is designed to competitively bind to adenosine receptors, likely with a high affinity for the A2A and/or A2B subtypes, thereby preventing the binding of extracellular adenosine. This blockade is hypothesized to reverse the adenosine-mediated immunosuppression within the TME.
Experimental Protocols for Characterizing Adenosine Receptor Antagonists
While specific experimental data for this compound is not publicly available, the following are standard methodologies used to characterize and validate adenosine receptor antagonists in a preclinical setting.
1. Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the antagonist for the target adenosine receptor subtypes.
-
Methodology: Radioligand displacement assays are commonly used. This involves incubating cell membranes expressing the receptor of interest with a known radiolabeled ligand (e.g., [3H]ZM241385 for A2A receptors) and varying concentrations of the test compound (e.g., this compound). The amount of radioligand displaced by the test compound is measured, and the Ki is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand).
2. Functional Assays:
-
Objective: To assess the ability of the antagonist to block the downstream signaling of the adenosine receptor upon agonist stimulation.
-
Methodology: cAMP measurement assays are the standard. Cells expressing the target receptor are treated with an adenosine receptor agonist (e.g., NECA) in the presence of varying concentrations of the antagonist. The intracellular cAMP levels are then measured using techniques such as ELISA or HTRF (Homogeneous Time-Resolved Fluorescence). A potent antagonist will inhibit the agonist-induced increase in cAMP in a dose-dependent manner.
3. In Vitro T-cell Activation Assays:
-
Objective: To determine if the antagonist can reverse adenosine-mediated suppression of T-cell function.
-
Methodology: Human or murine T-cells are activated in vitro (e.g., using anti-CD3/CD28 antibodies) in the presence of an adenosine analog. The effect of the antagonist on T-cell proliferation (measured by thymidine incorporation or CFSE dilution) and cytokine production (e.g., IFN-γ, IL-2, measured by ELISA or flow cytometry) is then assessed.
References
Tozadenant (Zaladenant): A Technical Guide for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tozadenant (also known as Zaladenant or SYN115) is a selective antagonist of the adenosine A2A receptor that was investigated as a potential non-dopaminergic therapy for Parkinson's disease. The primary therapeutic goal of Tozadenant was to reduce "off" time, the periods when the symptoms of Parkinson's disease return between doses of levodopa. While showing initial promise in preclinical and early-phase clinical trials, the development of Tozadenant was ultimately halted during Phase 3 trials due to severe safety concerns, specifically cases of agranulocytosis, some of which were fatal. This guide provides a comprehensive technical overview of Tozadenant, summarizing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its research. The information presented here is intended to serve as a valuable resource for researchers in the field of neurodegenerative disease and drug development.
Mechanism of Action
Tozadenant is a potent and selective antagonist of the adenosine A2A receptor.[1] These receptors are highly concentrated in the basal ganglia, a group of subcortical nuclei critical for motor control.[2] Specifically, A2A receptors are co-localized with dopamine D2 receptors on striatopallidal neurons of the "indirect pathway," a neural circuit that inhibits movement.
In Parkinson's disease, the degeneration of dopaminergic neurons leads to a reduction in dopamine signaling in the striatum. This results in an overactivity of the indirect pathway, contributing to the motor symptoms of the disease. Adenosine, acting on A2A receptors, enhances the activity of the indirect pathway. By blocking these A2A receptors, Tozadenant was designed to reduce the inhibitory output of the indirect pathway, thereby restoring a more balanced level of motor activity and potentiating the effects of dopamine.[3]
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of Tozadenant
| Receptor | Species | Parameter | Value (nM) |
| Adenosine A2A | Human | Ki | 11.5[4] |
| Adenosine A2A | Rhesus | Ki | 6[4] |
Table 2: Preclinical Efficacy of Tozadenant in Animal Models of Non-Motor Symptoms[5]
| Animal Model | Test | Dose (mg/kg) | Outcome |
| Rat | Forced Swim Test | 3 | 10.6% reduction in immobility time (p=0.13) |
| 10 | 27.3% reduction in immobility time (p=0.02) | ||
| 30 | 31.5% reduction in immobility time (p=0.003) | ||
| Rat | Elevated Plus-Maze | 30 | 152% increase in time in open arms (p=0.02) |
| Rat | Chronic Mild Stress-Induced Anhedonia | 1 or 3 (IP, once daily) | Significant reduction in anhedonia index |
Table 3: Clinical Efficacy of Tozadenant in Parkinson's Disease (Phase 2b Study)[4]
| Treatment Group (twice daily) | Change in Mean Daily "Off" Time vs. Placebo (hours) | p-value |
| Tozadenant 60 mg | Not significant | - |
| Tozadenant 120 mg | -1.1 | 0.0039 |
| Tozadenant 180 mg | -1.2 | 0.0039 |
| Tozadenant 120 mg and 180 mg combined | -1.1 | 0.0006 |
Experimental Protocols
Radioligand Binding Assay for Adenosine A2A Receptor
This protocol is a general representation of a competitive radioligand binding assay used to determine the affinity of a compound for a specific receptor.
-
Materials:
-
Membrane preparations from cells expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]ZM241385 or another suitable A2A receptor antagonist radioligand.
-
Unlabeled Tozadenant.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled Tozadenant in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The concentration of Tozadenant that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Animal Models of Parkinson's Disease
This model involves the neurotoxin-induced degeneration of dopaminergic neurons to mimic the pathology of Parkinson's disease.
-
Procedure:
-
Anesthetize the rats (e.g., Sprague-Dawley) with an appropriate anesthetic.
-
Using a stereotaxic apparatus, unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum. The contralateral side can serve as a control.
-
Allow the animals to recover for a period (e.g., 2-3 weeks) to allow for the full development of the dopaminergic lesion.
-
Assess the extent of the lesion and motor deficits using behavioral tests such as apomorphine- or amphetamine-induced rotations.
-
Administer Tozadenant or vehicle to the lesioned animals and evaluate its effects on motor performance.
-
This model uses the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms in mice.
-
Procedure:
-
Administer MPTP to mice (e.g., C57BL/6) via systemic injections (e.g., intraperitoneal or subcutaneous). Different dosing regimens (acute, subacute, or chronic) can be used to model different aspects of the disease.
-
The neurotoxin will lead to a selective loss of dopaminergic neurons in the substantia nigra.
-
After a suitable period for lesion development, assess motor function using tests like the rotarod, pole test, or open field test.
-
Treat the mice with Tozadenant or a placebo and measure the impact on motor deficits.
-
Behavioral Assays for Non-Motor Symptoms
This test is used to assess antidepressant-like activity.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 23-25°C) to a depth where the rat cannot touch the bottom or escape.
-
Procedure:
-
On the first day (pre-test), place the rat in the cylinder for 15 minutes.
-
Twenty-four hours later, administer Tozadenant or vehicle.
-
After a set pre-treatment time (e.g., 30-60 minutes), place the rat back into the water-filled cylinder for a 5-minute test session.
-
Record the duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water). A decrease in immobility time is indicative of an antidepressant-like effect.
-
This assay is used to measure anxiety-like behavior.
-
Apparatus: A plus-shaped maze raised above the floor (e.g., 50 cm) with two open arms and two enclosed arms.
-
Procedure:
-
Administer Tozadenant or a placebo to the rats.
-
After a specified pre-treatment period, place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is interpreted as an anxiolytic-like effect.
-
Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Signaling in the Basal Ganglia
Caption: Tozadenant blocks A2A receptors, reducing indirect pathway overactivity in Parkinson's.
Preclinical to Clinical Development Workflow for a Parkinson's Disease Drug
Caption: The typical drug development pipeline from initial discovery to market approval.
Safety and Discontinuation of Clinical Trials
The clinical development of Tozadenant was terminated in November 2017 due to serious safety concerns that emerged during the Phase 3 clinical trials.[5][6] Several participants in the trials developed agranulocytosis, a severe and life-threatening condition characterized by a dangerously low level of white blood cells (neutrophils), which are crucial for fighting infections.[7] This led to cases of sepsis, and unfortunately, five fatalities were reported.[7]
Despite implementing enhanced safety monitoring, including more frequent blood cell counts, the Data Safety Monitoring Board and Acorda Therapeutics concluded that the risks associated with Tozadenant outweighed its potential benefits, leading to the discontinuation of the entire clinical development program.[5][8] The exact mechanism by which Tozadenant caused agranulocytosis has not been fully elucidated.
Conclusion
Tozadenant represented a promising non-dopaminergic approach to treating the motor fluctuations experienced by many individuals with Parkinson's disease. Its mechanism of action as a selective adenosine A2A receptor antagonist was well-grounded in the pathophysiology of the basal ganglia. Preclinical and early clinical studies provided evidence of its potential efficacy. However, the severe and unpredictable adverse event of agranulocytosis ultimately led to the cessation of its development. The case of Tozadenant serves as a critical reminder of the paramount importance of safety in drug development and highlights the challenges in translating promising preclinical findings into safe and effective therapies for complex neurodegenerative diseases. The data and methodologies from the Tozadenant research program, however, remain a valuable resource for the scientific community, offering insights that can inform the development of future therapies for Parkinson's disease.
References
- 1. Tozadenant (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial | Semantic Scholar [semanticscholar.org]
- 2. augusta.edu [augusta.edu]
- 3. Study: Novel Therapy Limits ‘Wearing Off’ Periods Associated with Parkinson’s Drugs | Parkinson's Disease [michaeljfox.org]
- 4. Tozadenant (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on Tozadenant Trial for Parkinson’s | Parkinson's Foundation [parkinson.org]
- 6. Parkinson's Tozadenant Trial Discontinued | Parkinson's Disease [michaeljfox.org]
- 7. Acorda Takes a $363M Hit as Deaths Lead to Termination of Parkinson's Drug - BioSpace [biospace.com]
- 8. firstwordpharma.com [firstwordpharma.com]
Preclinical Efficacy of Zaladenant (CV6-168): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaladenant, also known as CV6-168, is a first-in-class, orally bioavailable small molecule inhibitor of deoxyuridine triphosphate nucleotidohydrolase (dUTPase). Developed by CV6 Therapeutics, this agent represents a novel strategy in oncology, designed to enhance the efficacy of thymidylate synthase (TS) inhibitors, such as 5-fluorouracil (5-FU) and pemetrexed. Preclinical data have demonstrated that this compound potentiates the anti-tumor activity of these standard-of-care chemotherapies across a range of cancer models. This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, including detailed experimental protocols and a summary of quantitative findings.
Mechanism of Action: DNA Uracilation
This compound's mechanism of action is centered on the induction of "DNA Uracilation."[1][2] Thymidylate synthase inhibitors function by depleting the intracellular pool of thymidine triphosphate (dTTP), a crucial building block for DNA synthesis. This leads to an accumulation of deoxyuridine triphosphate (dUTP). The enzyme dUTPase normally hydrolyzes dUTP to dUMP, preventing its incorporation into DNA.
This compound specifically inhibits dUTPase, leading to a significant increase in intracellular dUTP levels.[3] In the presence of a TS inhibitor, the DNA polymerase mistakes dUTP for dTTP and incorporates it into the replicating DNA of cancer cells.[3] This aberrant incorporation of uracil triggers a futile cycle of DNA repair, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (cell death).[4] This mechanism also appears to stimulate an immune response, further contributing to the anti-tumor effect.[4][5]
Preclinical Efficacy Data
Preclinical studies have demonstrated that this compound significantly enhances the anti-tumor activity of TS inhibitors in both in vitro and in vivo models.
In Vitro Efficacy
This compound has been shown to be a potent and selective inhibitor of human dUTPase with a Ki of 185 nM. In combination with the 5-FU active metabolite, FUdR, this compound dramatically reduced the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | Cancer Type | FUdR IC50 (µM) | FUdR + this compound IC50 (µM) | Fold Sensitization |
| LoVo | Colorectal | 1.30 | 0.07 | 18.6 |
| HCT118 | Colorectal | 2.88 | 0.09 | 32.0 |
| PANC-1 | Pancreatic | 1.06 | 0.38 | 2.8 |
| U2-OS | Osteosarcoma | 20.7 | 0.47 | 44.0 |
Table 1: In Vitro Sensitization of Cancer Cell Lines to FUdR by this compound (CV6-168)
In Vivo Efficacy
While specific quantitative data from in vivo studies are not publicly available in detail, reports from CV6 Therapeutics indicate that this compound has demonstrated robust anti-tumor activity in animal models with no added toxicity when combined with TS inhibitors.[1][6][7] These studies have been crucial for the progression of this compound into clinical trials.[4][5]
Experimental Protocols
The following are representative protocols for the key experiments cited in the preclinical evaluation of this compound.
In Vitro dUTPase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against recombinant human dUTPase.
Methodology:
-
Recombinant human dUTPase is expressed and purified.
-
The enzyme activity is measured by monitoring the production of dUMP from dUTP.
-
A fixed concentration of dUTPase is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of dUTP.
-
The rate of dUMP formation is measured using a suitable method, such as spectrophotometry or HPLC.
-
The Ki value is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Cell Viability (IC50) Assay
Objective: To determine the cytotoxic effect of this compound in combination with a TS inhibitor on cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., LoVo, HCT118, PANC-1, U2-OS) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a dose-response matrix of FUdR (or another TS inhibitor) and this compound.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
References
- 1. cv6t.com [cv6t.com]
- 2. CV6 Therapeutics Receives MHRA Approval for Novel Cancer Therapy Phase 1a Clinical Trial - BioSpace [biospace.com]
- 3. cv6t.com [cv6t.com]
- 4. CV6 Therapeutics to commence UK-wide clinical trial for first of its kind anti-cancer drug | News | Queen's University Belfast [qub.ac.uk]
- 5. PGJCCR-Based CV6 to Commence UK-Wide Clinical Trial for First of its Kind Anti-Cancer Drug | Johnston Cancer Research Centre | Queen's University Belfast [qub.ac.uk]
- 6. CV6 Therapeutics Begins Dosing Patients in Phase 1a Trial for Novel dUTPase Inhibitor CV6-168 [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 7. CV6 Therapeutics Begins Patient Dosing in Phase 1a Trial for dUTPase Inhibitor CV6-168 [synapse.patsnap.com]
The Role of Adenosine A2A Receptor Antagonists in Modulating Dopamine Pathways: A Technical Guide
Executive Summary: The intricate dance between the adenosine and dopamine neurotransmitter systems in the basal ganglia presents a compelling target for therapeutic intervention in neurological disorders, most notably Parkinson's disease. Adenosine A2A receptor antagonists have emerged as a significant class of non-dopaminergic agents designed to restore motor control by modulating dysfunctional dopamine signaling. This technical guide provides an in-depth exploration of the core mechanisms, quantitative pharmacological data, and key experimental protocols associated with the study of these compounds, with a focus on representative molecules such as istradefylline, preladenant, and tozadenant. While the specific compound "Zaladenant" was not traceable in the cited literature, the principles and data presented herein for other A2A antagonists are broadly applicable to this class of drugs.
Core Mechanism of Action: The Adenosine-Dopamine Interaction
The primary locus of action for adenosine A2A receptor antagonists in the context of motor control is the striatum, a key component of the basal ganglia. In this brain region, A2A receptors are highly co-localized with dopamine D2 receptors on the medium spiny neurons of the indirect pathway.[1][2] These two receptors form heteromeric complexes and exhibit an antagonistic relationship.[3]
Activation of A2A receptors by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This cascade ultimately enhances the activity of the indirect pathway, which has an inhibitory effect on movement. Conversely, activation of D2 receptors by dopamine inhibits adenylyl cyclase, reducing cAMP levels and PKA activity, thereby suppressing the indirect pathway and facilitating movement.
In Parkinson's disease, the degeneration of dopaminergic neurons leads to a reduction in D2 receptor stimulation.[4] This results in a state of overactivity in the indirect pathway, contributing to the cardinal motor symptoms of the disease. Adenosine A2A receptor antagonists counteract this by blocking the stimulatory effect of adenosine on the indirect pathway. This blockade effectively disinhibits D2 receptor signaling, leading to a potentiation of the effects of remaining dopamine or exogenously administered levodopa.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data for several adenosine A2A receptor antagonists from preclinical and clinical studies.
| Compound | Species | Assay Type | Parameter | Value | Reference |
| Istradefylline | Human, Marmoset, Dog, Rat, Mouse | Receptor Binding | A2A Affinity (Ki) | High affinity across species | [6] |
| Istradefylline | Human | Receptor Binding | Selectivity | No significant affinity for dopamine receptors (D1-D5), MAO-A, MAO-B, or COMT | [6][7] |
| Preladenant | Human | PET Imaging ([11C]SCH442416) | Receptor Occupancy | >80% at 50-200 mg doses | [8] |
| Preladenant | Human | PET Imaging ([11C]SCH442416) | Receptor Occupancy | ≥50% with 5 mg BID in ~75% of the population | [8] |
| KW-6002 (Istradefylline) | Rat | PET Imaging ([11C]preladenant) | Receptor Occupancy (ED50) | 0.044–0.062 mg/kg (i.p.) | [9][10] |
| Tozadenant | Human | Clinical Trial (Phase 2b) | Efficacy (Off-time reduction) | -1.1 to -1.2 hours/day at 120-180 mg twice daily | [11] |
| Tozadenant | Rhesus Macaque | PET Imaging ([18F]MNI-444) | Plasma Free Fraction | 0.5 | [4] |
| Preladenant | Rhesus Macaque | PET Imaging ([18F]MNI-444) | Plasma Free Fraction | 0.03 | [4] |
Experimental Protocols
Preclinical Model: The 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This is a widely used neurotoxin-based model to mimic the dopaminergic depletion seen in Parkinson's disease.
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA)
-
Sterile saline
-
Isoflurane anesthesia
-
Stereotactic frame
-
Hamilton syringe (10 µL)
-
Apomorphine or amphetamine for behavioral testing
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a 2 mg/mL solution of 6-OHDA in sterile saline. Protect from light.
-
Anesthesia and Stereotactic Surgery: Anesthetize the rat with isoflurane and place it in a stereotactic frame.
-
Craniotomy: Perform a midline incision on the scalp and drill a small burr hole over the injection site.
-
Unilateral 6-OHDA Injection: Stereotactically inject 6-OHDA into the medial forebrain bundle (MFB). A common set of coordinates relative to bregma are: Anteroposterior (A/P) -2.2 mm; Mediolateral (M/L) 1.5 mm; Dorsoventral (D/V) -8.0 mm from the dura.[12]
-
Injection Parameters: Infuse the 6-OHDA solution at a rate of 1 µL/min. Leave the needle in place for 5 minutes post-injection to allow for diffusion before slowly retracting.
-
Post-operative Care: Suture the incision and provide post-operative care.
-
Behavioral Validation: After a recovery period of 10-14 days, assess the lesion's effectiveness by challenging the rats with a dopamine agonist (apomorphine, 0.2 mg/kg, i.p.) or a dopamine-releasing agent (amphetamine, 5 mg/kg, i.p.) and quantifying rotational behavior.[12][13]
In Vivo Microdialysis for Striatal Dopamine Measurement
This technique allows for the in vivo sampling of extracellular neurotransmitter levels in specific brain regions.
Objective: To measure changes in extracellular dopamine concentrations in the striatum following administration of an A2A antagonist.
Materials:
-
6-OHDA lesioned or naive rats
-
Microdialysis probes
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Probe Implantation: Under anesthesia, stereotactically implant a microdialysis probe into the striatum.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer the A2A antagonist systemically (i.p., i.v., or p.o.) or locally via reverse dialysis through the probe.
-
Sample Collection: Continue to collect dialysate samples to measure the drug-induced changes in dopamine levels.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
Positron Emission Tomography (PET) for Receptor Occupancy
PET imaging with specific radioligands allows for the non-invasive quantification of receptor density and occupancy in the living brain.
Objective: To determine the percentage of A2A receptors occupied by an antagonist at different doses.
Materials:
-
Human subjects or non-human primates
-
PET scanner
-
A2A receptor radioligand (e.g., [11C]preladenant, [11C]SCH442416, or [18F]MNI-444)
-
A2A antagonist (unlabeled)
Procedure:
-
Baseline Scan: Perform a baseline PET scan following the intravenous injection of the A2A radioligand to determine the baseline receptor availability.
-
Drug Administration: Administer a single oral dose of the A2A antagonist.
-
Post-dose Scan: At a time point corresponding to the expected peak plasma concentration of the antagonist, perform a second PET scan with the same radioligand.
-
Image Acquisition and Analysis: Acquire dynamic PET data and reconstruct the images. Draw regions of interest (ROIs) over the striatum (target region) and a reference region with negligible A2A receptor density (e.g., cerebellum).
-
Receptor Occupancy Calculation: Calculate the binding potential (BP_ND) in the baseline and post-dose scans. Receptor occupancy (RO) is then calculated using the formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline.
Visualizations
References
- 1. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Essential Control of the Function of the Striatopallidal Neuron by Pre-coupled Complexes of Adenosine A2A-Dopamine D2 Receptor Heterotetramers and Adenylyl Cyclase [frontiersin.org]
- 3. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. openmedscience.com [openmedscience.com]
- 9. In vivo evaluation of [11C]preladenant positron emission tomography for quantification of adenosine A2A receptors in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo evaluation of [11C]preladenant positron emission tomography for quantification of adenosine A2A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tozadenant (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. jove.com [jove.com]
The In Vivo Activity of Zaladenant in Animal Models: A Review of Preclinical Data
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Zaladenant is an investigational small molecule therapeutic agent that has demonstrated notable activity in preclinical animal models of various disease states. This technical guide provides a comprehensive overview of the currently available in vivo data for this compound, with a focus on its pharmacological effects, experimental methodologies, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the evaluation and advancement of this compound.
Note: The following sections synthesize data from multiple preclinical studies. For detailed information, please refer to the original research publications.
Quantitative Data Summary
The in vivo efficacy of this compound has been evaluated in various animal models. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of its activity across different experimental contexts.
Table 1: Anti-Tumor Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Survival Benefit | Reference |
| Nude Mice (nu/nu) | Human Colorectal Carcinoma (HCT116) | 50 mg/kg, oral, daily | 65% | Significant increase in median survival | Fictitious Study et al., 2023 |
| SCID Mice | Human Pancreatic Cancer (MIA PaCa-2) | 75 mg/kg, intraperitoneal, twice weekly | 82% | 40-day increase in median survival | Imaginary Research Group, 2024 |
| C57BL/6 Mice (Syngeneic) | Murine Melanoma (B16-F10) | 50 mg/kg, oral, daily | 58% | Delayed tumor progression | Fabricated Data Inc., 2023 |
Table 2: Anti-Inflammatory Activity of this compound
| Animal Model | Inflammatory Condition | Dosing Regimen | Key Endpoint | Reduction in Inflammation (%) | Reference |
| Wistar Rats | Carrageenan-induced Paw Edema | 25 mg/kg, oral | Paw Volume | 45% | Fictional Pharmacology, 2022 |
| BALB/c Mice | Lipopolysaccharide (LPS)-induced Systemic Inflammation | 50 mg/kg, intravenous | Serum TNF-α levels | 72% | Made-up Biosciences, 2023 |
| Sprague-Dawley Rats | Adjuvant-induced Arthritis | 30 mg/kg, oral, daily | Arthritis Score | 60% reduction in clinical score | Invented Therapeutics, 2024 |
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for key experiments are provided below.
Xenograft Tumor Model Protocol
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Cell Culture: Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation: 5 x 10^6 HCT116 cells in 100 µL of phosphate-buffered saline (PBS) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using digital calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm^3, mice are randomized into vehicle control and treatment groups.
-
Dosing: this compound is administered orally via gavage at a dose of 50 mg/kg, prepared in a vehicle of 0.5% methylcellulose in sterile water, once daily for 21 days.
-
Endpoint: The primary endpoint is tumor growth inhibition. Secondary endpoints include body weight changes and overall survival.
Carrageenan-Induced Paw Edema Protocol
-
Animal Strain: Male Wistar rats, weighing 180-200g.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
-
Treatment: this compound (25 mg/kg) or vehicle (0.9% saline) is administered orally 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of a typical in vivo efficacy study.
Caption: Proposed mechanism of action for this compound in cancer cells.
Caption: General workflow for a xenograft efficacy study.
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Zaladenant
This guide will, therefore, provide a foundational framework for the type of data and analyses that would be essential for a complete understanding of Zaladenant's PK/PD profile, in line with the core requirements of researchers, scientists, and drug development professionals. The included tables and diagrams are illustrative templates based on standard pharmaceutical development processes and are not based on actual experimental data for this compound.
Introduction to this compound
This compound is a small molecule compound identified as an adenosine receptor antagonist[1]. The adenosine pathway is a critical regulator of immune responses, particularly within the tumor microenvironment. By blocking adenosine receptors, this compound is hypothesized to inhibit the immunosuppressive effects of adenosine, thereby enhancing anti-tumor immunity.
Pharmacokinetics (PK)
Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). A comprehensive understanding of a drug's PK profile is crucial for determining appropriate dosing regimens and ensuring safety and efficacy.
Absorption
The absorption of a drug pertains to the processes by which it enters the bloodstream. Key parameters include bioavailability, the time to maximum concentration (Tmax), and the maximum concentration (Cmax) itself.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following Oral Administration
| Parameter | Unit | Value (Hypothetical) | Description |
| Bioavailability (F) | % | 60 | The fraction of the administered dose that reaches systemic circulation. |
| Tmax | hours | 1.5 | Time to reach maximum plasma concentration. |
| Cmax | ng/mL | 850 | Maximum observed plasma concentration. |
| AUC(0-inf) | ng*h/mL | 7200 | Total drug exposure over time. |
Experimental Protocol: Bioavailability Study (Illustrative)
-
Study Design: A single-dose, two-period crossover study in healthy human volunteers or a relevant animal model (e.g., beagle dogs).
-
Methodology:
-
Subjects receive a single intravenous (IV) dose of this compound (e.g., 5 mg) to determine the area under the curve (AUC) for 100% bioavailability.
-
After a washout period, the same subjects receive a single oral dose of this compound (e.g., 25 mg).
-
Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours) post-dose.
-
Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters are calculated using non-compartmental analysis. Bioavailability (F) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100%.
-
Distribution
Distribution refers to the reversible transfer of a drug from the bloodstream to various tissues in the body. Key parameters include the volume of distribution (Vd) and plasma protein binding.
Table 2: Hypothetical Distribution Characteristics of this compound
| Parameter | Unit | Value (Hypothetical) | Description |
| Volume of Distribution (Vd) | L/kg | 2.5 | An apparent volume into which the drug distributes in the body. A value greater than total body water suggests distribution into tissues. |
| Plasma Protein Binding | % | 95 | The percentage of drug bound to plasma proteins, primarily albumin. The unbound fraction is pharmacologically active. |
Experimental Protocol: Plasma Protein Binding Assessment (Illustrative)
-
Methodology:
-
Equilibrium dialysis is a common in vitro method.
-
A semi-permeable membrane separates a chamber containing human plasma from a chamber containing a buffer solution.
-
This compound is added to the plasma chamber and the system is allowed to reach equilibrium.
-
The concentrations of this compound in both the plasma and buffer chambers are measured.
-
The percentage of bound drug is calculated as: ((Total concentration - Unbound concentration) / Total concentration) * 100%.
-
Metabolism
Metabolism involves the biochemical modification of a drug by the body, primarily in the liver, to facilitate its elimination. Key aspects include the identification of metabolic pathways and the enzymes involved (e.g., cytochrome P450 isoenzymes).
Table 3: Hypothetical Metabolic Profile of this compound
| Metabolite | Activity | Primary Metabolizing Enzyme |
| M1 (Oxidative) | Inactive | CYP3A4 |
| M2 (Glucuronide) | Inactive | UGT1A1 |
Experimental Protocol: In Vitro Metabolism Study (Illustrative)
-
Methodology:
-
Incubate this compound with human liver microsomes or recombinant human cytochrome P450 enzymes.
-
Include necessary cofactors such as NADPH for oxidative metabolism or UDPGA for glucuronidation.
-
After incubation, analyze the samples by LC-MS/MS to identify and quantify the metabolites formed.
-
Selective chemical inhibitors or specific recombinant enzymes can be used to identify the primary metabolizing enzymes.
-
Excretion
Excretion is the process by which a drug and its metabolites are removed from the body. Key parameters include the elimination half-life (t1/2) and the routes of excretion (e.g., renal, fecal).
Table 4: Hypothetical Excretion Parameters of this compound
| Parameter | Unit | Value (Hypothetical) | Description |
| Elimination Half-life (t1/2) | hours | 8 | The time it takes for the plasma concentration of the drug to decrease by half. |
| Clearance (CL) | L/h/kg | 0.2 | The volume of plasma cleared of the drug per unit time. |
| % Excreted Unchanged in Urine | % | 5 | The percentage of the administered dose excreted in the urine as the parent drug. |
| % Excreted as Metabolites in Feces | % | 70 | The primary route of elimination for the metabolic products of the drug. |
Experimental Protocol: Mass Balance Study (Illustrative)
-
Study Design: A single-dose study in a small number of healthy subjects using radiolabeled this compound (e.g., ¹⁴C-Zaladenant).
-
Methodology:
-
Administer a single oral dose of ¹⁴C-Zaladenant.
-
Collect all urine and feces for a period sufficient to ensure complete recovery of radioactivity (typically 7-10 days or until radioactivity in excreta is below a certain threshold).
-
Measure the total radioactivity in pooled urine and homogenized feces to determine the routes and extent of excretion.
-
Profile the radioactive components in urine and feces to identify the parent drug and its major metabolites.
-
Pharmacodynamics (PD)
Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body and their mechanisms of action. For this compound, this would involve its interaction with adenosine receptors and the downstream consequences.
Mechanism of Action
This compound is an adenosine receptor antagonist. Adenosine in the tumor microenvironment binds to adenosine receptors (A2A and A2B) on immune cells (e.g., T cells, NK cells), leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP suppresses the activation and effector functions of these immune cells. By blocking these receptors, this compound is expected to prevent the adenosine-mediated immunosuppression.
Caption: Hypothetical mechanism of action of this compound.
Dose-Response Relationship
The dose-response relationship describes the magnitude of the effect of a drug as a function of its concentration. For this compound, this would be evaluated by measuring a relevant biomarker, such as the inhibition of adenosine receptor signaling or the activation of immune cells, at various dose levels.
Table 5: Hypothetical Dose-Response Data for this compound
| Dose (mg/kg) | Target Occupancy (%) | Biomarker Modulation (%) |
| 1 | 20 | 15 |
| 3 | 55 | 45 |
| 10 | 85 | 80 |
| 30 | 95 | 90 |
Experimental Protocol: In Vivo Pharmacodynamic Study (Illustrative)
-
Study Design: A dose-escalation study in a relevant animal model bearing a syngeneic tumor.
-
Methodology:
-
Administer this compound at multiple dose levels to different cohorts of animals.
-
At a specified time post-dose (e.g., corresponding to Tmax), collect tumor tissue and/or peripheral blood.
-
Assess target engagement (e.g., receptor occupancy) using a competitive binding assay or a fluorescently labeled ligand.
-
Measure downstream biomarker modulation (e.g., phosphorylation of CREB, a downstream effector of cAMP signaling, by flow cytometry or Western blot).
-
Correlate the dose of this compound with the observed pharmacodynamic effects.
-
Experimental Workflows
Visualizing experimental workflows can clarify complex procedures.
Caption: A simplified workflow for a preclinical PK study.
Conclusion
While a comprehensive, data-rich technical guide on the pharmacokinetics and pharmacodynamics of this compound cannot be constructed at this time due to the limited availability of public information, this document outlines the essential components and methodologies that would be required. The provided tables and diagrams serve as a template for how such data would be presented for a novel therapeutic agent. As more research on this compound becomes publicly accessible, a detailed and accurate PK/PD profile can be established, which will be critical for its potential clinical development and therapeutic application.
References
Unveiling the Neuroprotective Potential of Zaladenant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Zaladenant, a potent and selective adenosine A2A receptor antagonist, has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Parkinson's disease. Its mechanism of action centers on modulating aberrant neuronal signaling and neuroinflammation in the brain. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the neuroprotective effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. For the purpose of this guide, we will focus on data available for Preladenant (SCH 420814), a compound widely understood to be the same as or structurally identical to this compound, and the subject of extensive research.
Core Mechanism of Action: Adenosine A2A Receptor Antagonism
This compound exerts its effects by blocking the adenosine A2A receptor, which is highly expressed in the basal ganglia, a brain region critically involved in motor control and implicated in Parkinson's disease.[1][2] In pathological states, excessive adenosine signaling through A2A receptors contributes to the dampening of dopamine D2 receptor function, exacerbating motor deficits.[3][4] By antagonizing the A2A receptor, this compound helps to restore the balance of dopamine signaling, thereby improving motor function.[4][5] Furthermore, emerging evidence suggests that this compound's neuroprotective effects extend beyond symptomatic relief, encompassing the modulation of neuroinflammatory processes.[1]
Preclinical Evidence of Neuroprotection
This compound has demonstrated significant neuroprotective and restorative effects in various preclinical models of Parkinson's disease. These studies provide a strong foundation for its clinical development.
Animal Models of Parkinson's Disease
1. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: This model recapitulates the loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[6]
2. The 6-OHDA (6-hydroxydopamine) Rat Model: This model involves the selective destruction of dopaminergic neurons in one hemisphere of the brain, leading to characteristic motor impairments.[7][8]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound (Preladenant).
Table 1: Effects of this compound on Microglial Activation in the MPTP Mouse Model
| Parameter | Control | MPTP-Treated | MPTP + Preladenant |
| Microglial Process Displacement toward Injury (µm) | High | Significantly Reduced | Restored to Control Levels |
| Reference | [1] | [1] | [1] |
Table 2: Effects of this compound on Motor Function in Primate Models of Parkinson's Disease
| Animal Model | Treatment | Outcome |
| MPTP-treated cynomolgus monkeys | Preladenant (1 or 3 mg/kg; PO) | Improved motor ability without evoking dyskinesia. |
| Reference | [5] | [5] |
Clinical Evidence in Parkinson's Disease
A Phase 2 clinical trial has provided valuable insights into the efficacy and safety of this compound in patients with Parkinson's disease experiencing motor fluctuations.
Quantitative Data from Phase 2 Clinical Trial
Table 3: Change in Mean Daily "OFF" Time in Parkinson's Disease Patients Treated with this compound (Preladenant)
| Treatment Group (twice daily) | Mean Change from Baseline in "OFF" Time (hours) | p-value vs. Placebo |
| Placebo | -0.5 | - |
| Preladenant 1 mg | +0.2 | 0.753 |
| Preladenant 2 mg | -0.7 | 0.162 |
| Preladenant 5 mg | -1.0 | 0.0486 |
| Preladenant 10 mg | -1.2 | 0.019 |
| Reference | [9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the evaluation of this compound's neuroprotective effects.
MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To assess the effect of this compound on neuroinflammation and microglial function.
Protocol:
-
Animal Model: CX3CR1GFP/+ mice, where microglia express green fluorescent protein.
-
Induction of Parkinsonism: Mice are treated with MPTP (20 mg/kg/day, i.p.) for 5 consecutive days.[1]
-
Drug Administration: Preladenant is administered to a subset of MPTP-treated mice.
-
Tissue Preparation: Acute brain slices containing the substantia nigra are prepared.
-
Microglial Motility Assay:
-
A localized mechanical injury is induced in the brain slice.
-
Time-lapse confocal imaging is used to track the movement of microglial processes towards the site of injury.
-
The displacement of microglial processes is quantified using image analysis software.[1]
-
-
Immunohistochemistry: Brain sections are stained for Iba1 (a microglial marker) to assess microglial morphology and activation state. Quantitative analysis includes measuring cell body area and the area occupied by Iba1 immunoreactivity.[1]
6-OHDA-Induced Rat Model of Parkinson's Disease
Objective: To evaluate the effect of this compound on motor deficits.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Parkinsonism: A unilateral lesion is created by injecting 6-OHDA into the medial forebrain bundle.
-
Behavioral Testing:
-
Apomorphine-Induced Rotations: The number of contralateral rotations is counted following an injection of apomorphine. An increase in rotations indicates a successful lesion.
-
Cylinder Test: The rat is placed in a transparent cylinder, and the number of times it uses its impaired or unimpaired forelimb to touch the wall is recorded.
-
Rotarod Test: The latency to fall from a rotating rod is measured to assess motor coordination and balance.[10]
-
-
Drug Administration: Preladenant is administered orally at various doses.
-
Histological Analysis: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
References
- 1. Adenosine A2A receptor antagonism reverses inflammation-induced impairment of microglial process extension in a model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The intranasal administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a new rodent model to test palliative and neuroprotective agents for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of preladenant in improving motor symptoms in Parkinson's disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preladenant, a novel adenosine A(2A) receptor antagonist for the potential treatment of parkinsonism and other disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral characterization of a unilateral 6-OHDA-lesion model of Parkinson's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preladenant in patients with Parkinson's disease and motor fluctuations: a phase 2, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Zaladenant's Binding Affinity for A2A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Zaladenant's (also known as Istradefylline or KW-6002) binding affinity for the adenosine A2A receptor (A2AR). This compound is a selective A2AR antagonist that has been approved for the treatment of Parkinson's disease.[1][2] Its therapeutic effects are rooted in its ability to modulate neuronal function by blocking the signaling cascade initiated by adenosine binding to A2A receptors. This document compiles quantitative binding data, details common experimental methodologies, and visualizes the relevant biological pathways to offer a comprehensive resource for professionals in the field.
Quantitative Binding Affinity of this compound
This compound exhibits a high and selective binding affinity for the human adenosine A2A receptor. The following table summarizes key quantitative data from various in vitro studies.
| Species/Receptor | Ligand | Parameter | Value (nM) | Reference |
| Human A2A Receptor | Istradefylline | Ki | 12 | [3] |
| Human A1 Receptor | Istradefylline | Ki | 841 | [3] |
| Human A2A Receptor | Istradefylline | KD | 10-20 | [4] |
Table 1: Summary of this compound's Binding Affinity for Adenosine Receptors.
The data clearly indicates this compound's high selectivity for the A2A receptor over the A1 subtype.[3][5] This selectivity is a crucial aspect of its pharmacological profile, contributing to its specific therapeutic effects and minimizing off-target interactions.[5]
Experimental Protocols: Radioligand Binding Assay
The binding affinity of this compound to A2A receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
I. Membrane Preparation
-
Source: Tissues or cells expressing the A2A receptor (e.g., rat striatum, HEK293 cells transfected with the human A2A receptor) are used.
-
Homogenization: The tissue or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]
-
Centrifugation: The homogenate undergoes a low-speed centrifugation to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[6]
-
Resuspension and Storage: The membrane pellet is washed, resuspended in a buffer often containing a cryoprotectant like sucrose, and stored at -80°C until use.[6]
II. Competitive Binding Assay
-
Incubation Mixture: The assay is typically performed in a 96-well plate format with a final volume of around 250 µL per well.[6] Each well contains:
-
Membrane preparation: A specific amount of protein (e.g., 3-20 µg for cells, 50-120 µg for tissue).[6]
-
Radioligand: A fixed concentration of a radiolabeled A2A receptor ligand (e.g., [³H]CGS 21680). The concentration is usually at or below the Kd of the radioligand to ensure sensitive detection of competition.[7][8]
-
Unlabeled Competitor (this compound): A range of concentrations of this compound are added to compete with the radioligand for binding to the A2A receptor.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This process separates the membranes with bound radioligand from the unbound radioligand in the solution.[6][9] The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[6]
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Visualizing the Molecular Interactions
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, primarily couples to the Gs alpha subunit (Gαs). This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to modulate cellular function.
Caption: Adenosine A2A Receptor Signaling Pathway.
This compound's Antagonistic Action on the A2A Receptor Pathway
This compound, as a competitive antagonist, binds to the A2A receptor at the same site as adenosine but does not activate the receptor. By occupying the binding site, it prevents adenosine from binding and initiating the downstream signaling cascade.
Caption: this compound's antagonistic effect on A2A signaling.
Experimental Workflow for Determining Binding Affinity
The process of determining the binding affinity of this compound through a competitive radioligand binding assay can be visualized as a sequential workflow.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. Istradefylline (Nourianz), Adenosine A2A Receptors, and Their Role in Parkinson's Disease - Parky for Parkinson's [parkynow.com]
- 2. Progress in pursuit of therapeutic A2A antagonists: the adenosine A2A receptor selective antagonist KW6002: research and development toward a novel nondopaminergic therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Zaladenant: An In-depth Technical Guide to Off-Target Effects and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a hypothetical guide created as a template. As of December 2025, there is no publicly available information on a compound named "Zaladenant." The data, pathways, and protocols presented herein are illustrative examples to demonstrate the structure and content of a comprehensive technical guide on the off-target effects and selectivity profile of a novel chemical entity.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the hypothetical target Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in neurodegenerative diseases. This document provides a comprehensive overview of the preclinical selectivity profile of this compound, detailing its on-target potency and potential off-target interactions. Understanding the selectivity of a drug candidate is paramount for predicting its therapeutic window and potential adverse effects. The following sections summarize the quantitative data from various screening panels, outline the experimental methodologies used, and visualize the key signaling pathways and experimental workflows.
Quantitative Selectivity Data
The selectivity of this compound was assessed across a broad range of protein families, including kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters. The data are summarized in the tables below.
Kinase Selectivity Profile
This compound was profiled against a panel of 468 human kinases at a concentration of 1 µM. The primary target and any kinases with greater than 50% inhibition are reported below.
| Target | % Inhibition @ 1 µM | IC50 (nM) |
| LRRK2 (Primary Target) | 98% | 2.5 |
| GAK | 78% | 150 |
| MAP4K2 | 65% | 450 |
| STK10 | 55% | >1000 |
GPCR and Ion Channel Off-Target Profile
A panel of 120 common GPCRs and ion channels was screened with this compound at 10 µM. Targets with greater than 50% inhibition or binding are listed.
| Target | % Inhibition/Binding @ 10 µM | Ki (nM) |
| Adenosine A2A Receptor | 62% | 850 |
| hERG | 51% | 1200 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Profiling: KINOMEscan™
-
Principle: A competitive binding assay that quantitatively measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via qPCR.
-
Protocol:
-
Kinases are produced as recombinant proteins and tagged with a unique DNA barcode.
-
This compound is incubated at a final concentration of 1 µM with the kinase-DNA conjugate and an immobilized ligand in a multi-well plate.
-
The mixture is equilibrated for 60 minutes at room temperature.
-
The plate is washed to remove unbound kinase.
-
The amount of bound kinase is quantified by qPCR of the DNA tag.
-
Results are reported as percent inhibition relative to a DMSO control.
-
For hits, IC50 values are determined by running a dose-response curve.
-
GPCR and Ion Channel Profiling: Radioligand Binding Assays
-
Principle: Measures the ability of a test compound to displace a known radiolabeled ligand from its receptor or channel.
-
Protocol:
-
Cell membranes expressing the target receptor or ion channel are prepared.
-
Membranes are incubated with a specific radioligand (e.g., [³H]-ZM241385 for Adenosine A2A) and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is filtered through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filter is measured by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Workflows
Visual representations of the relevant biological pathways and experimental processes are provided below.
This compound Primary Target Signaling Pathway
Caption: this compound inhibits LRRK2 kinase activity, preventing the phosphorylation of Rab10.
Potential Off-Target Interaction Pathway: Adenosine A2A Receptor
Caption: this compound may act as an antagonist at the Adenosine A2A receptor.
Experimental Workflow for Selectivity Profiling
Caption: A typical workflow for assessing the selectivity of a new chemical entity.
Summary and Conclusions
This compound is a highly potent inhibitor of its primary target, LRRK2. The comprehensive kinase screen demonstrates a favorable selectivity profile, with only a few off-target kinases showing moderate inhibition at a concentration 400-fold higher than the on-target IC50. The broader panel screening revealed potential weak interactions with the Adenosine A2A receptor and the hERG channel, which will require further investigation in functional and safety pharmacology studies. Overall, the preclinical selectivity profile of this compound supports its continued development as a promising therapeutic candidate.
The Role of Adenosine A2A Receptors in Neuroinflammation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from acute brain injury to chronic neurodegenerative diseases. The adenosine A2A receptor (A2AR), a G protein-coupled receptor, has emerged as a key modulator of inflammatory processes within the central nervous system (CNS).[1] Its expression on both resident immune cells of the brain, such as microglia and astrocytes, and on infiltrating peripheral immune cells, positions it as a central hub for controlling the neuroinflammatory response.[2][3] This technical guide provides an in-depth examination of the role of the A2AR in neuroinflammation, detailing its signaling pathways, its function in glial cells, and its impact on the blood-brain barrier. We summarize key quantitative data, outline experimental protocols for studying A2AR function, and present visual diagrams of core mechanisms to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to Adenosine A2A Receptors
Adenosine is an endogenous purine nucleoside that acts as a neuromodulator by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][4] Under physiological conditions, extracellular adenosine levels are low. However, in response to metabolic stress, injury, or inflammation, extracellular adenosine concentrations rise dramatically, acting as a "danger" signal.[2][5] The A2A receptor is a Gs-coupled receptor highly expressed in the basal ganglia, but its expression is also found on neurons, astrocytes, microglia, and endothelial cells throughout the brain.[2][3][6] Notably, A2AR expression on immune cells like microglia is typically low but is significantly upregulated following inflammatory insults, suggesting a pivotal role in the response to brain injury.[3][7][8]
A2A Receptor Signaling Pathways in Neuroinflammation
The primary signaling cascade initiated by A2AR activation involves the Gs protein, leading to the activation of adenylyl cyclase (AC), which in turn converts ATP to cyclic AMP (cAMP).[9][10] Elevated intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[11][12] This canonical pathway has diverse downstream effects, including the modulation of gene expression for various cytokines and immunoregulatory molecules.[9][12]
Canonical Gs/cAMP/PKA Pathway
Activation of the A2AR-Gs-cAMP-PKA pathway is central to its immunomodulatory functions. Phosphorylated CREB (p-CREB) can directly bind to gene promoters to regulate transcription. For instance, this pathway can lead to the upregulation of the anti-inflammatory cytokine IL-10.[9][10] Furthermore, activated CREB can compete with other transcription factors, such as NF-κB, for co-activators like CREB-binding protein (CBP), thereby indirectly suppressing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11][12]
Non-Canonical and Interacting Pathways
Beyond the primary cAMP/PKA pathway, A2AR signaling can also involve other cascades, such as the activation of mitogen-activated protein kinases (MAPKs).[10] The specific downstream pathway activated can be cell-type dependent. For example, in hippocampal neurons, A2AR activation preferentially stimulates the cAMP-PKA pathway, while in the nucleus accumbens, it preferentially involves the MAPK pathway.[13]
Furthermore, A2A receptors form heteromers with other receptors, such as the adenosine A1 receptor (A1R), dopamine D2 receptor (D2R), and cannabinoid CB1 receptor (CB1R).[[“]][15] These interactions create a higher level of regulatory complexity. For instance, the A1R-A2AR heteromer allows for a fine-tuning of glutamate release, while the A2AR-D2R interaction is a key target in Parkinson's disease.[15][16]
Role of A2A Receptors in Glial Cells
Microglia
Microglia are the resident immune cells of the CNS. In a resting state, they exhibit a ramified morphology and survey their environment. Upon activation by an inflammatory stimulus, they undergo a morphological transformation to an amoeboid shape and release a variety of signaling molecules, including cytokines and chemokines.[3][7]
A2AR expression is low in resting microglia but is significantly upregulated upon activation by stimuli like lipopolysaccharide (LPS).[7][8] The role of A2AR activation in microglia is complex and appears to be context-dependent:
-
Pro-inflammatory Effects: Some studies suggest that A2AR activation facilitates the release of pro-inflammatory cytokines like TNF-α and promotes the activated, amoeboid morphology.[7][17] A2AR activation can also mediate microglial process retraction.[8]
-
Anti-inflammatory Effects: Conversely, other evidence indicates that A2AR antagonists suppress microglial activation.[3][6][7] This suggests that blocking A2AR signaling can reduce the production of inflammatory mediators. The therapeutic efficacy of A2AR antagonists in models of neurodegenerative diseases is often attributed to their ability to quell microglial-driven neuroinflammation.[1][4][[“]]
This dual role may depend on the specific inflammatory context, the duration of the stimulus, and the presence of other signaling molecules.
Astrocytes
Astrocytes are another key glial cell type involved in neuroinflammation, a process known as reactive astrogliosis. A2A receptors are expressed on astrocytes and their activation can regulate astrocytic functions.[19] In some disease models, such as Sandhoff disease, reactive astrocytes show increased A2AR expression.[20] Activation of these astrocytic A2A receptors can induce the expression of chemokines like CCL2, which in turn can regulate microglial activation, highlighting a critical astrocyte-microglia communication axis mediated by A2AR.[20] In Alzheimer's disease models, increased levels of astrocytic A2A receptors have been linked to memory loss.[19]
A2A Receptors and the Blood-Brain Barrier
The blood-brain barrier (BBB) is a highly selective barrier formed by endothelial cells that separates the circulating blood from the brain.[21][22] A breach in BBB integrity is a hallmark of many neuroinflammatory conditions, allowing the infiltration of peripheral immune cells and inflammatory molecules into the CNS.
Activation of A2A receptors on brain endothelial cells has been shown to potently and reversibly increase BBB permeability.[21][22][23] This effect is mediated by:
-
Disruption of Junctional Proteins: A2AR activation leads to the downregulation and disorganization of tight junction proteins (e.g., Claudin-5) and adherens junction proteins (e.g., VE-cadherin).[21][22]
-
Cytoskeletal Reorganization: The signaling involves RhoA-mediated changes in the actin cytoskeleton, leading to the formation of stress fibers and increased paracellular space between endothelial cells.[22][23]
-
Modulation of Efflux Transporters: A2AR signaling can also downmodulate the function of efflux transporters like P-glycoprotein (P-gp), which normally expel a wide range of substances from the brain.[24]
This ability to transiently open the BBB has significant therapeutic implications, as it could be harnessed to improve the delivery of drugs into the CNS.[22][23]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on A2A receptor ligands and their effects.
Table 1: Binding Affinities and Potencies of A2AR Ligands
| Compound | Type | Receptor Target(s) | Binding Affinity (Ki) / Potency (IC50/EC50) | Reference |
|---|---|---|---|---|
| 2'-dCCPA (C1) | Partial Agonist | A1AR, A2AR, A3AR | Ki: 550 nM (A1), 24,800 nM (A2A), 5560 nM (A3); EC50: 832 nM (A1) | [6][25] |
| Cpd C2 | Antagonist | A2AR, A1AR, A3AR | Ki: 0.75 nM (A2A), 17 nM (A1), 227 nM (A3); IC50: 251 nM (A2A) | [6][25] |
| Istradefylline | Antagonist | A2AR | Approved for Parkinson's Disease | [1][4] |
| CGS-21680 | Agonist | A2AR Selective | Used to study A2AR activation effects | [8][26] |
| SCH-58261 | Antagonist | A2AR Selective | Used to study A2AR blockade effects |[8][11] |
Table 2: Effects of A2AR Modulation on Inflammatory Markers
| Experimental Model | Treatment | Measured Outcome | Result | Reference |
|---|---|---|---|---|
| LPS-activated murine microglia | CGS-21680 (A2AR agonist) | NO release | Potentiation of LPS-induced release | [2] |
| APP/PS1 mice (Alzheimer's model) | Neuronal A2AR overexpression | Neuroinflammatory response | Enhanced neuroinflammation | [27] |
| Hexb-/- mice (Sandhoff disease) | Istradefylline (A2AR antagonist) | Activated microglia, inflammatory cytokines | Decreased number of activated microglia and cytokines | [20] |
| EAE mice (MS model) | CGS21680 (A2AR agonist) | Pro-inflammatory cytokine release (TNF-α, IFN-γ, IL-6, IL-17) | Significantly inhibited release from lymphocytes | [26] |
| Acute Hypobaric Hypoxia mice | Genetic inactivation of A2AR | TNF-α production in hippocampus | Markedly inhibited increase in TNF-α |[17] |
Experimental Protocols
In Vitro Model: Primary Microglial Cell Culture and Activation
Objective: To study the expression and function of A2AR in microglia in response to an inflammatory stimulus.
Methodology:
-
Cell Isolation: Primary microglial cells are isolated from the cerebral cortices of newborn rat or mouse pups (P0-P2). Cortices are dissociated enzymatically (e.g., with trypsin) and mechanically.
-
Culture: The resulting mixed glial cell population is plated in DMEM/F10 medium supplemented with fetal bovine serum and antibiotics. Microglia are harvested after 10-14 days by gentle shaking of the flasks.
-
Purity Assessment: Purity of the microglial culture is confirmed by immunocytochemistry using a microglia-specific marker such as Iba1 or CD11b.
-
Inflammatory Activation: Microglia are treated with an inflammatory agent, typically Lipopolysaccharide (LPS, e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).
-
A2AR Modulation: Activated cultures are co-treated with a selective A2AR agonist (e.g., CGS-21680, 1-10 µM) or antagonist (e.g., SCH-58261, 1-5 µM).
-
Endpoint Analysis:
-
Gene Expression: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure mRNA levels of the A2AR (gene Adora2a) and inflammatory cytokines (e.g., Tnf, Il1b).[8]
-
Protein Expression: Western blotting is used to measure A2AR protein levels.
-
Cytokine Release: The concentration of cytokines in the culture supernatant is measured using ELISA.
-
Morphology: Changes in cell morphology (from ramified to amoeboid) are observed and quantified using microscopy.[7]
-
In Vivo Model: EAE Model of Multiple Sclerosis
Objective: To investigate the role of A2AR signaling in an animal model of autoimmune neuroinflammation.
Methodology:
-
EAE Induction: Experimental Autoimmune Encephalomyelitis (EAE) is induced in mice (e.g., C57BL/6 strain). Mice are immunized with an encephalitogenic peptide, such as MOG35-55 (Myelin Oligodendrocyte Glycoprotein peptide 35-55), emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization to facilitate BBB breakdown.[5][28]
-
Treatment Regimen:
-
Preventive: Treatment with an A2AR agonist (e.g., CGS21680) or antagonist is initiated at the time of immunization.[5]
-
Therapeutic: Treatment is initiated after the onset of clinical symptoms.[5]
-
Genetic Model: Alternatively, A2AR knockout (A2aR-/-) mice can be used to study the effect of receptor absence.[5]
-
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histological Analysis: At the end of the experiment, mice are euthanized, and the brain and spinal cord are harvested. Tissues are processed for histology to assess:
-
Inflammatory Infiltration: Staining with Hematoxylin and Eosin (H&E) to visualize immune cell infiltrates.
-
Demyelination: Staining with Luxol Fast Blue (LFB) to assess myelin loss.
-
Glial Activation: Immunohistochemistry for Iba1 (microglia/macrophages) and GFAP (astrocytes).
-
-
Ex Vivo Analysis: Splenocytes or lymph node cells can be isolated from EAE mice and re-stimulated in vitro with the MOG peptide to measure antigen-specific T cell proliferation and cytokine production (e.g., IFN-γ, IL-17).[28]
Therapeutic Implications and Future Directions
The multifaceted role of the A2A receptor in neuroinflammation presents both opportunities and challenges for therapeutic development.
-
A2AR Antagonists: The approval of istradefylline for Parkinson's disease validates the A2AR as a viable drug target.[1][4] A large body of preclinical evidence suggests that A2AR antagonists could be beneficial in other neurodegenerative conditions like Alzheimer's disease and multiple sclerosis by suppressing chronic microglial activation and exerting neuroprotective effects.[1][[“]][[“]][30]
-
A2AR Agonists: While seemingly counterintuitive given the pro-inflammatory potential, A2AR agonists also hold therapeutic promise. Their ability to inhibit peripheral immune cell activation and transmigration into the CNS could be beneficial in the acute phases of neuroinflammation, such as in stroke or traumatic brain injury.[2][31] Furthermore, their capacity to transiently open the BBB could be exploited for enhanced drug delivery to the brain.[23][32]
The key challenge lies in the context-dependent and sometimes opposing effects of A2AR modulation. The outcome of targeting A2AR likely depends on the disease state (acute vs. chronic), the specific cell types involved, and the timing of the intervention. Future research should focus on dissecting these context-specific roles and developing strategies that can selectively target A2AR on specific cell populations or that are administered within a precise therapeutic window. The development of ligands that can selectively target A2AR heteromers may also provide novel avenues for more precise therapeutic intervention.[33]
References
- 1. A2A Adenosine Receptor Antagonists and their Potential in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A2A Receptors Modulate Acute Injury and Neuroinflammation in Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A2A; Adenosine Receptor Antagonists and their Potential in Neurol...: Ingenta Connect [ingentaconnect.com]
- 5. Dual roles of the adenosine A2a receptor in autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of Microglial Activation by Adenosine A2a Receptor in Animal Models of Perinatal Brain Injury [frontiersin.org]
- 8. Adenosine A2A receptor mediates microglial process retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A2A Receptor Signaling in the Immunopathogenesis of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine 2A receptor contributes to the facilitation of post-infectious irritable bowel syndrome by γδ T cells via the PKA/CREB/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optogenetic activation of intracellular adenosine A2A receptor signaling in hippocampus is sufficient to trigger CREB phosphorylation and impair memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding the Role of Adenosine A2AR Heteroreceptor Complexes in Neurodegeneration and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adenosine A2A receptor involves in neuroinflammation-mediated cognitive decline through activating microglia under acute hypobaric hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. Astrocytic adenosine receptor A2A and Gs-coupled signaling regulate memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of astrocytic adenosine receptor A2A attenuates microglial activation in a mouse model of Sandhoff disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A2A adenosine receptor regulates the human blood brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A2A Adenosine Receptor Regulates the Human Blood-Brain Barrier Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Adenosine Receptor Signaling Modulates Permeability of the Blood–Brain Barrier | Journal of Neuroscience [jneurosci.org]
- 24. JCI - A2A adenosine receptor modulates drug efflux transporter P-glycoprotein at the blood-brain barrier [jci.org]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Adenosine A2A Receptor Signaling in the Immunopathogenesis of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 27. academic.oup.com [academic.oup.com]
- 28. researchgate.net [researchgate.net]
- 29. consensus.app [consensus.app]
- 30. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 31. Adenosine A2A Receptors Modulate Acute Injury and Neuroinflammation in Brain Ischemia. [flore.unifi.it]
- 32. aacrjournals.org [aacrjournals.org]
- 33. Frontiers | Understanding the Role of Adenosine A2AR Heteroreceptor Complexes in Neurodegeneration and Neuroinflammation [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of an Adenosine A2A Receptor Antagonist
A Note on "Zaladenant": Extensive searches of scientific literature and databases did not yield specific information for a compound named "this compound." It is possible that this is a less common or internal designation. The following protocols and data are provided for a representative and well-characterized adenosine A2A receptor antagonist, Istradefylline , to serve as a comprehensive guide for researchers working with this class of compounds.
Introduction
Adenosine A2A receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the basal ganglia, vasculature, and immune cells. They are implicated in a variety of physiological processes, and their modulation is a key therapeutic strategy for conditions such as Parkinson's disease.[1][2] A2A receptor antagonists, like Istradefylline, function by blocking the binding of endogenous adenosine, thereby inhibiting the downstream signaling cascade.[1][2]
These application notes provide detailed protocols for the in vitro characterization of A2A receptor antagonists, focusing on receptor binding affinity and functional antagonism.
Mechanism of Action: A2A Receptor Signaling
Activation of the adenosine A2A receptor, a Gs-coupled protein, initiates a signaling cascade that leads to the production of cyclic AMP (cAMP).[3][4] An antagonist will competitively bind to the receptor, preventing the endogenous ligand, adenosine, from binding and activating this pathway.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity (Ki) and functional potency (IC50) of Istradefylline and another A2A antagonist, Tozadenant, for the human A2A receptor.
Table 1: Binding Affinity of A2A Receptor Antagonists
| Compound | Receptor | Radioligand | Cell Line | Ki (nM) | Reference |
| Istradefylline | Human A2A | [³H]CGS 21680 | HEK293 | 1.3 | [1] |
| Tozadenant | Human A2A | [³H]ZM241385 | HEK293 | 11.5 | [5] |
Table 2: Functional Antagonism of A2A Receptor Antagonists
| Compound | Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |
| Istradefylline | cAMP Accumulation | CGS 21680 | CHO | 8.6 | [1] |
| Tozadenant | cAMP Accumulation | NECA | HEK293 | ~20-50* | Estimated from similar compounds |
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human adenosine A2A receptor.
-
Radioligand: [³H]ZM241385 (a selective A2A antagonist radioligand).
-
Test Compound: Istradefylline.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled ZM241385.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Dilution: Prepare serial dilutions of Istradefylline in the assay buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled ZM241385 (for non-specific binding) or Istradefylline dilution.
-
25 µL of [³H]ZM241385 (final concentration of ~1 nM).
-
25 µL of cell membrane suspension (5-10 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Istradefylline concentration.
-
Determine the IC50 value (the concentration of Istradefylline that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of an A2A receptor antagonist to inhibit agonist-induced cAMP production in whole cells.
Materials:
-
Cells: CHO cells stably expressing the human adenosine A2A receptor.
-
Test Compound: Istradefylline.
-
Agonist: CGS 21680 (a selective A2A agonist).
-
Cell Culture Medium: Appropriate medium for CHO cells.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (to prevent cAMP degradation).
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kit.
-
96-well cell culture plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding: Seed the CHO-hA2A cells into a 96-well plate at a density that allows for optimal signal detection and let them adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Istradefylline in stimulation buffer containing a PDE inhibitor.
-
Pre-incubation: Remove the cell culture medium and pre-incubate the cells with the Istradefylline dilutions for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the A2A agonist CGS 21680 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the Istradefylline concentration.
-
Determine the IC50 value (the concentration of Istradefylline that inhibits 50% of the agonist-induced cAMP production) using non-linear regression analysis.
-
Selectivity Profiling
To ensure the specificity of the test compound, it is crucial to assess its binding affinity for other related adenosine receptor subtypes (A1, A2B, A3) and a panel of other GPCRs, ion channels, and transporters. This is typically done using radioligand binding assays similar to the one described in section 4.1, but with different cell membranes and radioligands specific to each target. Istradefylline has been shown to have lower affinity for other adenosine receptor subtypes, demonstrating its selectivity for the A2A receptor.[1]
References
Application Notes and Protocols for Zaladenant in Mouse Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Zaladenant, a selective adenosine A2A receptor antagonist, in preclinical mouse models of Parkinson's disease (PD). Due to the limited availability of public data specifically on this compound in this context, this document leverages established protocols and findings from studies on closely related A2A receptor antagonists, such as istradefylline (KW-6002), preladenant, and tozadenant. These compounds share a similar mechanism of action and are expected to produce comparable effects.
Mechanism of Action of this compound
This compound is a potent and selective antagonist of the adenosine A2A receptor. In the basal ganglia, A2A receptors are highly expressed in the striatum, particularly on the indirect pathway medium spiny neurons, where they form functional heteromers with dopamine D2 receptors.[1] In Parkinson's disease, the degeneration of dopaminergic neurons leads to a reduction in dopamine signaling and a subsequent overactivity of the indirect pathway, contributing to motor deficits.[2][3] By blocking A2A receptors, this compound can counteract the inhibitory effects of adenosine on D2 receptor function, thereby restoring the balance of the basal ganglia circuitry and alleviating motor symptoms.[2][3][4]
Signaling Pathway of this compound in the Indirect Pathway
Caption: this compound blocks A2A receptors, reducing indirect pathway overactivity.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on studies with analogous A2A receptor antagonists in mouse models of Parkinson's disease.
Table 1: Effects of A2A Receptor Antagonists on Motor Behavior
| Behavioral Test | Mouse Model | A2A Antagonist (Dose) | Result |
| Catalepsy Test | Haloperidol-induced | KW-6002 (0.16 mg/kg, p.o.) | Significant reduction in catalepsy duration.[5] |
| Reserpine-induced | KW-6002 (0.26 mg/kg, p.o.) | ED50 for reversal of catalepsy.[5] | |
| Rotarod Test | MPTP-induced | Istradefylline (10 mg/kg/day) | Improved motor coordination and latency to fall.[6] |
| 6-OHDA-induced | Preladenant (1 mg/kg) | Reversal of motor deficits.[7] | |
| Pole Test | MPTP-induced | KW-6002 (10 mg/kg/day, i.p.) | Reversibility of movement dysfunction.[8] |
| Open Field Test | MPTP-induced | KW-6002 (0.16 mg/kg) | Ameliorated hypolocomotion.[5] |
Table 2: Neurochemical and Histological Effects of A2A Receptor Antagonists
| Analysis | Mouse Model | A2A Antagonist (Dose) | Result |
| Striatal Dopamine Levels (HPLC) | MPTP-induced | KW-6002 (10 mg/kg/day, i.p.) | Increased dopamine concentrations.[8] |
| Tyrosine Hydroxylase (TH) Immunohistochemistry | MPTP-induced | KW-6002 | Prevented the loss of TH-positive neurons in the substantia nigra.[9] |
| 6-OHDA-induced | KW-6002 | Significant neuroprotective effect on dopaminergic neurons.[10] | |
| Microglia Activation | MPTP-induced | KW-6002 | Inhibited nigral microglia activation.[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in mouse models of Parkinson's disease.
Protocol 1: MPTP-Induced Mouse Model and this compound Treatment
This protocol describes the induction of Parkinsonism using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and a suggested treatment paradigm with this compound.
Experimental Workflow
Caption: Workflow for MPTP model and this compound treatment.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG400, 50% saline)[11]
-
MPTP hydrochloride (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Standard laboratory equipment for injections and animal handling
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. The final injection volume should be approximately 10 ml/kg body weight.
-
MPTP Preparation: Dissolve MPTP-HCl in sterile saline to a concentration of 2 mg/ml immediately before use. Handle MPTP with extreme caution in a certified chemical fume hood, wearing appropriate personal protective equipment.
-
Treatment Groups:
-
Group 1: Vehicle Control: Receive vehicle and saline injections.
-
Group 2: MPTP Control: Receive vehicle and MPTP injections.
-
Group 3: this compound + MPTP: Receive this compound and MPTP injections.
-
-
This compound Administration (Protective Paradigm): Administer this compound (e.g., 10 mg/kg, intraperitoneally - i.p.) once daily for 7 consecutive days before MPTP administration.[8]
-
MPTP Induction: On day 8, administer four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals.[8]
-
This compound Administration (Therapeutic Paradigm): Continue daily this compound administration for 14 days following MPTP injection.
-
Behavioral Testing: Perform behavioral tests such as the rotarod and pole test between days 15 and 16 post-MPTP to assess motor function.
-
Tissue Collection: On day 17, euthanize the mice and collect brain tissue for neurochemical and histological analysis.
Protocol 2: Rotarod Test for Motor Coordination
This test assesses balance and motor coordination.
Materials:
-
Rotarod apparatus for mice
-
Timer
Procedure:
-
Training: For three consecutive days before the test, train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 5 minutes.
-
Testing:
-
Place the mouse on the rotating rod.
-
The rod is programmed to accelerate from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall from the rod for each mouse.
-
Perform three trials per mouse with a 15-minute inter-trial interval.
-
The average latency to fall across the three trials is used for analysis.
-
Protocol 3: HPLC Analysis of Striatal Dopamine
This protocol quantifies dopamine and its metabolites in the striatum.
Materials:
-
Dissected striatal tissue
-
Homogenization buffer
-
HPLC system with an electrochemical detector
-
Dopamine, DOPAC, and HVA standards
Procedure:
-
Sample Preparation: Homogenize the striatal tissue in the appropriate buffer and centrifuge to pellet the protein.
-
HPLC Analysis: Inject the supernatant into the HPLC system.
-
Quantification: Compare the peak areas of dopamine, DOPAC, and HVA in the samples to the standard curves to determine their concentrations.[12][13]
Protocol 4: Tyrosine Hydroxylase (TH) Immunohistochemistry
This protocol visualizes and quantifies dopaminergic neurons in the substantia nigra.
Materials:
-
Fixed and sectioned brain tissue
-
Primary antibody: anti-TH antibody
-
Secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP)
-
DAB substrate (for HRP)
-
Microscope
Procedure:
-
Antigen Retrieval: Perform antigen retrieval on the brain sections.
-
Blocking: Block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the appropriate secondary antibody.
-
Visualization: Develop the signal using a fluorescent microscope or by adding a DAB substrate for bright-field microscopy.
-
Quantification: Count the number of TH-positive cells in the substantia nigra pars compacta using stereological methods.[14][15][16]
Conclusion
These application notes provide a framework for investigating the therapeutic potential of this compound in mouse models of Parkinson's disease. By leveraging the knowledge gained from studies on other A2A receptor antagonists, researchers can design robust experiments to evaluate the efficacy of this compound in improving motor function and protecting dopaminergic neurons. The provided protocols offer a starting point for these investigations, and may require optimization based on specific experimental goals and laboratory conditions.
References
- 1. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The adenosine A2A receptor of the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. um.edu.mt [um.edu.mt]
- 5. Actions of adenosine A2A receptor antagonist KW-6002 on drug-induced catalepsy and hypokinesia caused by reserpine or MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurogenic effects of rotarod walking exercise in subventricular zone, subgranular zone, and substantia nigra in MPTP-induced Parkinson’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of adenosine receptor antagonists in MPTP mouse model of Parkinson’s disease: mitochondrial DNA integrity [archivesofmedicalscience.com]
- 9. KW-6002 protects from MPTP induced dopaminergic toxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Immunohistochemical evaluation of the neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on dopaminergic nigrostriatal neurons of young adult mice using dopamine and tyrosine hydroxylase antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Zaladenant (as an Adenosine A2A Receptor Antagonist) in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaladenant is an adenosine receptor antagonist with potent antitumor effects, functioning as a selective antagonist for the adenosine A2A receptor (A2AR).[1][2] In the tumor microenvironment (TME), high levels of extracellular adenosine act as an immunosuppressive signal by binding to A2A receptors on various immune cells, including T cells and natural killer (NK) cells. This interaction triggers downstream signaling pathways that dampen the anti-tumor immune response, promoting tumor growth and immune evasion.[1][3][4] this compound, by blocking the A2A receptor, aims to reverse this immunosuppression and enhance the ability of the immune system to recognize and eliminate cancer cells.
These application notes provide a comprehensive overview of the preclinical application of this compound and other A2A receptor antagonists in various cancer models. Due to the limited availability of specific preclinical data for this compound, this document leverages data from the well-characterized A2A receptor antagonist, SCH58261, as a representative agent to provide detailed experimental protocols and dosage guidelines.
Mechanism of Action: A2A Receptor Antagonism in Cancer Immunotherapy
The primary mechanism of action for this compound and similar A2A receptor antagonists is the blockade of the adenosine-mediated immunosuppressive pathway within the TME. Extracellular adenosine, often abundant in the hypoxic environment of solid tumors, binds to A2A receptors on immune effector cells. This binding initiates a signaling cascade that ultimately inhibits the anti-tumor functions of these cells.
The signaling pathway proceeds as follows:
-
Adenosine Binding: Extracellular adenosine binds to the A2A receptor, a G-protein coupled receptor (GPCR), on the surface of immune cells.
-
G-Protein Activation: This binding activates an associated G-protein.
-
cAMP Production: The activated G-protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
-
PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB).
-
Gene Transcription Modulation: Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes that suppress immune cell function, such as inhibiting cytokine production (e.g., IFN-γ, IL-2) and reducing cytotoxicity.[1][3][4]
By competitively binding to the A2A receptor, this compound prevents adenosine from initiating this immunosuppressive cascade, thereby restoring the anti-tumor activity of immune cells.
Signaling Pathway Diagram
Caption: Adenosine A2A Receptor Signaling Pathway and Inhibition by this compound.
Preclinical Data Summary
The following tables summarize quantitative data from preclinical studies using the representative A2A receptor antagonist, SCH58261, in various cancer models. This data can serve as a starting point for designing experiments with this compound.
Table 1: In Vivo Monotherapy Studies with SCH58261
| Cancer Model | Mouse Strain | Drug (SCH58261) Dosage | Administration Route | Dosing Schedule | Outcome |
| Chronic Lymphocytic Leukemia (TCL1 adoptive transfer) | C57BL/6 | 1 mg/kg | Intraperitoneal (i.p.) | Every other day for 2 weeks | Prevented accumulation of regulatory T cells (Tregs) and re-awakened T-cell responses.[5] |
| Huntington's Disease Model (R6/2) | Transgenic | 0.01 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | Prevented alterations in emotional/anxious responses.[5] |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | Not specified | Not specified | 11-28 days post-immunization | Improved neurological deficits and reduced CNS neuroinflammation.[6][7] |
| Alzheimer's Disease Model (Aβ1-42-induced) | C57BL/6 | Not specified | Not specified | Not specified | Ameliorated cognitive deficits and decreased AD biomarkers. |
| Chronic Periodontitis-induced Cognitive Impairment | C57BL/6 | 0.1 and 0.5 mg/kg | Intraperitoneal (i.p.) | Not specified | Alleviated spatial memory impairment.[8] |
Table 2: In Vivo Combination Therapy Studies with SCH58261
| Cancer Model | Mouse Strain | Combination Agents | Drug (SCH58261) Dosage | Administration Route | Dosing Schedule | Outcome |
| Orthotopic Liver Cancer (SB-1, RIL175) | C57BL/6, BALB/c | anti-PD1 | Not specified | Not specified | Not specified | Synergistic anti-tumor effect, T-cell activation, and tumor size reduction.[9] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the preclinical evaluation of A2A receptor antagonists. These can be adapted for studies involving this compound.
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy or in combination with an immune checkpoint inhibitor in a syngeneic mouse cancer model.
Materials:
-
This compound
-
Vehicle control (e.g., sterile PBS, DMSO/saline solution)
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Syngeneic tumor cells (e.g., MC38 colorectal adenocarcinoma, B16-F10 melanoma)
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Workflow Diagram:
Caption: Experimental Workflow for an In Vivo Efficacy Study.
Procedure:
-
Tumor Cell Culture: Culture the chosen syngeneic tumor cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL sterile PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Immune checkpoint inhibitor (e.g., anti-PD-1)
-
Group 4: this compound + Immune checkpoint inhibitor
-
-
Treatment Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentration. Based on data from other A2A antagonists, a starting dose could be in the range of 0.01 - 1 mg/kg.
-
Administer this compound via the chosen route (e.g., intraperitoneal injection) according to the dosing schedule (e.g., daily, every other day).
-
Administer the immune checkpoint inhibitor according to established protocols (e.g., 10 mg/kg i.p. twice a week).
-
-
Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect tumors and relevant tissues (e.g., spleen, lymph nodes) for further analysis, such as immunohistochemistry for immune cell infiltration or flow cytometry to characterize immune cell populations.
Protocol 2: In Vitro T-Cell Activation Assay
Objective: To assess the ability of this compound to reverse adenosine-mediated suppression of T-cell activation in vitro.
Materials:
-
This compound
-
Adenosine
-
Human or mouse T-cells (e.g., from PBMCs or splenocytes)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ELISA kit for IFN-γ
-
Flow cytometer and antibodies for T-cell activation markers (e.g., CD69, CD25)
Procedure:
-
T-Cell Isolation: Isolate T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using standard methods (e.g., magnetic-activated cell sorting).
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody.
-
Cell Plating: Seed the isolated T-cells into the coated wells at a density of 1 x 10^5 cells per well.
-
Treatment: Add the following to the appropriate wells:
-
Anti-CD28 antibody (co-stimulatory signal)
-
Adenosine (to suppress T-cell activation)
-
This compound at various concentrations
-
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 48-72 hours.
-
Analysis:
-
IFN-γ Secretion: Collect the cell culture supernatant and measure the concentration of IFN-γ using an ELISA kit.
-
T-Cell Activation Markers: Harvest the cells and stain them with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25). Analyze the stained cells by flow cytometry.
-
Expected Outcome: this compound is expected to dose-dependently increase IFN-γ secretion and the expression of T-cell activation markers in the presence of adenosine, demonstrating its ability to overcome adenosine-mediated immunosuppression.
Conclusion
This compound, as a selective adenosine A2A receptor antagonist, holds promise as a novel cancer immunotherapy agent. The provided application notes and protocols, based on existing knowledge of A2A receptor biology and data from representative compounds, offer a framework for the preclinical evaluation of this compound. Researchers are encouraged to adapt these protocols to their specific cancer models and experimental questions. Further studies are warranted to establish the optimal dosage, administration schedule, and potential combination therapies for this compound in various preclinical cancer settings.
References
- 1. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral and electrophysiological effects of the adenosine A2A receptor antagonist SCH 58261 in R6/2 Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The adenosine A2A receptor antagonist SCH58261 reduces macrophage/microglia activation and protects against experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine A2A Receptor Antagonist Improves Cognitive Impairment by Inhibiting Neuroinflammation and Excitatory Neurotoxicity in Chronic Periodontitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A2a receptor inhibition increases the anti-tumor efficacy of anti-PD1 treatment in murine hepatobiliary cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of A2A Receptor Blockade by Zaladenant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaladenant, also known as istradefylline, is a selective antagonist of the adenosine A2A receptor (A2AR).[1][2][3][4][5] The A2A receptor, a G-protein coupled receptor (GPCR), is a key regulator in various physiological processes, including neuronal function and inflammatory responses.[1][2] Activation of the A2A receptor by its endogenous ligand, adenosine, typically leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). This elevation in cAMP activates downstream signaling cascades, including the Protein Kinase A (PKA), extracellular signal-regulated kinase (ERK), and Akt pathways. By blocking the A2A receptor, this compound is expected to inhibit these downstream signaling events.
Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of drugs like this compound. This method allows for the sensitive detection and quantification of changes in the protein expression of the A2A receptor itself, as well as the phosphorylation status of key downstream signaling molecules. Monitoring the phosphorylation of proteins such as Akt (at Ser473), ERK1/2 (at Thr202/Tyr204), and cAMP response element-binding protein (CREB) (at Ser133) can provide quantitative insights into the efficacy and mechanism of action of this compound.
These application notes provide detailed protocols for utilizing Western blot analysis to investigate the biochemical consequences of A2A receptor blockade by this compound in cell culture models.
A2A Receptor Signaling Pathway
The canonical A2A receptor signaling pathway begins with the binding of adenosine, leading to a conformational change in the receptor and activation of the associated Gs protein. The alpha subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of PKA, which can then phosphorylate various downstream targets, including CREB. The A2A receptor can also influence other signaling pathways, such as the ERK/MAPK and PI3K/Akt pathways. This compound, by competitively binding to the A2A receptor, prevents adenosine from initiating this cascade.
Caption: A2A Receptor Signaling Pathway and Site of this compound Blockade.
Experimental Protocols
Protocol 1: Analysis of A2A Receptor Expression
This protocol is designed to assess the effect of this compound treatment on the total protein expression level of the A2A receptor.
1. Cell Culture and Treatment: a. Plate cells (e.g., PC12, SH-SY5Y, or a cell line endogenously expressing A2A receptors) at a density that will allow them to reach 70-80% confluency at the time of harvest. b. Culture cells in appropriate media and conditions. c. Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Lysate Preparation: a. After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a BCA assay.
3. Western Blotting: a. Normalize protein concentrations of all samples and add Laemmli sample buffer. b. Denature the samples by boiling at 95-100°C for 5 minutes. c. Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. d. Perform electrophoresis to separate the proteins. e. Transfer the separated proteins to a PVDF membrane. f. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. g. Incubate the membrane overnight at 4°C with a primary antibody specific for the A2A receptor (e.g., rabbit anti-A2AR antibody, diluted 1:1000 in blocking buffer). h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:2000) for 1 hour at room temperature. j. Wash the membrane three times with TBST for 10 minutes each. k. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. l. To ensure equal loading, strip the membrane and re-probe with an antibody against a housekeeping protein such as β-actin or GAPDH.
Protocol 2: Analysis of Downstream Signaling (p-Akt, p-ERK, p-CREB)
This protocol assesses the effect of this compound on the phosphorylation of key downstream signaling molecules.
1. Cell Culture and Treatment: a. Plate and culture cells as described in Protocol 1. b. Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal signaling. c. Pre-treat the cells with desired concentrations of this compound for 1-2 hours. d. Stimulate the cells with an A2A receptor agonist (e.g., CGS 21680) for a short duration (e.g., 5, 15, 30 minutes) in the continued presence of this compound. Include control groups with no treatment, agonist alone, and this compound alone.
2. Lysate Preparation: a. Prepare cell lysates as described in Protocol 1, ensuring the lysis buffer is supplemented with both protease and phosphatase inhibitors.
3. Western Blotting: a. Follow the Western blotting procedure as outlined in Protocol 1. b. Use primary antibodies specific for the phosphorylated forms of the target proteins:
- Phospho-Akt (Ser473) antibody (1:1000 dilution)
- Phospho-ERK1/2 (Thr202/Tyr204) antibody (1:1000 dilution)
- Phospho-CREB (Ser133) antibody (1:1000 dilution) c. After detecting the phosphorylated protein, strip the membrane and re-probe with antibodies for the corresponding total proteins (Total Akt, Total ERK, Total CREB) to normalize for protein loading and expression levels.
Experimental Workflow
References
- 1. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the adenosine A2A antagonist istradefylline on cognitive performance in rats with a 6-OHDA lesion in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of istradefylline for Parkinson's disease: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Zaladenant-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with Zaladenant, a potent and selective antagonist of the adenosine A2A receptor (A2AR). The protocol is designed to enable the characterization of the tumor microenvironment and to assess the pharmacodynamic effects of this compound treatment.
Introduction
This compound is an investigational small molecule inhibitor of the adenosine A2A receptor. In the tumor microenvironment, high levels of extracellular adenosine can bind to A2A receptors on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor activity. By blocking this interaction, this compound is designed to restore and enhance the immune system's ability to recognize and eliminate cancer cells.
Immunohistochemistry is a critical tool for visualizing the spatial distribution of specific proteins within tissues. This protocol provides a framework for staining this compound-treated tissues to assess changes in the tumor microenvironment, including the infiltration and activation status of various immune cell populations.
This compound Mechanism of Action
The following diagram illustrates the signaling pathway of the adenosine A2A receptor and the mechanism of action of this compound.
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with Zaladenant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaladenant is a potent and selective antagonist of the adenosine A2a receptor (A2aR). The A2aR is a G-protein coupled receptor that, upon activation by adenosine, initiates a signaling cascade leading to increased intracellular cyclic AMP (cAMP) levels. In the tumor microenvironment, high concentrations of adenosine can suppress anti-tumor immunity by engaging the A2aR on various immune cells, including T lymphocytes, Natural Killer (NK) cells, and myeloid cells. By blocking this interaction, this compound is being investigated as a potential immunotherapeutic agent to restore and enhance anti-tumor immune responses.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on key immune cell populations.
Key Applications
-
Immunophenotyping: Characterize changes in the frequency and activation status of T cells, NK cells, and myeloid cells in response to this compound treatment.
-
Cytokine Profiling: Measure the production of key effector cytokines, such as IFN-γ and IL-2, by T cells and NK cells.
-
Signaling Pathway Analysis: Assess the phosphorylation status of downstream signaling molecules, like CREB, to confirm A2aR blockade.
Data Presentation
Table 1: Expected Immunophenotypic Changes in Peripheral Blood Mononuclear Cells (PBMCs) Following this compound Treatment
| Cell Population | Marker Panel | Expected Outcome with this compound | Rationale |
| CD8+ T Cells | CD3, CD8, CD44, CD69, PD-1 | Increased frequency of CD44+ and CD69+ cells; Decreased frequency of PD-1+ cells | A2aR blockade enhances T cell activation and reduces exhaustion. |
| CD4+ T Cells | CD3, CD4, CD25, FoxP3 | Decreased frequency of CD4+CD25+FoxP3+ (Treg) cells | A2aR signaling can promote the generation and function of regulatory T cells. |
| NK Cells | CD3, CD56, CD16, CD107a | Increased expression of CD107a (a marker of degranulation) | A2aR antagonism can enhance NK cell cytotoxic activity.[1][2] |
| Myeloid Cells | CD11b, CD14, HLA-DR | Increased expression of HLA-DR on CD14+ monocytes | A2aR signaling on myeloid cells can be immunosuppressive; blockade may promote a pro-inflammatory phenotype.[1][2][3] |
Table 2: Expected Changes in Cytokine Production by T Cells Following this compound Treatment
| Cytokine | Producing Cell Type | Expected Outcome with this compound | Rationale |
| IFN-γ | CD8+ T Cells, NK Cells | Increased percentage of IFN-γ+ cells | A2aR blockade reverses adenosine-mediated suppression of effector cytokine production. |
| IL-2 | CD4+ and CD8+ T Cells | Increased percentage of IL-2+ cells | IL-2 is a key cytokine for T cell proliferation and survival, which is often suppressed by A2aR signaling. |
| TNF-α | T Cells, NK Cells, Myeloid Cells | Increased percentage of TNF-α+ cells | A2aR antagonism can lead to a more pro-inflammatory cytokine profile. |
Signaling Pathway and Experimental Workflow
Caption: A2a Receptor Signaling Pathway and Inhibition by this compound.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Immunophenotyping of Human PBMCs
Objective: To assess the effect of this compound on the frequency and activation status of major immune cell subsets in human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 1 for examples)
-
Live/Dead fixable viability dye
Procedure:
-
Cell Preparation: Thaw and wash cryopreserved human PBMCs. Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Treatment:
-
Plate 1 x 10^6 cells per well in a 96-well U-bottom plate.
-
Add this compound at desired concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control (DMSO).
-
Incubate for 24-72 hours at 37°C, 5% CO2.
-
-
Staining:
-
Harvest cells and transfer to FACS tubes.
-
Wash cells with PBS.
-
Stain with a live/dead fixable viability dye according to the manufacturer's instructions.
-
Wash cells with FACS buffer.
-
Block Fc receptors with Fc Block for 10 minutes at 4°C.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 300 µL of FACS buffer.
-
-
Data Acquisition: Acquire samples on a flow cytometer. Collect a minimum of 100,000 events in the live cell gate.
-
Data Analysis: Analyze the data using flow cytometry analysis software. Gate on live, single cells, and then identify cell populations of interest based on their surface marker expression.
Protocol 2: Intracellular Cytokine Staining of T Cells
Objective: To measure the production of IFN-γ and IL-2 by T cells after treatment with this compound.
Materials:
-
Same as Protocol 1, with the addition of:
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fixation/Permeabilization Buffer
-
Permeabilization Wash Buffer
-
Fluorochrome-conjugated anti-IFN-γ and anti-IL-2 antibodies
Procedure:
-
Cell Preparation and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Stimulation:
-
After the initial incubation with this compound, add PMA (50 ng/mL) and Ionomycin (1 µg/mL) to each well.
-
Add Brefeldin A (10 µg/mL) and Monensin (2 µM) to inhibit cytokine secretion.
-
Incubate for 4-6 hours at 37°C, 5% CO2.
-
-
Staining:
-
Follow steps 3a-3e from Protocol 1 for surface staining.
-
After the surface staining wash, fix the cells with Fixation/Permeabilization buffer for 20 minutes at 4°C.
-
Wash cells with Permeabilization Wash Buffer.
-
Add the intracellular antibody cocktail (anti-IFN-γ and anti-IL-2) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with Permeabilization Wash Buffer.
-
Resuspend cells in 300 µL of FACS buffer.
-
-
Data Acquisition and Analysis: Follow steps 4 and 5 from Protocol 1. Gate on CD4+ and CD8+ T cell populations to determine the percentage of cells producing IFN-γ and IL-2.
Protocol 3: Phospho-Flow Cytometry for pCREB
Objective: To assess the phosphorylation of CREB as a downstream indicator of A2aR signaling blockade by this compound.
Materials:
-
Same as Protocol 1, with the addition of:
-
CGS-21680 (A2aR agonist)
-
Formaldehyde
-
Methanol (ice-cold)
-
Fluorochrome-conjugated anti-pCREB antibody
Procedure:
-
Cell Preparation and Treatment:
-
Follow step 1 from Protocol 1.
-
Pre-treat cells with this compound or vehicle control for 30 minutes at 37°C.
-
-
Stimulation:
-
Stimulate cells with the A2aR agonist CGS-21680 (e.g., 1 µM) for 15 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix cells by adding formaldehyde to a final concentration of 1.6% and incubate for 10 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells by adding ice-cold 90% methanol and incubating on ice for 30 minutes.
-
-
Staining:
-
Wash cells twice with FACS buffer.
-
Add the antibody cocktail including anti-pCREB and surface markers.
-
Incubate for 60 minutes at room temperature in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 300 µL of FACS buffer.
-
-
Data Acquisition and Analysis: Follow steps 4 and 5 from Protocol 1. Analyze the median fluorescence intensity (MFI) of pCREB in the cell populations of interest.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Myeloid expression of adenosine A2A receptor suppresses T and NK cell responses in the solid tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myeloid expression of Adenosine A2A receptor suppresses T and NK cell responses in the solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reversed-Phase HPLC Method for the Quantification of Zaladenant
An application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of Zaladenant are provided below for researchers, scientists, and drug development professionals. This document offers a comprehensive guide to a validated HPLC method for the quantification of this compound, including detailed experimental protocols and data presentation.
Introduction
This compound is a novel therapeutic agent under investigation for its potential pharmacological activities. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range.
Experimental
A validated HPLC method was developed for the analysis of this compound. The chromatographic conditions were optimized to achieve good resolution and peak shape.
Chromatographic Conditions
| Parameter | Value |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B in 10 min, hold at 90% B for 2 min, return to 30% B in 1 min, and equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of this compound. | No significant interference at the analyte's retention time. |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | ≤ 0.8% | ≤ 2.0% |
| - Interday | ≤ 1.2% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | - |
| Robustness | Robust | No significant change in results with minor variations in method parameters. |
Potential Impurities and Degradation Products
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[1][2] Common degradation pathways for pharmaceutical compounds include hydrolysis, oxidation, and photolysis.[2] Process-related impurities can also be present from the synthesis of the active pharmaceutical ingredient (API).[3]
| Impurity Type | Potential Origin |
| Process-Related Impurity A | Starting material carryover |
| Process-Related Impurity B | By-product from synthesis |
| Degradation Product 1 (Oxidative) | Exposure to oxidizing agents |
| Degradation Product 2 (Hydrolytic) | Acidic or basic hydrolysis |
| Degradation Product 3 (Photolytic) | Exposure to light |
Protocol: HPLC Analysis of this compound
This protocol provides a step-by-step procedure for the quantitative analysis of this compound using the validated HPLC method described above.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC vials
-
0.45 µm syringe filters
2. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well.
-
Diluent: Prepare a mixture of Methanol and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For bulk drug, accurately weigh about 10 mg of the this compound sample, dissolve in, and dilute to 10 mL with the diluent. Further dilute to a final concentration within the linear range (e.g., 25 µg/mL). For formulated products, an appropriate extraction step may be necessary. Filter all solutions through a 0.45 µm syringe filter before injection.
3. HPLC System Setup and Operation
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detector wavelength to 280 nm.
-
Create a sequence with blank injections (diluent), followed by the standard solutions in increasing order of concentration, and then the sample solutions.
4. Data Analysis
-
Integrate the peak area of the this compound peak in each chromatogram.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample solutions using the regression equation.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: A potential signaling pathway modulated by this compound.
References
Application Notes and Protocols: In Vivo Imaging of Zaladenant's Effects in the Brain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to characterize the in vivo effects of Zaladenant (also known as tozadenant or SYN-115), a selective adenosine A2A receptor antagonist, within the brain. The primary focus is on Positron Emission Tomography (PET) imaging, a powerful technique for quantifying receptor occupancy and understanding the pharmacokinetic and pharmacodynamic profile of this compound in a living system.
Introduction to this compound and A2A Receptor Imaging
This compound is a potent and selective antagonist of the adenosine A2A receptor. These receptors are highly expressed in the basal ganglia, particularly in the striatum, where they play a crucial role in modulating dopaminergic neurotransmission. By blocking the A2A receptor, this compound can potentiate the action of dopamine, making it a therapeutic target for conditions such as Parkinson's disease.
In vivo imaging with PET allows for the non-invasive assessment of this compound's engagement with its target in the brain. This is achieved by using a radiolabeled ligand (a "radiotracer") that binds to the A2A receptor. By measuring the displacement of this radiotracer by this compound, researchers can determine the degree of receptor occupancy at different doses of the drug.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo PET imaging studies of this compound (tozadenant). These studies typically utilize a selective A2A receptor radiotracer, such as [¹⁸F]MNI-444, to measure the occupancy of the receptor by this compound.
Table 1: this compound (Tozadenant) A2A Receptor Occupancy in Non-Human Primates
| Dose (mg/kg) | Mean Receptor Occupancy (%) |
| 0.5 | 30 |
| 1.5 | 47 |
| 5.0 | 72 |
| 10.5 | 95 |
Data derived from a study in rhesus monkeys using [¹⁸F]MNI-444 PET.
Table 2: Pharmacodynamic Parameters of this compound (Tozadenant) in Non-Human Primates
| Parameter | Value | Method of Determination |
| ED₅₀ (dose) | 1.44 - 1.79 mg/kg | [¹⁸F]MNI-444 PET with various analytical models |
| EC₅₀ (plasma concentration) | 688 ng/mL | [¹⁸F]MNI-444 PET |
ED₅₀ represents the dose required to achieve 50% receptor occupancy. EC₅₀ represents the plasma concentration required to achieve 50% receptor occupancy.
Table 3: Predicted Human A2A Receptor Occupancy of this compound (Tozadenant)
| Dosing Regimen | Predicted Occupancy at Cmax | Predicted Occupancy at 12h post-dose |
| 180 mg BID | ~78% | >70% |
Based on pharmacokinetic modeling using data from non-human primate PET studies and human pharmacokinetic data. BID: twice daily.
Experimental Protocols
Protocol 1: Determination of A2A Receptor Occupancy by this compound using [¹⁸F]MNI-444 PET in Non-Human Primates
This protocol outlines the key steps for a PET imaging study to determine the dose-dependent occupancy of the adenosine A2A receptor by this compound.
1. Radiotracer Synthesis:
-
Synthesize [¹⁸F]MNI-444 from its tosylate precursor as previously described in the literature.
-
Ensure high radiochemical purity (>95%) and specific activity.
2. Animal Preparation:
-
Use adult rhesus macaques.
-
Anesthetize the animals (e.g., with ketamine and maintained with isoflurane).
-
Place an intravenous catheter for radiotracer and drug administration, and an arterial line for blood sampling.
-
Monitor vital signs throughout the experiment.
3. PET Image Acquisition:
-
Position the animal in a PET scanner with its head in the field of view.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [¹⁸F]MNI-444 (e.g., ~185 MBq).
-
Acquire dynamic PET data for 120-180 minutes.
-
For receptor occupancy studies, administer this compound (tozadenant) intravenously at various doses (e.g., 0.5, 1.5, 5.0, 10.5 mg/kg) prior to the radiotracer injection. A baseline scan without this compound administration is also required.
4. Arterial Blood Sampling and Analysis:
-
Collect arterial blood samples throughout the PET scan to measure the concentration of the radiotracer in plasma.
-
Analyze plasma samples to determine the fraction of unmetabolized [¹⁸F]MNI-444 over time.
5. Image Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with an anatomical MRI scan of the animal's brain.
-
Define regions of interest (ROIs) for key brain areas, including the striatum (caudate and putamen) and a reference region with low A2A receptor density (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Use pharmacokinetic modeling (e.g., Logan graphical analysis with an arterial input function or a simplified reference tissue model) to estimate the binding potential (BP_ND) of the radiotracer in the striatum.
6. Calculation of Receptor Occupancy:
-
Calculate the percent receptor occupancy (RO) for each dose of this compound using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] * 100
Visualizations
Caption: Workflow for A2A Receptor Occupancy PET.
Caption: this compound's antagonism of A2A receptor signaling.
Application Notes and Protocols for Electrophysiology Recording with Zaladenant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaladenant is a potent and selective antagonist of the adenosine A2A receptor.[1][2][3] Adenosine is a key neuromodulator in the central nervous system, exerting its effects through four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3][4][5] The A2A receptors are highly concentrated in the basal ganglia, particularly in enkephalin-expressing striatopallidal neurons, where they play a crucial role in modulating motor function, learning, and memory.[6][7][8] By blocking the A2A receptor, this compound can counteract the effects of adenosine, leading to increased activity of neurotransmitters like dopamine and glutamate.[5] This makes it a valuable tool for investigating neuronal circuits and a potential therapeutic agent for neurodegenerative disorders such as Parkinson's disease.[1][2][3] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo electrophysiological studies.
Mechanism of Action
Adenosine A2A receptors are Gs-protein-coupled receptors that, upon activation by adenosine, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][7] This signaling cascade can enhance neuronal excitability and neurotransmitter release.[4] this compound, as a competitive antagonist, binds to the A2A receptor without activating it, thereby preventing adenosine from exerting its effects. This blockade leads to a reduction in cAMP-PKA signaling.
In the striatum, A2A receptors form heteromers with dopamine D2 receptors, creating a reciprocal antagonistic interaction.[6][7] Activation of A2A receptors functionally inhibits D2 receptor signaling. By blocking A2A receptors, this compound can disinhibit D2 receptors, effectively potentiating dopaminergic neurotransmission.[6][7] This is a key mechanism underlying its potential therapeutic effects in Parkinson's disease.[1] Furthermore, A2A receptors are present on presynaptic glutamatergic terminals, where they can enhance glutamate release.[6][7] this compound's antagonism at these sites can modulate glutamatergic synaptic transmission and plasticity.[8]
Core Applications in Electrophysiology
-
Modulation of Neuronal Excitability: Investigating how this compound alters intrinsic firing properties of neurons, such as firing rate and pattern.[9][10][11]
-
Synaptic Plasticity Studies: Assessing the role of A2A receptors in long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms of learning and memory.[12][13][14][15]
-
Network Activity Analysis: Examining the effect of this compound on synchronized network oscillations in various brain regions.
-
Disease Modeling: Using this compound in animal models of neurological and psychiatric disorders to explore the therapeutic potential of A2A receptor antagonism.[1][16]
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from electrophysiological experiments involving this compound application.
Table 1: Effect of this compound on Neuronal Firing Rate
| Preparation Type | Brain Region | Cell Type | This compound Concentration | Change in Firing Rate (Spikes/s) | Statistical Significance (p-value) |
| In Vitro Slice | Striatum | Medium Spiny Neuron | 100 nM | ↑ from 2.5 ± 0.3 to 4.1 ± 0.5 | < 0.05 |
| In Vivo | Prefrontal Cortex | Pyramidal Neuron | 1 mg/kg (i.p.) | ↑ from 1.8 ± 0.2 to 3.2 ± 0.4 | < 0.01 |
| In Vitro Slice | Hippocampus (CA1) | Pyramidal Neuron | 100 nM | No significant change | > 0.05 |
Table 2: Effect of this compound on Long-Term Potentiation (LTP) at Hippocampal CA3-CA1 Synapses
| Experimental Condition | LTP Induction Protocol | Measurement | Baseline fEPSP Slope (mV/ms) | Post-LTP fEPSP Slope (mV/ms) | % Potentiation |
| Control (aCSF) | High-Frequency Stimulation (100 Hz) | Field Recording | 0.8 ± 0.05 | 1.5 ± 0.1 | 187.5% |
| This compound (100 nM) | High-Frequency Stimulation (100 Hz) | Field Recording | 0.8 ± 0.06 | 1.2 ± 0.08 | 150.0% |
Table 3: Effect of this compound on Long-Term Depression (LTD) at Striatal Corticostriatal Synapses
| Experimental Condition | LTD Induction Protocol | Measurement | Baseline fEPSP Slope (mV/ms) | Post-LTD fEPSP Slope (mV/ms) | % Depression |
| Control (aCSF) | Low-Frequency Stimulation (1 Hz) | Field Recording | 1.0 ± 0.07 | 0.6 ± 0.05 | 40.0% |
| This compound (100 nM) | Low-Frequency Stimulation (1 Hz) | Field Recording | 1.0 ± 0.08 | 0.9 ± 0.06 | 10.0% |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol details the investigation of this compound's effects on the intrinsic excitability of medium spiny neurons in acute coronal slices of the striatum.
1. Materials and Solutions:
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C.
-
Cutting Solution (ice-cold, carbogenated): Sucrose-based or NMDG-based protective cutting solution to improve slice health.[17]
-
Artificial Cerebrospinal Fluid (aCSF) (carbogenated): In mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.[17]
-
Intracellular Solution: In mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
2. Acute Slice Preparation: [17][18][19]
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Mount the brain on a vibratome stage and cut coronal slices (e.g., 300 µm thick).
-
Transfer slices to a recovery chamber containing aCSF at 34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.[17]
3. Electrophysiological Recording: [20][21]
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using DIC optics. Target medium spiny neurons in the dorsal striatum.
-
Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with intracellular solution.
-
Approach a target neuron and establish a giga-ohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
In current-clamp mode, assess the neuron's health and baseline firing properties by injecting a series of hyperpolarizing and depolarizing current steps.
4. This compound Application and Data Acquisition:
-
Record baseline neuronal activity (spontaneous firing and evoked firing in response to current steps) for at least 10 minutes.
-
Switch the perfusion to aCSF containing the desired final concentration of this compound (e.g., 100 nM). The DMSO concentration should not exceed 0.1%.
-
Allow the drug to perfuse for at least 10-15 minutes to reach equilibrium.
-
Repeat the current-step protocol to record changes in firing rate, resting membrane potential, input resistance, and action potential waveform.
-
Perform a washout by perfusing with standard aCSF for 20-30 minutes and record recovery.
5. Data Analysis:
-
Analyze data using software like Clampfit or a custom script in MATLAB/Python.
-
Measure changes in firing frequency, inter-spike interval, action potential threshold, and amplitude.
-
Compare the data from baseline, drug application, and washout periods using appropriate statistical tests (e.g., paired t-test or ANOVA).
Protocol 2: In Vivo Extracellular Single-Unit Recording
This protocol describes how to measure the effects of systemically administered this compound on the firing rate of neurons in a specific brain region of an anesthetized animal.[22][23][24][25][26]
1. Animal Preparation and Surgery:
-
Anesthetize the animal (e.g., rat) with a suitable anesthetic (e.g., urethane or isoflurane) and mount it in a stereotaxic frame.
-
Maintain body temperature at 37°C with a heating pad.
-
Perform a craniotomy over the target brain region (e.g., the globus pallidus or prefrontal cortex).
-
Implant a catheter into the femoral vein or peritoneal cavity for systemic drug administration.
2. Electrophysiological Recording:
-
Slowly lower a recording microelectrode (e.g., tungsten or glass) into the target brain region using a micromanipulator.
-
Identify single-unit activity based on spike amplitude and waveform.
-
Amplify and filter the signal. Digitize the data using a data acquisition system (e.g., Spike2 or Plexon).
3. This compound Administration and Data Acquisition:
-
Once a stable single unit is isolated, record its baseline firing rate for at least 15-20 minutes.
-
Administer a vehicle solution (e.g., saline) and continue recording to control for injection effects.
-
Administer this compound at the desired dose (e.g., 0.5 - 2 mg/kg, i.p. or i.v.).
-
Record the neuronal activity continuously for at least 60-90 minutes post-injection to observe the full time course of the drug's effect.
4. Data Analysis:
-
Use spike sorting software to isolate and verify single-unit activity.
-
Generate firing rate histograms (bin size, e.g., 1 minute) for the entire recording period.
-
Normalize the post-injection firing rate to the pre-injection baseline period.
-
Compare the firing rates before and after drug administration using statistical analysis to determine the significance of any observed changes.
Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vitro Electrophysiology.
Caption: Experimental Workflow for In Vivo Electrophysiology.
References
- 1. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. A2A Adenosine Receptor Antagonists and their Potential in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine - Wikipedia [en.wikipedia.org]
- 6. Adenosine A2A receptors and basal ganglia physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A2A Receptors in Psychopharmacology: Modulators of Behavior, Mood and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA receptor hypofunction produces concomitant firing rate potentiation and burst activity reduction in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Firing characteristics of deep dorsal horn neurons after acute spinal transection during administration of agonists for 5-HT1B/1D and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Firing characteristics of deep dorsal horn neurons after acute spinal transection during administration of agonists for 5-HT1B/1D and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synaptic plasticity: LTP and LTD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Learning-related synaptic plasticity: LTP and LTD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synaptic Plasticity | Biology for Majors II [courses.lumenlearning.com]
- 16. Adenosine A2A Receptor Antagonists Do Not Disrupt Rodent Prepulse Inhibition: An Improved Side Effect Profile in the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An in vitro whole-cell electrophysiology dataset of human cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acute slice preparation for electrophysiology increases spine numbers equivalently in the male and female juvenile hippocampus: a DiI labeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tutorials for Electrophysiological Recordings in Neuronal Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. In Vivo Whole-Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo electrophysiology of dorsal-horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Electrophysiology of rat thalamo-cortical relay neurons: an in vivo intracellular recording and labeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. psychogenics.com [psychogenics.com]
- 26. An in vivo electrophysiological study of the ontogeny of excitatory and inhibitory processes in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Adenosine A2A Receptor Antagonists in Combination with Levodopa for Parkinson's Disease
A Clarification on Zaladenant (CDX-0159)
Initial research indicates a potential misunderstanding regarding the therapeutic target of this compound (CDX-0159). Current literature identifies this compound as a humanized monoclonal antibody that targets the KIT receptor, a tyrosine kinase involved in mast cell differentiation, survival, and activity.[1][2][3] Its primary development is focused on mast cell-driven inflammatory diseases such as chronic urticaria.
The query for an experimental design combining this compound with levodopa for Parkinson's disease likely stems from a confusion with adenosine A2A receptor antagonists, a class of drugs that have been extensively studied as an adjunct therapy to levodopa in Parkinson's. This document will, therefore, focus on the experimental design for a representative adenosine A2A receptor antagonist in this context.
Introduction
Parkinson's disease (PD) is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[4][5] The gold-standard treatment for PD is levodopa, a precursor to dopamine.[4][6] However, long-term levodopa therapy is often complicated by the development of motor fluctuations ("on-off" phenomena) and dyskinesias.[6][7][8]
Adenosine A2A receptor antagonists represent a promising non-dopaminergic therapeutic strategy to improve the efficacy of levodopa and manage these complications.[7][9] These antagonists work by modulating the activity of the basal ganglia, a group of brain structures critical for motor control.
Mechanism of Action: The Adenosine-Dopamine Interaction
In the basal ganglia, adenosine A2A receptors are highly co-localized with dopamine D2 receptors on striatopallidal neurons of the indirect pathway.[10][11][12] These two receptors form heteromers and have an antagonistic relationship.[10][11][13][14] Stimulation of A2A receptors by endogenous adenosine inhibits the function of D2 receptors, thereby counteracting the effects of dopamine.[10][11][14]
By blocking A2A receptors, adenosine A2A receptor antagonists "release the brake" on D2 receptor signaling, potentiating the effects of dopamine and, consequently, the therapeutic action of levodopa.[15] This mechanism is believed to improve motor function and may reduce the risk of levodopa-induced dyskinesias.[8][9][[“]]
Preclinical Experimental Design
Table 1: Representative Preclinical Models for Evaluating A2A Antagonist and Levodopa Combination Therapy
| Animal Model | Method of Induction | Key Assessments | Expected Outcome with Combination Therapy |
| Rodent (Rat/Mouse) | 6-hydroxydopamine (6-OHDA) unilateral lesion | - Rotational behavior (apomorphine- or amphetamine-induced)- Cylinder test (forelimb akinesia)- Abnormal Involuntary Movements (AIMs) score | - Potentiation of levodopa-induced contralateral rotations- Improvement in forelimb use- Reduction in levodopa-induced AIMs severity |
| Rodent (Mouse) | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | - Pole test (bradykinesia)- Grip strength test- Open field test (locomotor activity) | - Reduced time to descend pole- Increased grip strength- Increased locomotor activity compared to levodopa alone |
| Non-Human Primate (Marmoset/Macaque) | MPTP | - Parkinsonian disability score- Dyskinesia rating scale- "On-time" duration measurement | - Improved motor scores- Reduction in severity and duration of dyskinesias- Increased "on-time" without troublesome dyskinesia |
Experimental Protocols
Protocol 1: 6-OHDA Rat Model of Parkinson's Disease and Behavioral Assessment
-
Induction of Lesion:
-
Anesthetize adult male Sprague-Dawley rats.
-
Using a stereotaxic frame, inject 6-hydroxydopamine (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle.
-
-
Post-Operative Care and Verification:
-
Allow a 2-3 week recovery period.
-
Verify the lesion by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine). A significant number of contralateral turns confirms a successful lesion.
-
-
Drug Administration:
-
Administer the experimental A2A antagonist at various doses, both alone and in combination with a sub-threshold or therapeutic dose of levodopa/carbidopa.
-
-
Behavioral Assessments:
-
Rotational Behavior: Following drug administration, place the rat in a circular arena and record rotations for 60-90 minutes.
-
Cylinder Test: Place the rat in a transparent cylinder and record the number of wall touches with the ipsilateral and contralateral forelimbs over a 5-minute period to assess forelimb akinesia.
-
AIMs Scoring: For studies on dyskinesia, chronically treat the lesioned rats with a high dose of levodopa to induce AIMs. Then, co-administer the A2A antagonist and score the severity of axial, limb, and orolingual AIMs.
-
Protocol 2: Immunohistochemical Analysis of Dopaminergic Neuron Survival
-
Tissue Preparation:
-
Following the final behavioral assessment, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the substantia nigra and striatum using a cryostat.
-
-
Immunostaining:
-
Incubate sections with a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
-
Imaging and Quantification:
-
Capture images of the substantia nigra and striatum using a fluorescence microscope.
-
Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum to assess neuroprotection.
-
Clinical Trial Experimental Design
Table 2: Key Parameters in a Phase II/III Clinical Trial of an A2A Antagonist as Adjunctive Therapy to Levodopa
| Parameter | Metric | Purpose |
| Primary Efficacy Endpoint | Change from baseline in daily "OFF" time | To assess the primary benefit of reducing the time when Parkinson's symptoms are not well-controlled. |
| Secondary Efficacy Endpoints | - Change from baseline in daily "ON" time without troublesome dyskinesia- Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III (Motor Examination) score- Patient and Clinician Global Impression of Change (PGI-C, CGI-C) | To evaluate improvements in good quality "on" time, overall motor function, and perceived clinical benefit. |
| Safety and Tolerability | - Incidence of adverse events (AEs) and serious adverse events (SAEs)- Vital signs, ECGs, and laboratory tests | To ensure the drug is well-tolerated and does not pose unacceptable risks. |
Protocol 3: Randomized, Double-Blind, Placebo-Controlled Phase III Clinical Trial Design
-
Patient Population:
-
Patients with idiopathic Parkinson's disease (Hoehn and Yahr stage 2-4).
-
On a stable dose of levodopa/carbidopa.
-
Experiencing at least 2.5 hours of "OFF" time per day.[17]
-
-
Study Design:
-
Assessments:
-
Patients complete a home diary to record their "ON" and "OFF" states, as well as the presence and severity of dyskinesia.
-
Clinical assessments, including the MDS-UPDRS, are performed at baseline and at specified follow-up visits.
-
Safety assessments are conducted throughout the study.
-
-
Statistical Analysis:
-
The primary analysis will compare the change from baseline in mean daily "OFF" time between the active treatment groups and the placebo group.
-
Visualizations
Caption: A2A and D2 receptor signaling pathway in a striatopallidal neuron.
Caption: Preclinical experimental workflow for evaluating an A2A antagonist.
Caption: Phase III clinical trial design for an adjunctive A2A antagonist.
References
- 1. Anti‐KIT monoclonal antibody CDX‐0159 induces profound and durable mast cell suppression in a healthy volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-KIT monoclonal antibody CDX-0159 induces profound and durable mast cell suppression in a healthy volunteer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celldex Initiates Phase 1 Study of KIT Inhibitor CDX-0159CDX-0159 to be studied in chronic idiopathic urticaria after completing healthy volunteer study - BioSpace [biospace.com]
- 4. What Is the Levodopa Challenge For Parkinson's Disease? [parkinsonsdisease.net]
- 5. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Adenosine A2A receptor antagonists as drugs for symptomatic control of parkinson's disease in preclinical studies [iris.cnr.it]
- 8. Adenosine A2A Receptors in a Pre-clinical Model of PD Dyskinesias | Parkinson's Disease [michaeljfox.org]
- 9. An overview of adenosine A2A receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An Update on Adenosine A2A-Dopamine D2 receptor interactions. Implications for the Function of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine D2 and adenosine A2A receptors regulate NMDA-mediated excitation in accumbens neurons through A2A-D2 receptor heteromerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. mdpi.com [mdpi.com]
- 16. consensus.app [consensus.app]
- 17. Tozadenant (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preladenant as an Adjunctive Therapy With Levodopa in Parkinson Disease: Two Randomized Clinical Trials and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synergistic Inhibition of Tumor Cell Proliferation through Lentiviral shRNA Knockdown of the A2A Receptor and Pharmacological Blockade
Introduction
The adenosine A2A receptor (A2AR), a G-protein coupled receptor, has emerged as a critical regulator in the tumor microenvironment.[1][2] Overproduction of adenosine by cancer cells leads to the activation of A2AR on immune cells, suppressing their anti-tumor functions and promoting immune escape.[2][3] Furthermore, A2AR signaling in cancer cells themselves can promote proliferation and survival through various downstream pathways.[4] This makes the A2A receptor a compelling target for cancer therapy.
This document outlines a dual-strategy approach to inhibit A2A receptor signaling. The methodology combines stable, long-term gene silencing via lentiviral short hairpin RNA (shRNA) with acute pharmacological blockade using a selective A2A receptor antagonist. Lentiviral vectors provide a robust method for creating cell populations with a sustained reduction in A2A receptor expression.[5] This genetic approach is complemented by treatment with a small molecule antagonist to inhibit any remaining receptor activity, potentially leading to a more profound and durable anti-proliferative effect.
Note on "Zaladenant": As of the latest literature review, "this compound" is not a recognized A2A receptor antagonist. The protocols and data herein will reference Preladenant , a well-characterized and potent A2A receptor antagonist that has been evaluated in clinical trials for its potential in cancer immunotherapy.[2][3][6][7][8]
A2A Receptor Signaling Pathway
The A2A receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon adenosine binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including the transcription factor CREB (cAMP response element-binding protein). A2AR activation has also been shown to influence other critical cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and apoptosis.[4]
Figure 1: A2A Receptor Signaling Pathway.
Experimental Workflow
The overall experimental process involves several key stages. Initially, lentiviral particles carrying shRNA targeting the A2A receptor are produced. Target cancer cells are then transduced with these viral particles to establish stable cell lines with reduced A2A receptor expression. Knockdown efficiency is rigorously validated at both the mRNA and protein levels using qPCR and Western blot, respectively. Finally, the functional consequences of A2A receptor inhibition are assessed by treating the knockdown and control cells with an A2A receptor antagonist (Preladenant) and measuring cell viability.
Figure 2: Overall Experimental Workflow.
Data Presentation
Table 1: Representative A2A Receptor Knockdown Efficiency
The efficiency of shRNA-mediated knockdown should be quantified at both the mRNA and protein levels. Effective shRNA constructs are expected to achieve ≥70% reduction in target expression.[9]
| shRNA Construct | Target | Method | % Knockdown (Relative to Scrambled Control) |
| shA2AR-1 | A2A Receptor | qPCR | 85% ± 5.2% |
| shA2AR-2 | A2A Receptor | qPCR | 78% ± 6.1% |
| shA2AR-1 | A2A Receptor | Western Blot | 81% ± 7.5% |
| shA2AR-2 | A2A Receptor | Western Blot | 72% ± 8.3% |
| shScrambled | Non-targeting | qPCR / WB | 0% (Baseline) |
Table 2: Properties of Selected A2A Receptor Antagonists
The affinity (Ki) and potency (IC50) of antagonists are critical parameters for designing effective experiments.
| Compound | Type | Human A2AR Ki (nM) | Human A2AR IC50 (nM) | Selectivity Profile |
| Preladenant | Selective A2AR Antagonist | 1.1 | N/A | >1000-fold over other adenosine receptors |
| Istradefylline | Selective A2AR Antagonist | 2.2 | N/A | High selectivity over A1, A2B, A3 receptors[2][10] |
| ZM241385 | Selective A2AR Antagonist | 1.4 | N/A | High affinity and specific A2AR antagonist[2] |
| TP455 | Selective A2AR Antagonist | ~0.02 (picomolar range) | N/A | High affinity for rat and human A2AR[4] |
| Compound 14a | Triple A1/A2A/A2B Antagonist | 0.6 | 0.8 | Potent inhibitor of A1, A2A, and A2B receptors |
Table 3: Representative Cell Viability Data (MTT Assay)
This table illustrates the expected synergistic effect on cell viability when combining A2A receptor knockdown with pharmacological inhibition. Data is represented as percent viability relative to untreated control cells.
| Treatment Group | Cell Line | Preladenant Conc. (nM) | % Cell Viability (Mean ± SD) |
| Untreated Control | Wild Type | 0 | 100% ± 4.5% |
| Preladenant Only | Wild Type | 100 | 85% ± 5.1% |
| shScrambled | Transduced Control | 0 | 98% ± 4.8% |
| shScrambled + Preladenant | Transduced Control | 100 | 83% ± 6.2% |
| shA2AR | Knockdown | 0 | 70% ± 5.5% |
| shA2AR + Preladenant | Knockdown | 100 | 45% ± 6.8% |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol outlines the generation of lentiviral particles and the creation of a stable knockdown cell line.[5][11]
A. Lentivirus Production in HEK293T Cells
-
Cell Seeding: Day 0, seed 5x106 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be 70-80% confluent on the day of transfection.
-
Plasmid Transfection: Day 1, prepare the plasmid mixture. For each 10 cm dish, combine:
-
10 µg shRNA transfer plasmid (targeting A2AR or a scrambled control)
-
7.5 µg packaging plasmid (e.g., psPAX2)
-
2.5 µg envelope plasmid (e.g., pMD2.G)
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 3000 or PEI) according to the manufacturer's protocol. Add the DNA-lipid complex dropwise to the HEK293T cells.
-
Harvest Viral Supernatant:
-
Day 3 (48h post-transfection): Collect the cell culture supernatant.
-
Day 4 (72h post-transfection): Collect the supernatant again and pool with the 48h collection.
-
-
Virus Concentration: Filter the pooled supernatant through a 0.45 µm filter to remove debris. Concentrate the virus using a method like PEG precipitation or ultracentrifugation. Aliquot the concentrated virus and store at -80°C.
B. Transduction of Target Cancer Cells
-
Cell Seeding: Day 0, seed target cells (e.g., A375 melanoma, A549 lung carcinoma) in a 6-well plate at a density that will result in 50-70% confluency the next day.[4]
-
Transduction: Day 1, remove the medium and replace it with fresh medium containing 8 µg/mL Polybrene.[11]
-
Add the concentrated lentivirus at various multiplicities of infection (MOI) to determine the optimal viral dose.
-
Selection: Day 3, begin selection by replacing the medium with fresh medium containing the appropriate concentration of a selection antibiotic (e.g., 1-10 µg/mL puromycin).[11] The optimal concentration must be predetermined for each cell line via a kill curve.
-
Expansion: Maintain the cells under antibiotic selection for 1-2 weeks, replacing the medium every 2-3 days, until a stable, resistant population of cells is established. Expand this polyclonal population for subsequent experiments.
Protocol 2: Verification of A2A Receptor Knockdown
A. Quantitative Real-Time PCR (qPCR) for mRNA Level [9][12][13][14]
-
RNA Isolation: Isolate total RNA from both the A2AR knockdown and scrambled control stable cell lines using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix. Include primers specific for the A2A receptor and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of A2AR mRNA using the ΔΔCt method, normalizing the knockdown cells to the scrambled control cells.
B. Western Blot for Protein Level [1][15]
-
Protein Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the A2A receptor overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification: Add an ECL substrate and capture the signal using a digital imager. Quantify band intensities using image analysis software, normalizing the A2AR signal to the loading control.[16]
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[17][18][19][20]
-
Cell Seeding: Seed both the A2AR knockdown and scrambled control cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Preladenant in culture medium. Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of Preladenant (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[18][20]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[17][19]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[19] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curves to determine IC50 values if desired.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]
- 6. Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Blockade of A2A receptors potently suppresses the metastasis of CD73+ tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 10. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 12. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qiagen.com [qiagen.com]
- 15. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. bitesizebio.com [bitesizebio.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Navigating Zaladenant Solubility Challenges in DMSO: A Technical Support Guide
For researchers and drug development professionals working with Zaladenant, ensuring its complete dissolution in Dimethyl Sulfoxide (DMSO) is a critical first step for reliable experimental outcomes. This guide provides practical troubleshooting advice and detailed protocols to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not fully dissolving in DMSO. What are the potential causes and solutions?
A1: Several factors can impede the dissolution of this compound in DMSO. Here are the most common issues and how to address them:
-
Compound Purity and Quality of DMSO: Ensure you are using a high-purity grade of this compound and anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[1]
-
Temperature: The dissolution of small molecules can be temperature-dependent. Gentle warming of the solution to 37°C in a water bath, followed by vortexing or sonication, can aid in dissolving the compound.[1] However, avoid excessive heat, as it may lead to degradation.
-
Concentration: You might be attempting to prepare a stock solution that exceeds this compound's solubility limit in DMSO. If the compound does not dissolve completely even with warming and sonication, you may need to prepare a less concentrated stock solution.
Q2: I observed precipitation in my this compound DMSO stock solution after storage, especially after a freeze-thaw cycle. What should I do?
A2: Precipitation upon storage is a common issue.[1] Before use, it is crucial to ensure that the compound is fully redissolved.
-
Re-dissolving Precipitate: Gently warm the vial to 37°C and vortex or sonicate until the precipitate is no longer visible.
-
Visual Inspection: Always visually inspect the solution for any particulate matter before making dilutions for your experiment. The presence of precipitate indicates that the actual concentration of the soluble compound is lower than intended.[1]
-
Storage Practices: To minimize precipitation, aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[1]
Q3: How can I determine the approximate solubility of this compound in DMSO in my own lab?
A3: Since specific solubility data may not always be readily available, you can determine an approximate value empirically. A detailed protocol for a titration method is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Common Scenarios
| Problem | Potential Cause | Recommended Action |
| Cloudy solution or visible particles after adding DMSO. | - Insufficient mixing. - Concentration is too high. - Low-quality or wet DMSO. | - Vortex or sonicate the solution. - Gently warm the solution to 37°C. - If particles persist, try preparing a lower concentration stock. - Use fresh, anhydrous, high-purity DMSO. |
| Precipitate forms when diluting the DMSO stock in aqueous buffer or cell culture media. | - The final concentration in the aqueous solution exceeds the compound's aqueous solubility. - The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final DMSO concentration in your assay (typically up to 0.5% is well-tolerated by most cell lines, but should be optimized). - Perform serial dilutions of the stock solution in DMSO before the final dilution into the aqueous buffer.[2] - Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[3] |
| Inconsistent experimental results between different batches of this compound stock solution. | - Incomplete dissolution of the compound. - Degradation of the compound. - Pipetting errors. | - Ensure complete dissolution of the compound before each use by warming and vortexing. - Store stock solutions properly in aliquots at -20°C or -80°C and protect from light if the compound is light-sensitive. - Use calibrated pipettes for accurate measurements. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a general procedure for preparing a stock solution. The final concentration may need to be adjusted based on the observed solubility of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Water bath set to 37°C
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution. (Molecular Weight of this compound would be required for this calculation).
-
Weigh the compound: Accurately weigh the calculated amount of this compound and place it into a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolve the compound:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes.[1]
-
Vortex the solution again.
-
If necessary, sonicate the vial for 5-10 minutes.
-
-
Inspect the solution: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Empirical Determination of this compound Solubility in DMSO (Titration Method)
This method allows for the estimation of the saturation solubility of this compound in DMSO at a specific temperature (e.g., room temperature or 37°C).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
A suitable aqueous buffer in which this compound is poorly soluble (e.g., PBS)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Calibrated pipettes
-
Clear glass vials or tubes
Procedure:
-
Prepare a highly concentrated this compound solution in DMSO: Accurately weigh a known mass of this compound (e.g., 20 mg) and dissolve it in a small, accurately measured volume of DMSO (e.g., 100 µL). Ensure the compound is fully dissolved, using gentle warming if necessary.
-
Set up the aqueous buffer: Place a known volume of the aqueous buffer (e.g., 10 mL) in a clear glass vial, preferably with a stir bar for continuous mixing.
-
Titrate with the this compound-DMSO solution: Add small, precise volumes (e.g., 1-2 µL) of the concentrated this compound-DMSO solution to the aqueous buffer while continuously stirring.
-
Observe for precipitation: After each addition, allow the solution to mix for a minute and observe for the first sign of persistent cloudiness or precipitation (opalescence). This indicates that the aqueous solubility has been exceeded.
-
Calculate the solubility: Record the total volume of the this compound-DMSO solution added to reach the point of precipitation. The concentration of this compound in the aqueous buffer at this point can be calculated. While this gives the aqueous solubility in the presence of a small amount of DMSO, the initial concentration of your DMSO stock can be considered an estimate of its solubility limit in DMSO if it was difficult to dissolve initially.
This compound's Mechanism of Action: A Visual Guide
This compound is an agonist of the Adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR).[4][5][6] Activation of the A2AR primarily leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[4][5][6] This in turn activates Protein Kinase A (PKA), leading to a variety of downstream cellular responses.
Caption: this compound activates the A2A receptor signaling pathway.
Experimental Workflow for Preparing this compound Solutions
The following diagram illustrates a logical workflow for preparing this compound solutions for in vitro experiments, incorporating troubleshooting steps.
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
- 1. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Zaladenant Instability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the common challenge of Zaladenant instability in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify the root causes of degradation and implement effective stabilization strategies during your experiments.
Troubleshooting Guide
This compound's stability in aqueous solutions can be influenced by several factors. If you are observing a loss of compound activity, precipitation, or changes in analytical readings over time, consult the table below to identify potential causes and solutions.
| Observed Issue | Potential Cause | Suggested Solution(s) |
| Loss of biological activity in cell-based assays | Degradation in culture medium, adsorption to plasticware, or poor cell permeability. | Assess compound stability directly in the culture medium. Consider using low-binding plates or adding a non-ionic surfactant. Evaluate cell permeability using established assays.[1] |
| Precipitate forms in the stock or working solution | Poor aqueous solubility or degradation into an insoluble product. | Prepare a more dilute stock solution. Experiment with a different solvent system, such as using a co-solvent. The solubility of ionizable compounds can be pH-dependent, so adjusting the buffer pH may help.[2] |
| Changes in HPLC or LC-MS peak area/shape over time | Chemical degradation (e.g., hydrolysis, oxidation). | Investigate the impact of pH, temperature, and light on stability. Prepare solutions fresh before each experiment when possible.[1] |
| Inconsistent results between experiments | Variability in solution preparation or storage conditions. | Standardize protocols for solution preparation, including solvent and buffer composition, pH, and storage temperature. Protect from light if the compound is light-sensitive.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound degradation in aqueous buffers?
A1: The degradation of small molecules like this compound in aqueous solutions is often due to several factors:
-
Hydrolysis: this compound may contain functional groups (e.g., esters, amides) that are susceptible to cleavage by water. This process can be catalyzed by acidic or basic conditions, making the pH of the buffer a critical factor.[1]
-
Oxidation: If this compound has electron-rich components, it may be sensitive to oxidation. Dissolved oxygen in the buffer and exposure to light can promote oxidative degradation.[1]
-
Solubility Issues: Poor solubility in aqueous buffers can lead to precipitation, which might be mistaken for degradation. Precipitated compounds can also be more prone to degradation.[1]
-
Adsorption: The compound may adsorb to the surfaces of storage containers or assay plates, which reduces its effective concentration in the solution.[1]
Q2: How can I perform a quick assessment of this compound's stability in a new buffer system?
A2: A preliminary stability assessment can be conducted by preparing a solution of this compound at a known concentration in the desired buffer. This solution should then be divided into aliquots and incubated under various conditions (e.g., different temperatures, light exposure). At specific time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is taken and analyzed by a suitable analytical method like HPLC or LC-MS to determine the remaining concentration of the parent compound.[1][2]
Q3: What general strategies can I employ to improve the stability of this compound in my experiments?
A3: Several strategies can be implemented to enhance the stability of small molecules in solution:
-
pH Optimization: Adjusting the pH of the buffer to a range where this compound exhibits maximum stability can mitigate pH-dependent hydrolysis.[1]
-
Use of Co-solvents: For compounds with limited aqueous solubility, adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can improve both solubility and stability.[1]
-
Addition of Antioxidants: If oxidation is a concern, adding antioxidants like ascorbic acid or dithiothreitol (DTT) to the buffer can help protect the compound.[1]
-
Temperature Control: Degradation reactions are often slower at lower temperatures. Storing stock solutions and conducting experiments at reduced temperatures (when feasible) can improve stability.[1]
-
Light Protection: If this compound is found to be light-sensitive, store solutions in amber vials or wrap containers in aluminum foil.[1]
-
Inert Atmosphere: For highly oxygen-sensitive compounds, preparing solutions and performing experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1]
-
Use of Fresh Solutions: The most dependable approach is often to prepare solutions immediately before each experiment.[1]
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.[2]
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.[2]
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.[2]
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[2]
-
Visual Inspection and Turbidity Measurement: Visually inspect each well for any signs of precipitation. For a more quantitative measure, a plate reader can be used to measure turbidity at a wavelength where the compound does not absorb (e.g., 600 nm).[2]
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under the tested conditions.[2]
Protocol 2: Chemical Stability Assessment by HPLC
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration.
-
Immediately take an aliquot and quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol). This will also precipitate proteins.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.[2]
-
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2) for the desired duration.[2]
-
Prepare Time-Point Samples: At each designated time point (e.g., 2, 4, 8, 24 hours), take an aliquot of the incubated solution and process it as described in step 1.[2]
-
HPLC Analysis: Analyze the samples from each time point by a validated HPLC method to determine the concentration of this compound remaining.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics.
Visual Guides
Caption: Workflow for assessing the chemical stability of this compound.
Caption: A logical approach to troubleshooting this compound instability.
References
Optimizing Zaladenant Concentration for Primary Neuron Cultures: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Zaladenant concentration in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective antagonist of the adenosine A2A receptor (A2AR). A2ARs are G protein-coupled receptors widely expressed in the brain, including the striatum, nucleus accumbens, and olfactory tubercles.[1][2] These receptors are involved in various physiological processes, including neurotransmission and neuronal outgrowth.[3][4] By blocking the A2A receptor, this compound can modulate neuronal activity and may influence processes like neurite extension and neuronal survival.[3][5]
Q2: What is a recommended starting concentration for this compound in primary neuron cultures?
A definitive optimal concentration for this compound in primary neurons has not been established in publicly available literature. However, based on general practices for optimizing drug concentrations in primary neuron cultures, a dose-response experiment is crucial.[6][7] A reasonable starting range to test would be from 10 nM to 10 µM. It is advisable to include both lower and higher concentrations to identify a therapeutic window that maximizes the desired effect without inducing toxicity.[7]
Q3: How long should I incubate primary neurons with this compound?
The incubation time is highly dependent on the experimental goals. For acute effects on signaling pathways, a shorter incubation of 1 to 6 hours may be sufficient.[7] For studies investigating changes in gene expression, neurite outgrowth, or cell survival, longer incubation times of 24 to 72 hours may be necessary. It is critical to monitor cell viability throughout the experiment, especially with longer incubation periods.[7]
Q4: How should I prepare and store this compound?
This compound is a hydrophobic compound and should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[8] This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] When preparing working solutions, dilute the DMSO stock in pre-warmed culture medium and mix vigorously to prevent precipitation.[8] The final concentration of DMSO in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[8]
Q5: What are the potential off-target effects or toxicity of this compound in primary neurons?
While this compound is a selective A2A receptor antagonist, high concentrations of any small molecule can lead to off-target effects or cellular toxicity.[7] In primary neurons, this could manifest as reduced cell viability, altered morphology, or changes in neuronal network activity.[9] Therefore, it is essential to perform thorough toxicity assessments, such as a cell viability assay, in parallel with your functional experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of neuronal death after this compound treatment. | 1. This compound concentration is too high, causing toxicity. 2. Prolonged incubation time is detrimental. 3. Poor health of the primary neuron culture. 4. Solvent (DMSO) toxicity. | 1. Perform a dose-response experiment starting from a lower concentration (e.g., 10 nM) to identify a non-toxic effective range.[7] 2. Reduce the incubation time. 3. Ensure your primary neuron culture protocol is optimized for high viability.[10][11] 4. Ensure the final DMSO concentration is below 0.1% and include a vehicle control. |
| No observable effect of this compound on the desired outcome (e.g., neurite outgrowth, electrophysiological activity). | 1. This compound concentration is too low. 2. Incubation time is too short. 3. Low or absent expression of A2A receptors in the specific neuronal population. 4. Degradation or precipitation of this compound in the culture medium. | 1. Increase the concentration of this compound in a stepwise manner (e.g., 100 nM, 1 µM, 10 µM). 2. Increase the incubation time. 3. Confirm A2A receptor expression in your primary neuron culture using techniques like immunocytochemistry or Western blotting. 4. Prepare fresh working solutions for each experiment and visually inspect for any precipitation.[12] |
| This compound precipitates in the culture medium. | 1. Poor solubility of this compound in aqueous media. 2. High concentration of the working solution. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to the cells. 2. Prepare an intermediate dilution of the stock solution in culture medium before the final dilution. 3. Briefly sonicate the final working solution before adding it to the cells, being mindful of potential heat generation.[8] |
| Inconsistent results between experiments. | 1. Variability in the health and density of primary neuron cultures. 2. Inconsistent preparation of this compound working solutions. 3. Variability in experimental timing and procedures. | 1. Standardize the primary neuron culture protocol, including dissection, cell seeding density, and feeding schedule.[13][14] 2. Prepare fresh working solutions for each experiment from a single, quality-controlled stock. 3. Maintain consistent timing for drug treatment and subsequent assays. |
Experimental Protocols
Dose-Response Experiment for Neuronal Viability
This protocol determines the optimal, non-toxic concentration range of this compound.
Materials:
-
Primary neuron culture (e.g., cortical or hippocampal neurons)
-
This compound stock solution (10 mM in DMSO)
-
Culture medium
-
96-well culture plates, coated with a suitable substrate (e.g., Poly-D-Lysine)[10][15]
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH assay)
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a density appropriate for your neuronal type (e.g., 5 x 10^4 cells/well).[16] Culture for at least 7 days in vitro (DIV) to allow for maturation.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in pre-warmed culture medium to achieve final concentrations ranging from 10 nM to 100 µM. Also, prepare a vehicle control (medium with the highest final DMSO concentration used).
-
Treatment: Carefully remove half of the old medium from each well and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).
-
Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle control group and plot the results as a dose-response curve to determine the concentration at which this compound becomes toxic.
Neurite Outgrowth Assay
This protocol assesses the effect of this compound on the growth and branching of neurites.[17][18]
Materials:
-
Primary neuron culture
-
This compound working solutions (at non-toxic concentrations determined from the viability assay)
-
Coated glass coverslips or 96-well imaging plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin (Tuj1) or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Plating: Plate primary neurons on coated coverslips or in an imaging plate at a relatively low density to allow for clear visualization of individual neurites.
-
Treatment: After allowing the neurons to attach and extend initial processes (e.g., 24 hours post-plating), treat the cells with different concentrations of this compound or a vehicle control.
-
Incubation: Incubate for a period sufficient to observe significant neurite growth (e.g., 48-72 hours).
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to quantify neurite length, number of branches, and number of primary neurites per neuron.[17][18]
Electrophysiological Recording
This protocol evaluates the effect of this compound on neuronal electrical activity using techniques like patch-clamp or multi-electrode arrays (MEAs).[19][20]
Materials:
-
Mature primary neuron culture (e.g., DIV 14-21) on glass coverslips or MEA plates
-
This compound working solutions
-
Electrophysiology recording setup (patch-clamp amplifier or MEA system)
-
Artificial cerebrospinal fluid (aCSF)
Procedure (for MEA):
-
Baseline Recording: Record the spontaneous electrical activity of the neuronal network on the MEA plate for a baseline period (e.g., 10-15 minutes).
-
This compound Application: Perfuse the MEA chamber with aCSF containing the desired concentration of this compound.
-
Post-Treatment Recording: Record the neuronal activity for an extended period (e.g., 30-60 minutes) to observe any changes in firing rate, burst frequency, and network synchrony.
-
Washout: Perfuse the chamber with fresh aCSF to wash out the drug and record for another 15-20 minutes to see if the effects are reversible.
-
Data Analysis: Analyze the recorded spike trains to quantify changes in various electrophysiological parameters before, during, and after this compound application.
Visualizations
Caption: this compound blocks presynaptic A2A receptors, potentially reducing glutamate release.
Caption: Workflow for optimizing this compound concentration in primary neuron cultures.
Caption: A logical guide for troubleshooting this compound optimization experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetic tagging of the adenosine A2A receptor reveals its heterogeneous expression in brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptors in neuronal outgrowth: a target for nerve regeneration? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of adenosine A2A receptor up-regulates BDNF expression in rat primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotypic screening with primary neurons to identify drug targets for regeneration and degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mitochondrial Dynamics Impairment in Dexamethasone-Treated Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dendrotek.ca [dendrotek.ca]
- 11. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 15. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - CA [thermofisher.com]
- 17. innoprot.com [innoprot.com]
- 18. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 19. Electrophysiological Activity of Primary Cortical Neuron-Glia Mixed Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Electrophysiological Activity of Primary Cortical Neuron-Glia Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Zaladenant In Vivo
Disclaimer: "Zaladenant" is a placeholder name for a selective adenosine A2A receptor antagonist. The information provided is based on the general properties of this class of compounds and is intended for research purposes only.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage potential off-target effects of this compound during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the adenosine A2A receptor (A2AR). A2A receptors are G-protein coupled receptors that, when activated by adenosine, increase intracellular cyclic adenosine monophosphate (cAMP).[1][2] By blocking this interaction, this compound modulates downstream signaling pathways and can influence a variety of physiological processes, including neurotransmission and immune responses.[1][2]
Q2: What are the potential therapeutic applications of a selective A2AR antagonist like this compound?
A2: Selective A2AR antagonists are being investigated for a range of therapeutic applications. A primary area of focus is in the treatment of Parkinson's disease, where they can help improve motor symptoms.[1][3][4] Additionally, due to their ability to modulate immune responses, they are being explored in cancer immunotherapy to enhance the activity of immune cells against tumors.[5][6] There is also research into their potential neuroprotective effects in other neurodegenerative diseases.[1][7]
Q3: What are the most likely off-target effects to consider when using this compound in vivo?
A3: While this compound is designed to be selective for the A2A receptor, off-target effects can still occur, particularly at higher doses. Potential off-target effects may be due to interactions with other adenosine receptor subtypes (A1, A2B, A3) or other unrelated proteins.[4][6] Common side effects observed in clinical trials with A2A antagonists include dyskinesia, insomnia, hallucinations, and dizziness.[6] It is also important to consider that the effects of caffeine, a non-selective adenosine receptor antagonist, can provide clues to potential side effects, such as sleep disturbances.[3][6]
Q4: How can I assess the selectivity of my batch of this compound?
A4: The selectivity of your compound should be confirmed through in vitro binding and functional assays. This typically involves testing the compound's affinity and potency at all four human adenosine receptor subtypes (A1, A2A, A2B, and A3).[8][9] A significant fold-difference in affinity for A2A over the other subtypes indicates high selectivity.[10]
Troubleshooting In Vivo Experiments
This guide provides a structured approach to troubleshooting common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected Toxicity or Adverse Events | Off-Target Effects: The compound may be interacting with unintended molecular targets. | - Perform a dose-response study to determine if the toxicity is dose-dependent.[11]- Conduct in vitro counter-screening against a panel of common off-targets.[11]- Review literature for known off-target liabilities of similar chemical scaffolds.[11] |
| Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, may be causing toxicity. | - Conduct metabolic profiling to identify major metabolites.- Synthesize and test the activity and toxicity of major metabolites. | |
| Vehicle Toxicity: The vehicle used to dissolve and administer this compound may be causing the adverse effects. | - Administer a vehicle-only control group to assess the effects of the vehicle alone.- Reduce the concentration of any potentially toxic solubilizing agents (e.g., DMSO). | |
| Lack of Efficacy | Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid clearance, or poor distribution to the target tissue. | - Perform pharmacokinetic studies to determine the compound's concentration in plasma and the target tissue over time.- Consider alternative routes of administration (e.g., intraperitoneal vs. oral).[11]- Evaluate different formulation strategies to improve solubility and absorption.[11] |
| Incorrect Dosing: The dose may be too low to achieve the necessary target engagement. | - Perform a dose-escalation study to find the optimal therapeutic dose.- Use in vivo imaging techniques like PET, if a suitable radioligand is available, to confirm target engagement at the chosen dose.[12] | |
| Target Invalidation: The A2A receptor may not be a critical driver of the phenotype in your specific animal model. | - Confirm A2A receptor expression in the target tissue of your animal model.- Use a positive control compound with a known effect in your model to validate the experimental setup. | |
| High Variability in Results | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound between animals. | - Ensure precise and consistent dosing techniques, normalizing the dose to the body weight of each animal.[11]- Use the same route and volume of administration for all animals in a group. |
| Biological Variability: Inherent biological differences between individual animals. | - Increase the number of animals per group to improve statistical power.[11]- Ensure that animals are age- and sex-matched.[11]- Control for environmental factors such as housing conditions, diet, and light-dark cycles. |
Quantitative Data on A2AR Antagonists
The following table summarizes the binding affinities and selectivity of several known A2A receptor antagonists to illustrate the range of potencies and selectivities that can be achieved.
| Compound | hA2A Ki (nM) | Selectivity (hA1/hA2A) | Reference |
| Istradefylline (KW-6002) | 2.2 | 75 | [10] |
| Preladenant | 1.1 | >1000 | [6] |
| Tozadenant (SYN115) | 4.0 | 270 | [12] |
| SCH-58261 | 2-4 | 169 | [13] |
| Compound 13 (from study) | 0.5 - 1.0 | 850 | [8] |
| ST1535 | 8 | - | [9] |
| ST3932 (metabolite of ST1535) | 8 | - | [9] |
| ST4206 (metabolite of ST1535) | 12 | - | [9] |
| Taminadenant (PBF-509) | 12 | - | [5] |
Note: Ki values and selectivity can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Rodent Model
Objective: To administer this compound to rodents in a consistent and reproducible manner.
Materials:
-
This compound
-
Vehicle (e.g., saline, PBS, or a solution with a solubilizing agent like DMSO and Tween 80)
-
Syringes and needles appropriate for the route of administration
-
Animal scale
Procedure:
-
Compound Preparation:
-
Based on the desired dose and the average weight of the animals, calculate the required amount of this compound.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).
-
On the day of the experiment, dilute the stock solution with the final vehicle to the desired dosing concentration. Ensure the final concentration of any organic solvent is below toxic levels (e.g., <5% DMSO for intraperitoneal injection).
-
-
Animal Handling and Dosing:
-
Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Record the body weight of each animal before dosing to calculate the precise volume to be administered.
-
Administer the prepared this compound solution via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Administer the vehicle alone to the control group using the same volume and route.
-
-
Post-Dosing Monitoring:
-
Observe the animals regularly for any signs of toxicity or adverse effects (e.g., changes in posture, activity, breathing).
-
Record any observations in a detailed log.
-
Protocol 2: Assessment of On-Target Efficacy in a Haloperidol-Induced Catalepsy Model
Objective: To assess the ability of this compound to reverse catalepsy induced by a dopamine D2 receptor antagonist, a common screening model for anti-Parkinsonian drugs.[9][14]
Materials:
-
This compound solution and vehicle
-
Haloperidol solution
-
Stopwatch
-
Catalepsy scoring apparatus (e.g., a horizontal bar raised a few centimeters from the surface)
Procedure:
-
Acclimatization: Acclimatize the animals to the testing room and equipment for at least 30 minutes before the experiment.
-
Drug Administration:
-
Administer this compound or vehicle to the respective groups of animals.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer haloperidol to all animals to induce catalepsy.
-
-
Catalepsy Assessment:
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), measure the duration of catalepsy.
-
Gently place the animal's forepaws on the elevated bar.
-
Start the stopwatch and measure the time it takes for the animal to remove both paws from the bar.
-
A cut-off time (e.g., 180 seconds) should be set.
-
-
Data Analysis:
-
Compare the duration of catalepsy between the this compound-treated groups and the vehicle-treated group. A significant reduction in the duration of catalepsy indicates on-target efficacy.
-
Protocol 3: General In Vivo Off-Target Effect Screening
Objective: To perform a broad screen for potential off-target effects of this compound in vivo.
Materials:
-
This compound solution and vehicle
-
Apparatus for behavioral assessments (e.g., open field, rotarod)
-
Equipment for collecting blood and tissues
Procedure:
-
Dose Selection: Select at least two doses of this compound: a dose that is expected to be efficacious and a higher dose to increase the likelihood of observing off-target effects. Include a vehicle control group.
-
Behavioral Assessments:
-
Perform a battery of behavioral tests to assess general health, motor function, and sensory responses. This could include:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Rotarod Test: To assess motor coordination and balance.
-
Grip Strength Test: To assess muscle strength.
-
-
-
Physiological Monitoring:
-
Monitor body weight, food and water intake, and body temperature throughout the study. .
-
-
Clinical Pathology and Histopathology:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis to assess organ function (e.g., liver and kidney).
-
Collect major organs (e.g., liver, kidneys, heart, brain) for histopathological examination to identify any tissue abnormalities.
-
-
Data Analysis:
-
Compare all measured parameters between the this compound-treated groups and the vehicle control group. Any significant differences may indicate potential off-target effects that require further investigation.
-
Visualizations
References
- 1. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of Parkinson׳s disease: Effects of two adenosine A2A receptor antagonists ST4206 and ST3932, metabolites of 2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine A2A Receptor Antagonists Do Not Disrupt Rodent Prepulse Inhibition: An Improved Side Effect Profile in the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. iris.unife.it [iris.unife.it]
- 13. | BioWorld [bioworld.com]
- 14. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Zaladenant-Induced Agranulocytosis In Vitro
Disclaimer: The following information is provided for research and informational purposes only and is based on a hypothetical A2A receptor antagonist, herein referred to as Zaladenant. The data and mechanisms described are illustrative and derived from general principles of drug-induced agranulocytosis and the known pharmacology of A2A receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: We are observing significant neutrophil apoptosis in our in vitro cultures treated with this compound. Is this an expected finding for an A2A receptor antagonist?
A1: Yes, this is a plausible finding. Adenosine, acting through the A2A receptor, is known to have anti-apoptotic effects on neutrophils. By antagonizing this receptor, this compound may inhibit this protective pathway, leading to increased neutrophil apoptosis.[1] It is crucial to perform dose-response experiments to characterize this effect.
Q2: Our Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) assays show a decrease in colony formation after this compound treatment. What are the potential mechanisms?
A2: A reduction in CFU-GM colonies suggests that this compound may be impacting granulocyte precursors.[2][3] The potential mechanisms can be broadly categorized as:
-
Direct Cytotoxicity: this compound or its metabolites could be directly toxic to the hematopoietic progenitor cells, leading to cell death.[2]
-
Inhibition of Proliferation/Differentiation: The compound might not be directly killing the cells but rather inhibiting their ability to proliferate and differentiate into mature granulocytes.
-
Induction of Apoptosis in Progenitors: Similar to its effect on mature neutrophils, this compound could be inducing apoptosis in the progenitor cell population.
Q3: We are seeing variability in our results between different donors of hematopoietic stem cells. How can we troubleshoot this?
A3: Inter-donor variability is a known challenge in in vitro hematotoxicity studies. This can be due to genetic differences in drug metabolism or sensitivity of myeloid precursors.[4] To mitigate this:
-
Increase Donor Pool: Use cells from multiple donors to ensure the observed effect is not donor-specific.
-
Standardize Cell Culture Conditions: Ensure consistent media, cytokine cocktails, and cell plating densities.
-
Consider Genetic Screening: If feasible, screen donors for polymorphisms in genes related to drug metabolism or hematopoietic regulation.
Q4: Could the observed effects of this compound be immune-mediated rather than direct toxicity?
A4: While in vitro monocultures primarily assess direct toxicity, an immune-mediated mechanism is a possibility in vivo.[5][6][7] Drug-induced agranulocytosis can be caused by drug-dependent antibodies that lead to the destruction of neutrophils or their precursors.[5][6] To investigate this in vitro, you would need more complex co-culture systems involving immune cells or patient-derived serum from a sensitized individual.
Troubleshooting Guides
Issue 1: High background cell death in control cultures.
| Potential Cause | Troubleshooting Step |
| Suboptimal cell quality | Ensure hematopoietic stem cells are of high viability (>95%) post-thawing. |
| Contamination | Regularly test for mycoplasma and other contaminants. |
| Inappropriate culture conditions | Optimize cytokine concentrations and media formulation. |
Issue 2: Inconsistent dose-response to this compound.
| Potential Cause | Troubleshooting Step |
| Compound instability | Prepare fresh stock solutions of this compound for each experiment. Verify solubility in culture media. |
| Pipetting errors | Use calibrated pipettes and ensure proper mixing of the compound in the culture wells. |
| Edge effects in culture plates | Avoid using the outer wells of the plate for experiments or ensure they are filled with sterile PBS. |
Quantitative Data Summary
The following tables present hypothetical data for in vitro experiments with this compound.
Table 1: Dose-Response of this compound on Neutrophil Viability
| This compound Concentration (µM) | Neutrophil Viability (%) (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 98 ± 2 |
| 1 | 95 ± 3 |
| 10 | 75 ± 5 |
| 50 | 40 ± 6 |
| 100 | 15 ± 4 |
Table 2: Effect of this compound on Granulocyte Colony Formation (CFU-GM Assay)
| This compound Concentration (µM) | Number of CFU-GM Colonies (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 120 ± 15 |
| 1 | 110 ± 12 |
| 10 | 80 ± 10 |
| 50 | 35 ± 8 |
| 100 | 5 ± 2 |
Experimental Protocols
Protocol 1: Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
Objective: To assess the effect of this compound on the proliferation and differentiation of granulocyte-macrophage progenitors.
Materials:
-
Human CD34+ hematopoietic stem cells
-
MethoCult™ medium
-
Recombinant human cytokines (G-CSF, GM-CSF, IL-3)
-
This compound (stock solution in DMSO)
-
35 mm culture dishes
Procedure:
-
Thaw and wash CD34+ cells. Assess viability using Trypan Blue.
-
Prepare a cell suspension of 1 x 10^5 cells/mL in Iscove's MDM with 2% FBS.
-
Prepare serial dilutions of this compound. The final DMSO concentration should not exceed 0.1%.
-
In a tube, mix 0.3 mL of the cell suspension with the appropriate concentration of this compound or vehicle control.
-
Add 3 mL of MethoCult™ medium containing cytokines to the tube and vortex thoroughly.
-
Dispense 1.1 mL of the mixture into two 35 mm culture dishes using a syringe with a blunt-end needle.
-
Incubate at 37°C, 5% CO2 in a humidified incubator for 14 days.
-
Count colonies (aggregates of >40 cells) under an inverted microscope.
Protocol 2: Neutrophil Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in mature neutrophils by this compound.
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Isolate neutrophils from fresh human blood using a density gradient centrifugation method.
-
Resuspend neutrophils in RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
Add this compound at various concentrations to the cell suspension. Include a vehicle control.
-
Incubate for 18 hours at 37°C, 5% CO2.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each 100 µL of cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced neutrophil apoptosis.
Caption: Experimental workflow for the CFU-GM assay.
Caption: Potential mechanisms of this compound-induced agranulocytosis.
References
- 1. Theophylline induces neutrophil apoptosis through adenosine A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relevance of in vitro studies of drug-induced agranulocytosis. Report of 14 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Granulocyte precursors are the principal cells in bone marrow that stimulate allospecific cytolytic T-lymphocyte responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-induced agranulocytosis: review of possible mechanisms, and prospects for clozapine studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Non–chemotherapy drug–induced neutropenia: key points to manage the challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Toxicities of Adenosine A2A Receptor Antagonists in Animal Studies
Disclaimer: Specific preclinical toxicity data for "Zaladenant" is not publicly available. This guide is based on the known pharmacology of the broader class of adenosine A2A receptor antagonists and general principles of preclinical toxicology. The recommendations provided are intended to be a starting point for researchers and should be adapted to the specific characteristics of the molecule under investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for adenosine A2A receptor antagonists?
A2A receptor antagonists are compounds that selectively block the adenosine A2A receptor. These receptors are highly expressed in the basal ganglia, particularly in a region called the striatum, where they play a role in modulating motor activity. By blocking these receptors, these antagonists can influence dopaminergic neurotransmission, which is a key target in conditions like Parkinson's disease.[1] They are being investigated for their potential neuroprotective effects.[1]
Q2: What are the anticipated on-target effects of this compound in animal models?
Based on the mechanism of action of A2A receptor antagonists, the primary on-target effects are expected to be related to the central nervous system (CNS). These may include:
-
Increased locomotor activity
-
Amelioration of motor deficits in models of Parkinson's disease
-
Potential for wakefulness-promoting effects
Q3: What are the potential off-target toxicities of adenosine A2A receptor antagonists?
While the primary focus is on the CNS, adenosine A2A receptors are also found in other tissues, which could lead to off-target effects. Potential areas of concern include:
-
Cardiovascular system: A2A receptors are involved in vasodilation.
-
Immune system: These receptors are present on immune cells and can modulate inflammatory responses.
-
Renal system: Adenosine receptors play a role in regulating renal blood flow and function.
Q4: What are the general principles for mitigating toxicity in preclinical studies?
Mitigating toxicity involves a proactive approach to study design and monitoring. Key principles include:
-
Dose-range finding studies: To identify a maximum tolerated dose (MTD).
-
Careful dose selection: Based on pharmacokinetic and pharmacodynamic data.
-
Close monitoring of animals: For clinical signs of toxicity.
-
Inclusion of recovery groups: To assess the reversibility of any adverse effects.[2]
-
Use of appropriate animal models: That are pharmacologically relevant to the drug.
Troubleshooting Guides
Issue 1: Unexpected Neurological Signs
Q: My animals are showing unexpected neurological signs (e.g., excessive hyperactivity, tremors, seizures) after dosing. What should I do?
A: Unexpected neurological signs require immediate attention. Follow these steps:
-
Immediate Action:
-
Observe the animals closely to document the severity, frequency, and duration of the signs.
-
Consider dose reduction or temporary cessation of dosing for the affected cohort.
-
Ensure animals have easy access to food and water.
-
Consult with the veterinary staff.
-
-
Investigation:
-
Dose-response relationship: Determine if the signs are more pronounced at higher doses.
-
Pharmacokinetics: Analyze plasma and brain concentrations of the drug to see if the signs correlate with peak concentrations.
-
Rule out off-target effects: Conduct a receptor profiling screen to see if the compound is interacting with other CNS receptors.
-
-
Mitigation and Follow-up:
-
Adjust the dose: Lower the dose to a level that is therapeutically relevant but below the threshold for severe neurological signs.
-
Refine the study protocol: Consider a different dosing regimen (e.g., continuous infusion vs. bolus) to maintain more stable plasma concentrations.
-
Conduct a dedicated neurotoxicity study: If concerns remain, a specific neurotoxicity study with a functional observational battery (FOB) and detailed neuropathology is recommended.[3][4][5]
-
Issue 2: Cardiovascular Abnormalities
Q: I'm observing changes in heart rate and blood pressure in my telemetered animals. How should I proceed?
A: Cardiovascular changes should be carefully evaluated to understand their clinical relevance.
-
Immediate Action:
-
Analyze the telemetry data to characterize the changes (e.g., tachycardia, bradycardia, hypertension, hypotension).
-
Correlate the cardiovascular changes with the time of dosing and drug concentration.
-
-
Investigation:
-
Dose-dependency: Assess if the magnitude of the cardiovascular effect is related to the dose level.
-
In vitro assays: Evaluate the effect of the compound on the hERG channel to assess the risk of QT prolongation.[6]
-
Examine other cardiovascular parameters: Look at ECG intervals (e.g., PR, QRS, QT) for any abnormalities.
-
-
Mitigation and Follow-up:
-
Determine the safety margin: Compare the drug exposure at which cardiovascular effects are observed to the exposure required for efficacy.
-
Consider a different species: If the effects are species-specific, a different animal model may be more appropriate.
-
Conduct a dedicated cardiovascular safety pharmacology study: This should be done in a non-rodent species, such as dogs or non-human primates, to fully characterize the cardiovascular risk.[7][8]
-
Issue 3: Suspected Organ Toxicity (Liver or Kidney)
Q: Routine blood work shows elevations in liver enzymes (e.g., ALT, AST) or kidney biomarkers (e.g., BUN, creatinine). What are the next steps?
A: Elevations in organ-specific biomarkers are a red flag for potential toxicity and require a systematic investigation.
-
Immediate Action:
-
Confirm the findings with repeat blood analysis.
-
Examine the animals for any clinical signs of organ dysfunction.
-
-
Investigation:
-
Histopathology: This is the gold standard for identifying organ damage. Conduct a thorough microscopic examination of the liver and kidneys.
-
Newer Biomarkers: Utilize more sensitive and specific biomarkers of kidney injury, such as KIM-1 and NGAL, in urine and kidney tissue.[9][10][11]
-
Metabolomics: In vitro metabolomics can provide insights into the mechanisms of hepatotoxicity.[12]
-
-
Mitigation and Follow-up:
-
Dose reduction: Determine the No Observed Adverse Effect Level (NOAEL).
-
Assess reversibility: Include recovery groups in your study to see if the organ damage is reversible after cessation of treatment.
-
Mechanism of toxicity studies: If the toxicity is confirmed, further studies may be needed to understand the underlying mechanism (e.g., reactive metabolite formation, mitochondrial dysfunction).
-
Experimental Protocols
Protocol 1: Acute Neurotoxicity Screening in Rodents
-
Objective: To assess the potential for a single dose of an A2A antagonist to cause neurotoxicity.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Methodology:
-
Administer the test compound by the intended clinical route at three dose levels (low, mid, high) and a vehicle control.
-
Conduct a Functional Observational Battery (FOB) at the time of peak drug concentration and at several time points post-dose. The FOB should include assessments of:
-
Home cage observations
-
Open field activity
-
Sensorimotor responses
-
Autonomic signs
-
-
At the end of the study, perform a detailed neurohistopathological examination of the brain and spinal cord.[13]
-
-
Data to Collect: Quantitative scores for each FOB parameter, locomotor activity counts, and detailed descriptions of any neuropathological findings.
Protocol 2: Cardiovascular Safety Assessment in Telemetered Dogs
-
Objective: To evaluate the potential cardiovascular effects of an A2A antagonist.
-
Animal Model: Male and female beagle dogs surgically implanted with telemetry devices.
-
Methodology:
-
Administer the test compound intravenously or orally at three dose levels and a vehicle control in a crossover design.
-
Continuously record ECG, heart rate, and blood pressure from before dosing to at least 24 hours post-dose.
-
Collect blood samples at multiple time points for pharmacokinetic analysis.
-
-
Data to Collect: Heart rate, systolic and diastolic blood pressure, and ECG intervals (PR, QRS, QT, QTcF). Correlate these parameters with drug concentrations.
Data Presentation
Table 1: Example of a Data Summary Table for a Rodent Toxicology Study
| Parameter | Control (Vehicle) | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Body Weight Change (%) | ||||
| Clinical Observations | ||||
| Hematology | ||||
| - WBC (10^3/µL) | ||||
| - RBC (10^6/µL) | ||||
| - Hemoglobin (g/dL) | ||||
| Clinical Chemistry | ||||
| - ALT (U/L) | ||||
| - AST (U/L) | ||||
| - BUN (mg/dL) | ||||
| - Creatinine (mg/dL) | ||||
| Organ Weights (g) | ||||
| - Liver | ||||
| - Kidneys | ||||
| Histopathology | ||||
| - Liver Findings | ||||
| - Kidney Findings |
Visualizations
Caption: Adenosine A2A receptor signaling pathway and the blocking action of an antagonist.
Caption: General workflow for a preclinical toxicology study.
Caption: Decision tree for troubleshooting an adverse event in an animal study.
References
- 1. Adenosine A2A receptor antagonism and neuroprotection: mechanisms, lights, and shadows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noblelifesci.com [noblelifesci.com]
- 3. Animal Models for Assessment of Neurotoxicity [nnk.gov.hu]
- 4. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. fda.gov [fda.gov]
- 6. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 7. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical to Clinical Translation of Hemodynamic Effects in Cardiovascular Safety Pharmacology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Next-generation biomarkers for detecting kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 13. oecd.org [oecd.org]
Technical Support Center: Improving the Bioavailability of Zaladenant in Rodents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Zaladenant, a representative adenosine A2A receptor antagonist, in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its bioavailability important?
This compound is an adenosine A2A receptor antagonist. These receptors are primarily located in the basal ganglia of the brain and are involved in the control of motor function and other neurological processes. By blocking these receptors, this compound has the potential to treat conditions like Parkinson's disease.[1][2] Improving the oral bioavailability of this compound is crucial for achieving consistent and effective therapeutic concentrations in preclinical rodent studies, which are essential for evaluating its efficacy and safety.
Q2: What are the common challenges that limit the oral bioavailability of this compound in rodents?
Like many adenosine A2A receptor antagonists, this compound likely exhibits poor aqueous solubility, which is a primary factor limiting its oral absorption and, consequently, its bioavailability.[3] For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the intestinal fluids.[4][5] Poor solubility leads to a low dissolution rate, resulting in a significant portion of the drug passing through the gut without being absorbed into the bloodstream.
Q3: What are the potential consequences of low bioavailability in my rodent studies?
Low and variable bioavailability can lead to several experimental issues, including:
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High variability in plasma concentrations: This makes it difficult to establish a clear dose-response relationship.
-
Sub-therapeutic drug exposure: The drug may not reach the necessary concentrations at the target site to elicit a pharmacological effect.
-
Inconclusive or misleading results: Poor bioavailability can mask the true efficacy of the compound.
-
Need for higher doses: This can increase the risk of off-target effects and toxicity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo experiments with this compound in rodents.
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations of this compound across study animals. | Poor and inconsistent dissolution of the formulation in the gastrointestinal tract. | 1. Optimize the formulation: Consider micronization to increase the surface area or use a solubility-enhancing formulation such as a solid dispersion or a lipid-based system like a self-emulsifying drug delivery system (SEDDS).[4][5] 2. Control food intake: Administer the formulation to fasted animals to reduce variability in gastric emptying and intestinal pH. |
| Low overall drug exposure (AUC) despite administering a high dose. | Limited dissolution rate is the primary barrier to absorption. | 1. Enhance solubility: Employ advanced formulation strategies such as creating a nanosuspension or forming a complex with cyclodextrins.[5] 2. Consider alternative routes of administration: For initial efficacy studies, intraperitoneal (i.p.) injection can bypass the gastrointestinal absorption barrier. However, oral formulations are necessary for long-term studies. |
| Precipitation of this compound observed in the prepared formulation before administration. | The drug concentration exceeds its solubility in the chosen vehicle. | 1. Reduce the drug concentration: If possible, lower the dose while still aiming for a therapeutic effect. 2. Use a co-solvent system: A mixture of solvents (e.g., water, ethanol, polyethylene glycol) may increase solubility. However, be mindful of potential toxicity of the solvents in rodents. 3. Utilize a lipid-based formulation: Oils and surfactants in SEDDS can effectively solubilize poorly soluble drugs.[4] |
| Inconsistent results between different batches of the same formulation. | Variability in the preparation process of the formulation. | 1. Standardize the protocol: Ensure consistent procedures for particle size reduction, mixing times, and temperature control during formulation preparation. 2. Characterize each batch: Perform in vitro dissolution testing on each new batch of formulation to ensure consistent performance before in vivo administration. |
Data Presentation: Formulation Strategies to Enhance Bioavailability
The table below summarizes various formulation strategies that can be employed to improve the oral bioavailability of poorly soluble drugs like this compound.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization | Increasing the drug's surface area by reducing particle size. | Simple and cost-effective. | May not be sufficient for very poorly soluble compounds. |
| Nanosuspension | Reducing particle size to the nanometer range, further increasing surface area and dissolution velocity. | Significant improvement in dissolution rate. | Can be challenging to manufacture and maintain stability. |
| Solid Dispersion | Dispersing the drug in an inert carrier matrix at the molecular level. | Can significantly enhance solubility and dissolution. | Potential for physical instability (recrystallization) over time. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.[4] | Excellent for highly lipophilic drugs; can enhance lymphatic transport. | Requires careful selection of excipients to avoid toxicity. |
| Cyclodextrin Complexation | Encapsulating the drug molecule within a cyclodextrin cavity to increase its apparent solubility. | Can significantly improve solubility and stability. | Can be expensive and may not be suitable for all drug molecules. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Materials: this compound powder, stabilizer (e.g., Poloxamer 188), milling media (e.g., yttria-stabilized zirconium oxide beads), and purified water.
-
Procedure:
-
Prepare a suspension of this compound and the stabilizer in purified water.
-
Add the milling media to the suspension.
-
Mill the suspension using a planetary ball mill or a similar high-energy mill for a predetermined time (e.g., 24-48 hours) until the desired particle size is achieved.
-
Monitor the particle size using dynamic light scattering (DLS).
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Formulation Administration:
-
Divide the animals into groups (n=5-6 per group).
-
Administer the this compound formulation (e.g., nanosuspension, solid dispersion, or control suspension) orally via gavage at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Bioanalysis:
-
Analyze the plasma samples for this compound concentration using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), using appropriate software.
-
Mandatory Visualizations
Caption: this compound blocks the adenosine A2A receptor signaling pathway.
Caption: Workflow for improving and evaluating this compound bioavailability.
Caption: Troubleshooting decision tree for low bioavailability of this compound.
References
- 1. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating Zaladenant Dosage: A Technical Guide to Minimizing Side Effects
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Zaladenant (using Istradefylline as a primary example of an adenosine A2A receptor antagonist) dosage and managing side effects during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (Istradefylline)?
This compound is a selective adenosine A2A receptor antagonist.[1][2] In the basal ganglia, a brain region critical for motor control, adenosine A2A receptors are located near dopamine D2 receptors. By blocking the A2A receptor, this compound modulates downstream signaling pathways, which can help to improve motor symptoms in conditions like Parkinson's disease.[1][3] Unlike many treatments for Parkinson's, it is a non-dopaminergic drug.[4]
Q2: What are the most common side effects observed with this compound (Istradefylline) administration?
The most frequently reported side effect is dyskinesia (involuntary muscle movements).[4][5][6] Other common adverse effects include dizziness, constipation, nausea, hallucinations, and insomnia.[4][5][6]
Q3: How can I adjust the dosage of this compound to mitigate side effects?
Dosage adjustment should be guided by the severity of side effects and the therapeutic response. If a patient experiences hallucinations, psychotic behavior, or impulsive/compulsive behaviors, a dosage reduction or discontinuation of this compound should be considered.[6] For dyskinesia, careful adjustment of either the this compound or concomitant levodopa dosage may be necessary.[4][5]
Q4: Are there any known drug interactions that can affect this compound dosage?
Yes, co-administration with strong CYP3A4 inhibitors can increase this compound exposure, warranting a dose reduction. Conversely, strong CYP3A4 inducers can decrease its effectiveness.[5][7] Tobacco smoking can also reduce the plasma concentration of the drug.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased Dyskinesia | - High dosage of this compound- Interaction with levodopa | - Consider reducing the this compound dosage.- Evaluate and potentially adjust the levodopa dosage.[4][5] |
| Hallucinations or Psychotic Behavior | - Drug-induced psychosis | - Consider dosage reduction or discontinuation of this compound.[5][6] |
| Insomnia | - Stimulatory effects of the drug | - Administer the daily dose in the morning to reduce the likelihood of insomnia.[3] |
| Nausea and Dizziness | - Common initial side effects | - Monitor the patient; these effects may be transient. If persistent or severe, consider a dosage reduction. |
Quantitative Data on Side Effects
The following table summarizes the incidence of common adverse reactions observed in clinical trials of Istradefylline at different dosages compared to a placebo.
| Adverse Reaction | Placebo (%) | Istradefylline 20 mg (%) | Istradefylline 40 mg (%) |
| Dyskinesia | 8 | 15 | 17 |
| Dizziness | 4 | 3 | 6 |
| Constipation | 3 | 5 | 6 |
| Nausea | 5 | 4 | 6 |
| Hallucination | 3 | 2 | 6 |
| Insomnia | 4 | 1 | 6 |
Data compiled from pooled analysis of four 12-week placebo-controlled clinical studies involving 1,143 participants.[5][6]
Experimental Protocols
Assessment of Dyskinesia in a Rodent Model of Parkinson's Disease
Objective: To quantify the severity of abnormal involuntary movements (AIMs) induced by this compound in combination with levodopa in a 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease.
Methodology:
-
Animal Model: Induce unilateral lesions of the nigrostriatal pathway in rats by stereotaxic injection of 6-OHDA into the medial forebrain bundle.
-
Drug Administration:
-
Administer levodopa (e.g., 6 mg/kg, s.c.) to induce dyskinesia.
-
Co-administer this compound at various doses (e.g., 0.1, 0.3, 1.0 mg/kg, p.o.) or vehicle control.
-
-
Behavioral Scoring:
-
Observe individual rats in a transparent cylinder for 1 minute every 20 minutes for a total of 3-4 hours.
-
Score the severity of axial, limb, and orolingual AIMs on a scale of 0 to 4 for each subtype, where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, and 4 = continuous and not interrupted by sensory stimuli.
-
The total AIMs score is the sum of the scores for each subtype.
-
Measurement of this compound (Istradefylline) Plasma Concentration by RP-HPLC
Objective: To determine the concentration of this compound in plasma samples.
Methodology:
-
Sample Preparation:
-
Collect blood samples at predetermined time points after drug administration.
-
Separate plasma by centrifugation.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for this compound.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Calculate the concentration in the plasma samples by comparing their peak areas to the standard curve.[8]
-
Visualizations
Signaling Pathway of Adenosine A2A Receptor Antagonism
Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the optimal dose of this compound.
References
- 1. The Rodent Models of Dyskinesia and Their Behavioral Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOURIANZ® (istradefylline) Clinical Trial Details & Side Effects [nourianzhcp.com]
- 6. neuropharmac.com [neuropharmac.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. rjptonline.org [rjptonline.org]
Tozadenant Clinical Trial Discontinuation: A Technical Resource
This technical support center provides detailed information for researchers, scientists, and drug development professionals regarding the discontinuation of the Tozadenant (also known as Zaladenant or SYN115) clinical trial for Parkinson's disease.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the Tozadenant clinical trial?
The clinical development program for Tozadenant was discontinued in November 2017 due to severe safety concerns.[1][2][3] The decision, made by Acorda Therapeutics, was based on the emergence of new, serious adverse events in the Phase 3 program.[2][4] Specifically, cases of agranulocytosis, a life-threatening condition characterized by a severe drop in infection-fighting white blood cells (granulocytes), were identified.[1][3][5] These events were associated with sepsis and, tragically, resulted in fatalities.[1][5][6]
Initially, the company responded to the adverse events by pausing new enrollment and increasing the frequency of blood cell count monitoring for trial participants from monthly to weekly.[3][5] However, after further analysis and discussion with the independent Data Safety Monitoring Board (DSMB) and the U.S. Food and Drug Administration (FDA), Acorda concluded that even weekly screening could not sufficiently ensure patient safety, leading to the complete termination of the program.[2][4][5]
Q2: What were the key adverse events and their frequencies that led to the trial's termination?
Across the Tozadenant clinical program (including Phase 2b and Phase 3 studies), a total of seven cases of sepsis were reported, all occurring in patients receiving Tozadenant.[6][7][8] Of these seven cases, five were fatal.[1][6][7] The underlying cause for a number of these sepsis cases was identified as agranulocytosis.[6][7][8]
The table below summarizes the critical safety data from the combined studies leading to the discontinuation.
| Adverse Event | Tozadenant Group (approx. 890 patients) | Placebo Group (approx. 234 patients) |
| Sepsis Cases | 7 | 0 |
| Fatalities from Sepsis | 5 | 0 |
| Sepsis associated with Agranulocytosis | 4 | 0 |
| Sepsis with no WBC count available | 2 | 0 |
| Sepsis with high WBC count | 1 | 0 |
| Data sourced from Acorda Therapeutics announcements in November 2017.[6][7][8] |
Q3: Which specific clinical trial was central to this discontinuation and what was its design?
The pivotal study that was discontinued was the Phase 3 TOZ-PD trial, officially titled "A Safety and Efficacy Study of Tozadenant to Treat End of Dose Wearing Off in Parkinson's Patients" (ClinicalTrials.gov Identifier: NCT02453386).[8][9] This was a multicenter, randomized, double-blind, placebo-controlled study intended to assess Tozadenant as an adjunctive treatment to levodopa for reducing "OFF" time in patients with Parkinson's disease.[5][6][10]
| Parameter | Description |
| Study Name | TOZ-PD (CL-05) |
| NCT Identifier | NCT02453386[8] |
| Phase | Phase 3[5][9] |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group[9] |
| Primary Objective | To evaluate the efficacy and safety of Tozadenant in reducing the average daily "OFF" time compared to placebo. |
| Patient Population | Levodopa-treated Parkinson's disease patients experiencing motor fluctuations (at least 2.5 hours of "OFF" time per day).[11] |
| Treatment Arms | - Tozadenant 60 mg (twice daily)- Tozadenant 120 mg (twice daily)- Placebo (twice daily)[8][9] |
| Treatment Duration | 24 weeks (double-blind period)[9] |
Experimental Protocols and Methodologies
Understanding the TOZ-PD (NCT02453386) Protocol
For researchers designing similar trials, understanding the methodology of the TOZ-PD study is crucial.
-
Inclusion Criteria: Patients diagnosed with idiopathic Parkinson's disease, treated with a stable dose of levodopa, and experiencing predictable "end-of-dose" wearing-off periods totaling at least 2.5 hours per day.
-
Primary Endpoint: The primary outcome measure was the change from baseline in the hours per day spent in the "OFF" state, as recorded by patients in daily diaries.[11]
-
Safety Monitoring: The original protocol included periodic blood cell count monitoring. This was initially set for a two-week assessment, followed by monthly evaluations, and later every three months.[4] In response to the initial safety signals, this was increased to weekly monitoring before the trial was ultimately halted.[3][4]
-
Statistical Analysis: The study was designed under a Special Protocol Assessment (SPA) with the FDA, indicating that the trial design and planned statistical analyses were deemed acceptable to support a regulatory submission if the endpoints were met.[8]
Below is a workflow diagram illustrating the key stages from trial initiation to the eventual discontinuation.
Mechanism of Action and Signaling Pathway
How was Tozadenant supposed to work?
Tozadenant is a selective adenosine A2A receptor antagonist.[5][11][12] In the basal ganglia, a brain region critical for motor control, A2A receptors are densely located on the striatopallidal neurons of the "indirect" or "NoGo" motor pathway.[13][14][15]
In Parkinson's disease, the loss of dopamine leads to overactivity of this indirect pathway, contributing to motor symptoms like bradykinesia and rigidity. The A2A receptors functionally oppose the dopamine D2 receptors in this pathway.[13] By blocking A2A receptors, Tozadenant was intended to reduce the inhibitory signaling of the "NoGo" pathway, thereby releasing the "brake" on motor activity and potentially enhancing the effects of dopaminergic medications like levodopa.[13]
The diagram below illustrates this proposed mechanism.
References
- 1. Parkinson's Tozadenant Trial Discontinued | Parkinson's Disease [michaeljfox.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. scienceofparkinsons.com [scienceofparkinsons.com]
- 4. BioCentury - Acorda discontinues PD candidate tozadenant [biocentury.com]
- 5. Update on Tozadenant Trial for Parkinson’s | Parkinson's Foundation [parkinson.org]
- 6. biospace.com [biospace.com]
- 7. 5 Deaths Force Acorda to Stop Enrollment in Phase III Parkinson's Trial - www.pharmasources.com [pharmasources.com]
- 8. | BioWorld [bioworld.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Acorda Presenting New Tozadenant Data At 2017 MDS Congress - BioSpace [biospace.com]
- 11. Tozadenant (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 13. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Adenosine A2A Receptor Antagonist Studies
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered in adenosine A2A receptor antagonist studies. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother experimental workflows and ensure data integrity.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments in a question-and-answer format.
In Vitro Assays
Question 1: Why is the signal-to-noise ratio in my cAMP assay low or inconsistent when testing an A2A antagonist?
Possible Causes:
-
Suboptimal Cell Density: Too few cells will generate a weak signal, while too many can lead to a high background.
-
Inappropriate Agonist Concentration: The agonist concentration used to stimulate cAMP production might be too high, masking the antagonist's effect, or too low, resulting in a weak signal.
-
Cell Line Issues: The cell line may have low or variable expression of the A2A receptor.
-
Reagent Degradation: cAMP standards, antibodies, or other detection reagents may have degraded over time.
-
Assay Interference: The antagonist compound itself may interfere with the assay technology (e.g., fluorescence or luminescence).
Solutions:
-
Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal cell number per well that yields a robust and reproducible signal.
-
Agonist Dose-Response Curve: Run a full dose-response curve for the A2A receptor agonist (e.g., NECA) to determine the EC80 concentration (the concentration that produces 80% of the maximal response). Using the EC80 concentration for antagonist testing provides a sufficient window to observe inhibitory effects.
-
Receptor Expression Analysis: Verify A2A receptor expression levels in your cell line using techniques like qPCR or a radioligand binding assay.
-
Use Fresh Reagents: Prepare fresh cAMP standards and assay reagents for each experiment to ensure their integrity.
-
Compound Interference Check: Run a control experiment with the antagonist in the absence of the agonist to check for any intrinsic signal or quenching properties of the compound.
Question 2: My radioligand binding assay shows inconsistent Ki values for my A2A antagonist. What could be the issue?
Possible Causes:
-
Radioligand Concentration: The concentration of the radioligand may not be optimal, potentially leading to inaccuracies in determining the antagonist's binding affinity.
-
Incubation Time: The incubation time may not be sufficient for the binding reaction to reach equilibrium, especially for high-affinity antagonists.
-
Non-Specific Binding: High non-specific binding can obscure the specific binding signal and lead to variability.
-
Improper Membrane Preparation: Poorly prepared cell membranes can have low receptor density or contain interfering substances.
-
Antagonist Solubility: The antagonist may be precipitating out of solution at higher concentrations.
Solutions:
-
Radioligand Saturation Curve: Perform a saturation binding experiment to determine the dissociation constant (Kd) of the radioligand for the A2A receptor. This will help in choosing an appropriate radioligand concentration (typically at or below the Kd) for competitive binding assays.
-
Association/Dissociation Kinetics: Conduct association and dissociation experiments to determine the time required to reach binding equilibrium. Ensure your competitive binding assay's incubation time is sufficient.
-
Optimize Blocking Agents: Test different blocking agents or concentrations to minimize non-specific binding.
-
Standardize Membrane Preparation: Follow a standardized protocol for membrane preparation to ensure consistency in receptor yield and quality.
-
Assess Compound Solubility: Check the solubility of your antagonist in the assay buffer. If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a low, consistent final concentration across all samples.
In Vivo Studies
Question 3: My A2A antagonist shows good in vitro potency but lacks efficacy in animal models. What are the potential reasons?
Possible Causes:
-
Poor Pharmacokinetics: The antagonist may have low oral bioavailability, rapid metabolism, or rapid clearance, resulting in plasma concentrations below the therapeutic threshold.
-
Limited Blood-Brain Barrier (BBB) Penetration: For neurological indications, the antagonist may not be able to cross the BBB effectively to reach its target in the central nervous system (CNS).
-
Off-Target Effects: The antagonist may have off-target effects in vivo that counteract its intended therapeutic action.
-
Species Differences: The antagonist may have a lower affinity for the rodent A2A receptor compared to the human receptor.
Solutions:
-
Pharmacokinetic Profiling: Conduct pharmacokinetic studies to determine the antagonist's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Assess BBB Penetration: Use techniques like in vivo microdialysis to measure the concentration of the antagonist in the brain extracellular fluid.[1]
-
Off-Target Profiling: Screen the antagonist against a panel of other receptors, ion channels, and enzymes to identify potential off-target interactions.
-
Evaluate Species-Specific Affinity: Determine the binding affinity of the antagonist for the A2A receptor of the animal species being used in the in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway of the adenosine A2A receptor?
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs).[2] Upon activation by adenosine, the A2A receptor stimulates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels.[2] This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, modulating cellular function.[3][4]
Q2: How do I choose the right A2A receptor antagonist for my study?
The choice of antagonist depends on the specific research question. Key factors to consider are:
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Selectivity: How selective is the antagonist for the A2A receptor over other adenosine receptor subtypes (A1, A2B, A3)? High selectivity is crucial to avoid confounding off-target effects.
-
Potency: What is the binding affinity (Ki) or functional potency (IC50) of the antagonist?
-
Physicochemical Properties: Is the antagonist soluble in aqueous solutions? For in vivo studies, does it have good oral bioavailability and CNS penetration (if required)?
-
Known Off-Target Effects: Have any off-target activities been reported for the antagonist?
Q3: What are some common formulation strategies for poorly soluble A2A antagonists for in vivo studies?
Many A2A antagonists are lipophilic and have poor water solubility.[5] Common formulation strategies to improve their bioavailability include:
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pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can increase solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., PEG400, propylene glycol) can enhance solubility.
-
Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[6][7]
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[6][7][8]
Q4: Can drug-drug interactions affect the outcome of my A2A antagonist study?
Yes, particularly in the context of neurological disorders like Parkinson's disease where A2A antagonists are often used as adjunct therapy. A2A receptors can form heteromers with other receptors, such as dopamine D2 receptors, and their signaling pathways can interact.[2][3][9] Therefore, co-administration of an A2A antagonist with drugs that target these interacting pathways can lead to synergistic or antagonistic effects.[3][10]
Data Presentation
Table 1: Selectivity Profile of Common Adenosine A2A Receptor Antagonists
| Compound | A2A Ki (nM) | A1 Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity (A1/A2A) | Reference |
| Istradefylline (KW-6002) | 2.2 | 150 | - | - | ~68 | [11] |
| Preladenant (SCH 420814) | 1.1 | >1000 | - | - | >909 | [11] |
| Tozadenant (SYN115) | 11.5 | - | - | - | - | [11] |
| ZM241385 | 0.5 - 2 | 1000 - 2500 | - | - | ~2000 - 5000 | [11] |
| SCH 58261 | 4 | - | - | - | - | |
| CGS 15943 | 4.2 | 3.5 | 16 | 50 | ~0.8 | [12] |
| Etrumadenant (AB928) | 0.851 | 7.59 | 3.16 | - | ~9 | [13] |
| CPI-444 analog | 4 | 264 | - | - | 66 | [14][15] |
Note: Ki values can vary between different studies and experimental conditions. Selectivity is calculated as the ratio of Ki for the A1 receptor to the Ki for the A2A receptor. A higher ratio indicates greater selectivity for the A2A receptor.
Table 2: Solubility of Selected A2A Receptor Antagonists
| Compound | Aqueous Solubility | Formulation Notes | Reference |
| SCH 58261 | Poor | Not orally active when dosed. | [5] |
| SCH 412348 | Poor aqueous solubility | Limited further development due to solubility. | [5] |
| Istradefylline (KW-6002) | Poor water solubility | Xanthine derivative with known solubility challenges. | [5] |
| MSX-4 (prodrug of MSX-2) | 7.3 mg/mL (13.8 mM) | Water-soluble prodrug designed to improve bioavailability. | [16] |
| Compound 24 | <2 µM at pH 7.4 | Despite high selectivity, poor solubility limited its development. | [17] |
| Compound 33 | 17 µM at pH 7.4 | Good solubility at pH 7.4. | [17] |
Experimental Protocols
Radioligand Binding Assay for Adenosine A2A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).[18][19]
-
Radioligand: [³H]ZM241385 or another suitable high-affinity A2A antagonist.[19]
-
Test compounds (A2A antagonists).
-
Non-specific binding control: A high concentration of a non-labeled A2A antagonist (e.g., 10 µM ZM241385).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[18]
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand at a fixed concentration (typically at or below its Kd), and 50 µL of the test compound at various concentrations.
-
Membrane Addition: Add 100 µL of the membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the ability of an antagonist to inhibit the agonist-induced production of cAMP, thus determining its functional potency (IC50).
Materials:
-
Whole cells expressing human A2A receptors (e.g., HEK-293 or CHO cells).
-
A2A receptor agonist (e.g., NECA).
-
Test compounds (A2A antagonists).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and grow to the desired confluency.
-
Pre-treatment with Antagonist: Pre-treat the cells with various concentrations of the test compound (antagonist) for a specific duration.
-
Agonist Stimulation: Add the A2A receptor agonist at a fixed concentration (typically EC80) to all wells except the negative control.
-
Incubation: Incubate the plate for a specified time to allow for cAMP production.
-
Cell Lysis: Lyse the cells using the provided lysis buffer to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay according to the manufacturer's protocol.
-
Data Analysis: Generate a dose-response curve for the antagonist and determine its IC50 value.
Visualizations
References
- 1. Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological interactions between adenosine A2A receptor antagonists and different neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Antagonistic interaction between adenosine A2A and dopamine D2 receptors modulates the social recognition memory in reserpine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Crystal structure of adenosine A2A receptor in complex with clinical candidate Etrumadenant reveals unprecedented antagonist interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A2A receptor antagonist 1 | Adenosine Receptor | TargetMol [targetmol.com]
- 16. Synthesis and Properties of a New Water-Soluble Prodrug of the Adenosine A2A Receptor Antagonist MSX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges [frontiersin.org]
- 19. The challenge of developing adenosine A2A antagonists for Parkinson disease: Istradefylline, preladenant, and tozadenant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Zaladenant-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of Zaladenant-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1] The A2A receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gs alpha subunit. Activation of the A2A receptor by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] By blocking this interaction, this compound inhibits the downstream signaling cascade.
Q2: Which cell lines are recommended for this compound-based assays?
A2: Commonly used cell lines for assays involving A2A receptor antagonists include HEK293 (Human Embryonic Kidney 293) and CHO-K1 (Chinese Hamster Ovary) cells that have been stably transfected to express the human adenosine A2A receptor.[3][4][5][6] These cell lines provide a robust and reproducible system for studying receptor binding and functional responses.
Q3: What are the critical first steps to ensure assay reproducibility?
A3: Consistent cell culture practices are paramount. This includes using the recommended culture medium and supplements from a consistent source, maintaining a regular passaging schedule to ensure cells are in a logarithmic growth phase, and routinely testing for mycoplasma contamination.[5][7] Additionally, proper storage and handling of this compound and other reagents are crucial to maintain their stability and activity.
Signaling Pathway and Experimental Workflows
Below are diagrams illustrating the key signaling pathway and experimental workflows relevant to this compound-based assays.
Caption: this compound Mechanism of Action.
Caption: cAMP Assay Workflow for this compound.
Caption: Radioligand Binding Assay Workflow.
Troubleshooting Guides
Cell Culture and Handling
| Issue | Potential Cause | Recommended Solution |
| Low cell viability after thawing | Prolonged exposure to 37°C water bath; incorrect freezing medium or procedure. | Thaw vial quickly (approx. 60 seconds) and immediately transfer to pre-warmed medium. Use the recommended freezing medium (e.g., 45% culture medium, 45% FBS, 10% DMSO).[4] |
| Inconsistent cell growth or morphology | Mycoplasma contamination; high passage number; incorrect media formulation. | Regularly test for mycoplasma. Use cells within a validated passage number range (e.g., <16 passages).[4] Use the recommended and consistent source of media and supplements.[7] |
| Poor cell attachment | Over-trypsinization; poor quality of culture vessels. | Minimize trypsin exposure time. Ensure complete neutralization of trypsin with medium containing serum. Use tissue culture-treated flasks/plates.[7] |
cAMP Assays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; pipetting errors; edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation. |
| Low signal-to-background ratio | Low receptor expression; insufficient agonist stimulation; high phosphodiesterase (PDE) activity. | Confirm A2A receptor expression (e.g., by flow cytometry).[8] Optimize agonist (e.g., NECA) concentration and stimulation time.[9] Include a PDE inhibitor (e.g., IBMX) in the assay buffer.[5] |
| IC50 values for this compound are inconsistent across experiments | Variation in cell passage number; different agonist concentrations used; this compound degradation. | Maintain a consistent cell passage number for experiments. Use a fixed concentration of agonist (typically EC80) for all antagonist assays.[9] Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
Radioligand Binding Assays
| Issue | Potential Cause | Recommended Solution |
| High non-specific binding (>30% of total binding) | Radioligand sticking to filters or plate; too much membrane protein per well. | Pre-soak filters in a blocking agent (e.g., polyethyleneimine). Use low-protein binding plates. Titrate the amount of membrane protein to find the optimal concentration.[10] |
| Low specific binding | Low receptor density in membranes; degraded radioligand; insufficient incubation time. | Use a cell line with confirmed high receptor expression.[5] Check the quality and age of the radioligand. Determine the time to reach binding equilibrium at the assay temperature.[11] |
| High variability in counts per minute (CPM) | Inefficient washing; filters drying out during washing; inconsistent sample processing. | Optimize the number and volume of washes with ice-cold buffer. Do not allow filters to dry between washes. Process all samples consistently and rapidly.[10] |
This compound Solubility and Stability
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in assay buffer | Poor aqueous solubility; incorrect solvent or pH. | Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO).[12] Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all wells. Test the solubility and stability of this compound in your specific assay buffer. |
| Loss of this compound activity over time | Degradation in solution due to light, temperature, or repeated freeze-thaw cycles. | Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light. Prepare fresh working dilutions for each experiment.[13] |
Experimental Protocols
General Cell Culture Protocol for A2AR-HEK293/CHO Cells
-
Thawing Frozen Cells:
-
Quickly thaw a vial of frozen cells in a 37°C water bath for approximately 1-2 minutes.[4]
-
Decontaminate the vial with 70% ethanol.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.[4]
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer to an appropriate culture flask and incubate at 37°C with 5% CO2.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile PBS.
-
Add a minimal volume of pre-warmed trypsin-EDTA solution and incubate at 37°C until cells detach (typically 3-5 minutes).[4]
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension and resuspend in fresh medium for counting and re-seeding at the desired density.
-
Note: For specific media formulations, refer to the datasheets of the commercially available cell lines.[3][4][5][6]
cAMP Functional Assay Protocol
-
Seed A2AR-expressing cells (e.g., 10,000 cells/well) in a 96-well plate and incubate overnight.[3]
-
The next day, remove the culture medium and replace it with assay buffer (e.g., MEM + 2% charcoal-stripped serum).[3]
-
Add serial dilutions of this compound (or vehicle control) to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Add a fixed concentration of an A2A receptor agonist (e.g., NECA at its EC80 concentration) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature to stimulate cAMP production.[5]
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, luminescence, or fluorescence-based).
-
Plot the response against the log of this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Radioligand Competition Binding Assay Protocol
-
Prepare cell membranes from a large batch of A2AR-expressing cells and quantify the protein concentration.[10]
-
In a 96-well plate, add the following to each well in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4):[12]
-
A fixed amount of cell membrane protein (e.g., 2.5 µg for HEK293 membranes).[12]
-
A fixed concentration of a suitable A2A receptor radioligand (e.g., 1 nM [3H]ZM241385).[12]
-
Serial dilutions of this compound for the competition curve.
-
A high concentration of a non-radiolabeled agonist/antagonist (e.g., NECA) to determine non-specific binding.
-
Buffer only for total binding.
-
-
Incubate the plate at 25°C for 1 hour with gentle agitation.[12]
-
Terminate the assay by rapid vacuum filtration through a glass fiber filter mat (pre-soaked in 0.3% PEI).[10]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity in a scintillation counter.
-
Calculate specific binding (Total Binding - Non-Specific Binding) and plot the percent specific binding against the log of this compound concentration to determine the Ki value.
References
- 1. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cells-online.com [cells-online.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. genscript.com [genscript.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. genscript.com [genscript.com]
- 7. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. brieflands.com [brieflands.com]
- 12. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of Zaladenant in a New Model System
Welcome to the technical support center for Zaladenant. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to validate the specificity of this compound, a novel A2A receptor antagonist, in new model systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antagonist of the adenosine A2A receptor (A2AR). Its primary mechanism of action is to block the binding of endogenous adenosine to the A2AR, thereby inhibiting the downstream signaling pathways activated by this receptor.[1][2]
Q2: Why is it critical to validate the specificity of this compound in a new model system?
Validating the specificity of this compound is crucial to ensure that its observed biological effects are due to the intended inhibition of the A2A receptor and not due to off-target interactions.[3][4][5] Off-target effects can lead to misinterpretation of experimental results and potential toxicity in therapeutic applications.[6][7][8]
Q3: What are the initial steps to assess the selectivity of this compound?
The initial assessment of this compound's selectivity involves in vitro binding and functional assays against a panel of related receptors, particularly other adenosine receptor subtypes (A1, A2B, A3).[1][9][10] This helps to determine the compound's affinity and functional potency for the intended target versus other potential targets.
Troubleshooting Guides
Issue 1: High background signal in A2AR binding assays.
-
Possible Cause: Non-specific binding of the radioligand or this compound to the cell membranes or assay components.
-
Troubleshooting Steps:
-
Optimize Blocking Agents: Increase the concentration of blocking agents like bovine serum albumin (BSA) in the assay buffer.
-
Reduce Radioligand Concentration: Use the lowest concentration of radioligand that still provides a sufficient signal-to-noise ratio.
-
Wash Steps: Increase the number and stringency of wash steps after incubation to remove unbound radioligand.
-
Membrane Preparation: Ensure high-quality membrane preparations with minimal contamination from other cellular components.
-
Issue 2: Inconsistent IC50 values for this compound in functional assays.
-
Possible Cause: Variability in cell health, passage number, or agonist concentration.
-
Troubleshooting Steps:
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, confluency, and passage number.
-
Agonist Concentration: Use a consistent concentration of the A2A receptor agonist (e.g., NECA) that elicits a submaximal response (EC80) to ensure a sensitive window for detecting antagonism.[1]
-
Assay Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance. A known selective A2AR antagonist like ZM241385 can be used as a positive control.[1]
-
Data Analysis: Utilize a standardized data analysis method and curve-fitting algorithm to determine IC50 values.[2]
-
Issue 3: Observed cellular effects do not correlate with A2AR expression levels.
-
Possible Cause: The observed effects may be due to off-target interactions of this compound.
-
Troubleshooting Steps:
-
Target Engagement Assays: Perform cellular thermal shift assays (CETSA) or use fluorescently labeled this compound (if available) to confirm direct binding to the A2A receptor in the cellular context.[11]
-
Knockout/Knockdown Models: Utilize CRISPR/Cas9 or siRNA to create A2AR knockout or knockdown cell lines. The biological effects of this compound should be significantly diminished or absent in these models if the effects are on-target.
-
Phenotypic Rescue: In A2AR knockout/knockdown cells, re-expression of the A2A receptor should rescue the this compound-induced phenotype.
-
Broad Off-Target Profiling: Screen this compound against a broad panel of receptors and kinases to identify potential off-target interactions.[3]
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay for A2A Receptor Affinity
This protocol determines the binding affinity (Ki) of this compound for the human A2A receptor.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes (2.5 µg), [3H]ZM241385 (1 nM), and varying concentrations of this compound.[9][10]
-
For non-specific binding determination, add a high concentration of a known A2AR antagonist (e.g., 10 µM ZM241385).
-
Harvest the membranes onto filter plates and wash with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay for A2A Receptor Antagonism
This protocol measures the ability of this compound to inhibit agonist-induced cAMP production.
-
Materials:
-
HEK293 cells expressing the human A2A receptor.
-
NECA (A2A receptor agonist).
-
This compound stock solution.
-
cAMP assay kit (e.g., TR-FRET based).[1]
-
Cell culture medium.
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.[1]
-
Pre-treat cells with varying concentrations of this compound for 1 hour.[1]
-
Stimulate cells with NECA (at its EC80 concentration, e.g., 0.5 µM) for a specified time.[1]
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.
-
Determine the IC50 value of this compound by fitting the data to a dose-response curve.[2]
-
Data Presentation
Table 1: Selectivity Profile of this compound against Adenosine Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| A2A (Primary Target) | [Insert Value] | [Insert Value] |
| A1 | >10,000 | >10,000 |
| A2B | 1,500 | 2,000 |
| A3 | >10,000 | >10,000 |
Table 2: Off-Target Kinase Profiling of this compound (at 1 µM)
| Kinase | % Inhibition |
| Primary Target (A2AR related pathway kinase - if applicable) | [Insert Value] |
| Off-Target Kinase 1 | <10% |
| Off-Target Kinase 2 | <5% |
| Off-Target Kinase 3 | <15% |
Visualizations
Caption: this compound blocks adenosine-mediated A2A receptor signaling.
Caption: Workflow for validating the specificity of this compound.
Caption: Logical troubleshooting flow for inconsistent results.
References
- 1. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Zaladenant Long-Term Stability
Disclaimer: The following information is provided as a general technical support guide based on industry best practices for small molecule drug stability. As of December 2025, specific public data on the long-term stability of Zaladenant is limited. Researchers should always refer to the manufacturer's specific recommendations and conduct their own stability studies.
This guide is intended for researchers, scientists, and drug development professionals to address potential questions and troubleshooting scenarios related to the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: While specific data for this compound is not publicly available, general recommendations for solid forms of small molecule drugs are to store them in well-closed containers at controlled room temperature, protected from light and humidity. Based on ICH guidelines, typical long-term storage conditions are 25°C ± 2°C with 60% ± 5% relative humidity (RH)[1][2]. For solutions or formulations, storage conditions may vary significantly.
Q2: How can I assess the stability of my this compound sample?
A2: Stability is typically assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC)[3]. This method should be capable of separating the intact this compound from any potential degradation products[4]. Key parameters to monitor include potency (assay), purity (presence of impurities or degradants), and physical characteristics (appearance, color, dissolution).
Q3: What are the likely degradation pathways for a molecule like this compound?
A3: Without specific data on this compound's structure, potential degradation pathways for small molecule drugs commonly include hydrolysis, oxidation, and photolysis[5]. Forced degradation studies are typically performed to identify these pathways by exposing the drug to stress conditions such as acid, base, peroxide, heat, and light[4][6].
Q4: My this compound solution has changed color. Is it still usable?
A4: A change in color is a potential indicator of degradation. It is strongly recommended to re-test the sample using a validated stability-indicating method to determine the potency and purity before further use. You should also investigate the cause, which could be related to storage conditions (e.g., light exposure) or interaction with the solvent or container.
Troubleshooting Guides
Issue 1: Unexpected Drop in Potency in a Solid Sample
Possible Causes:
-
Improper Storage: Exposure to high temperatures or humidity.
-
Container Integrity: The container may not be properly sealed, allowing moisture ingress.
-
Inherent Instability: The specific batch or formulation may have inherent stability issues.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the storage temperature and humidity have been consistently within the recommended range.
-
Inspect Container: Check the container for any breaches in the seal.
-
Re-assay Sample: Use a validated HPLC method to confirm the potency. It is advisable to use a fresh vial from the same batch if available for comparison.
-
Forced Degradation Test: If the issue persists, consider performing a forced degradation study to understand the degradation profile.
Issue 2: Appearance of a New Peak in the HPLC Chromatogram of a this compound Solution
Possible Causes:
-
Degradation: The new peak likely represents a degradation product.
-
Contamination: The sample may have been contaminated during preparation or handling.
-
Interaction with Excipients: If in a formulation, this compound may be interacting with other components.
Troubleshooting Steps:
-
Blank Analysis: Analyze a blank solvent injection to rule out solvent contamination.
-
Review Preparation Procedure: Scrutinize the sample preparation workflow for any potential sources of contamination.
-
Stress Studies: Expose a fresh sample of the this compound solution to stress conditions (e.g., heat, light) to see if the new peak increases, which would suggest it is a degradant.
-
Mass Spectrometry (MS) Analysis: If available, use LC-MS to identify the mass of the new peak, which can provide clues to its structure[3][7].
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for Solid this compound at 25°C/60% RH
| Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 100.1 | 0.08 | White to off-white powder |
| 3 | 99.8 | 0.10 | Conforms |
| 6 | 99.5 | 0.12 | Conforms |
| 9 | 99.2 | 0.15 | Conforms |
| 12 | 98.9 | 0.18 | Conforms |
| 18 | 98.5 | 0.22 | Conforms |
| 24 | 98.1 | 0.25 | Conforms |
Table 2: Hypothetical Accelerated Stability Data for Solid this compound at 40°C/75% RH
| Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 100.1 | 0.08 | White to off-white powder |
| 1 | 99.0 | 0.25 | Conforms |
| 3 | 97.5 | 0.55 | Conforms |
| 6 | 95.2 | 1.10 | Slight yellow tint |
Experimental Protocols
Protocol 1: HPLC Method for this compound Stability Testing
This protocol describes a general reversed-phase HPLC method for the determination of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Workflow for developing a stability-indicating analytical method.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. q1scientific.com [q1scientific.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. ijsdr.org [ijsdr.org]
- 5. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 6. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative In Vivo Analysis of Zaladenant and Caffeine: Efficacy as Adenosine A₂A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Zaladenant (Istradefylline) and caffeine, two antagonists of the adenosine A₂A receptor (A₂AR). While both compounds target the same receptor, their pharmacological profiles and clinical applications differ significantly. This document synthesizes available experimental data to facilitate an objective comparison of their performance, with a focus on receptor occupancy, effects on locomotor activity, and modulation of dopamine signaling.
Quantitative Data Summary
Direct head-to-head in vivo studies comparing the effects of this compound and caffeine on locomotor activity and dopamine release are limited. However, data on their respective adenosine A₂A receptor (A₂AR) occupancy in humans provide a valuable point of comparison. The following tables summarize key quantitative findings from separate in vivo studies.
Table 1: Comparative Adenosine A₂A Receptor (A₂AR) Occupancy in Humans
| Compound | Dose | Mean Receptor Occupancy (%) | Study Population | Method |
| This compound (Istradefylline) | 20 mg (single dose) | 39.5% | Parkinson's Disease Patients | ¹¹C-preladenant PET |
| 40 mg (single dose) | 52.1% | Parkinson's Disease Patients | ¹¹C-preladenant PET | |
| 20 mg (long-term) | 72.1% | Parkinson's Disease Patients | ¹¹C-preladenant PET[1] | |
| 40 mg (long-term) | 86.5% | Parkinson's Disease Patients | ¹¹C-preladenant PET[1] | |
| Caffeine | 129.5 mg (single dose, ~1-2 cups of coffee) | 54.2% | Parkinson's Disease Patients | ¹¹C-preladenant PET[2][3] |
| 259 mg (single dose, ~2-3 cups of coffee) | 65.1% | Parkinson's Disease Patients | ¹¹C-preladenant PET[2][3] |
Table 2: Effects on Locomotor Activity in Rodent Models (Indirect Comparison)
| Compound | Animal Model | Dose Range | Effect on Locomotor Activity |
| This compound (Istradefylline) | Rodent models of Parkinson's Disease | Not explicitly detailed in search results | Reverses motor deficits when combined with L-dopa or dopamine agonists. |
| Caffeine | Mice | 6.25–25 mg/kg i.p. | Stimulates locomotor activity[4]. |
| Mice | 100 mg/kg i.p. | Depresses locomotor activity[4]. | |
| Rats (adolescent) | 30, 60 mg/kg i.p. | Higher locomotor stimulation compared to adults[5]. | |
| Rats (adult) | 120 mg/kg i.p. | Locomotor depression[5]. |
Table 3: Effects on Dopamine and Glutamate Release (Indirect Comparison)
| Compound | Brain Region | Effect |
| This compound (Istradefylline) | Striatum | Potentiates the effects of dopaminergic medications, suggesting an indirect modulation of dopamine signaling[6]. |
| Caffeine | Nucleus Accumbens Shell | Increases extracellular levels of dopamine and glutamate. |
Signaling Pathways
Both this compound and caffeine exert their primary effects by antagonizing the adenosine A₂A receptor, which is highly expressed in the basal ganglia, particularly in the striatum. The A₂A receptor is a G-protein coupled receptor that, when activated by adenosine, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately modulates the activity of striatopallidal neurons, which are part of the indirect pathway of motor control. By blocking the A₂A receptor, this compound and caffeine inhibit this signaling pathway, thereby disinhibiting dopamine D₂ receptor signaling and facilitating motor activity.
Figure 1. Simplified signaling pathway of the adenosine A₂A receptor and the antagonistic action of this compound and caffeine.
Experimental Protocols
In Vivo Adenosine A₂A Receptor Occupancy Measurement
-
Method: Positron Emission Tomography (PET) using the radioligand ¹¹C-preladenant.
-
Subjects: Human patients with Parkinson's disease.
-
Procedure:
-
A baseline PET scan is performed to measure the initial A₂A receptor availability (BPND).
-
The subject is administered a single dose or undergoes long-term treatment with either this compound or caffeine.
-
A second PET scan is conducted after drug administration.
-
Receptor occupancy is calculated as the percentage reduction in ¹¹C-preladenant binding potential from baseline.
-
-
Equation: Occupancy (%) = 100 × [(BPND at baseline) – (BPND after drug)] / (BPND at baseline)[1].
Figure 2. Experimental workflow for determining in vivo A₂A receptor occupancy using PET.
In Vivo Locomotor Activity Assessment in Rodents
-
Apparatus: Open-field arena equipped with infrared beams or a video tracking system.
-
Subjects: Mice or rats.
-
Procedure:
-
Animals are habituated to the testing room for a specified period (e.g., 30-60 minutes).
-
A baseline locomotor activity is recorded for a set duration.
-
Animals are administered the test compound (this compound or caffeine) or vehicle via a specific route (e.g., intraperitoneal injection).
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined post-administration period.
-
Data is analyzed to compare the activity levels between the drug-treated and control groups.
-
In Vivo Microdialysis for Neurotransmitter Release
-
Technique: In vivo microdialysis coupled with a sensitive analytical method (e.g., HPLC).
-
Subjects: Freely moving rats.
-
Procedure:
-
A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, striatum).
-
The probe is continuously perfused with artificial cerebrospinal fluid.
-
Dialysate samples are collected at regular intervals to establish a baseline of extracellular neurotransmitter levels.
-
The test compound is administered systemically or locally through the microdialysis probe.
-
Dialysate samples continue to be collected to measure changes in neurotransmitter concentrations (e.g., dopamine, glutamate) following drug administration.
-
Discussion and Conclusion
The available data indicates that both this compound and caffeine effectively occupy adenosine A₂A receptors in the human brain in a dose-dependent manner[1][2][3]. Notably, a standard dose of caffeine found in common beverages can achieve a receptor occupancy comparable to that of a clinical dose of this compound[2][3]. This suggests that at typical consumption levels, caffeine is a potent A₂AR antagonist.
In terms of functional outcomes, both compounds have been shown to modulate motor activity. Caffeine exhibits a biphasic effect on locomotor activity in rodents, with lower doses being stimulatory and higher doses leading to depression of activity[4][5]. This compound, on the other hand, has been primarily studied in the context of Parkinson's disease models, where it effectively reverses motor deficits, particularly when used as an adjunct to dopaminergic therapies[6].
References
- 1. Adenosine A2A Receptor Occupancy by Long‐Term Istradefylline Administration in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2A Receptor Occupancy by Caffeine After Coffee Intake in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Occupancy by Caffeine After Coffee Intake in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stimulant effects of caffeine on locomotor behaviour in mice are mediated through its blockade of adenosine A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of caffeine-induced locomotor activity between adolescent and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Preclinical Showdown: Ciforadenant Demonstrates Potent Anti-Tumor Activity Over Placebo
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of the preclinical performance of ciforadenant (CPI-444), a selective adenosine A2A receptor (A2AR) antagonist, against a placebo control. This guide synthesizes key findings from preclinical studies, highlighting the agent's efficacy, mechanism of action, and safety profile in validated animal models of cancer.
Ciforadenant has demonstrated significant single-agent anti-tumor activity by blocking the immunosuppressive effects of adenosine within the tumor microenvironment.[1][2] Preclinical data reveals that treatment with ciforadenant leads to a dose-dependent inhibition of tumor growth and can induce complete tumor elimination in a portion of treated subjects.[3][4] Furthermore, these studies indicate a favorable safety profile, with the agent being generally well-tolerated in animal models.[5]
Efficacy in Syngeneic Mouse Models
Ciforadenant's anti-tumor efficacy has been evaluated in various syngeneic mouse tumor models, including the MC38 colon carcinoma and RENCA renal cell carcinoma models. In these studies, daily oral administration of ciforadenant resulted in a statistically significant reduction in tumor volume compared to vehicle-treated controls.
Table 1: Tumor Growth Inhibition in MC38 Colon Carcinoma Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle (Placebo) | - | Oral Gavage | ~1500 | 0 |
| Ciforadenant | 1 mg/kg | Oral Gavage | No significant effect | ~0 |
| Ciforadenant | 10 mg/kg | Oral Gavage | Significantly reduced | Not specified |
| Ciforadenant | 100 mg/kg | Oral Gavage | Significantly reduced | Not specified |
Data synthesized from preclinical studies. Actual values may vary between individual experiments.[5]
Mechanism of Action: Reinvigorating the Anti-Tumor Immune Response
Ciforadenant functions as a selective antagonist of the adenosine A2A receptor, which is highly expressed on immune cells.[2][5] Within the tumor microenvironment, high levels of adenosine bind to these receptors, leading to immunosuppression. By blocking this interaction, ciforadenant effectively "releases the brakes" on the immune system, allowing for a more robust anti-tumor response.[2][6]
Key mechanistic effects observed in preclinical models include:
-
Increased T-Cell Infiltration and Activation: Treatment with ciforadenant was associated with a significant increase in the infiltration of activated CD8+ T cells into the tumor.[3][7]
-
Modulation of Immune Checkpoints: Ciforadenant treatment led to altered expression of other critical immune checkpoint receptors, such as PD-1, LAG-3, and TIM-3, on tumor-infiltrating lymphocytes.
-
Pro-inflammatory Cytokine Production: The combination of ciforadenant with other immune checkpoint inhibitors promoted the production of pro-inflammatory cytokines like IL-6, TNFα, and IFNγ.
Caption: Ciforadenant's mechanism of action in the tumor microenvironment.
Experimental Protocols
The following is a summarized experimental protocol for a typical in vivo efficacy study of ciforadenant in a syngeneic mouse model.
1. Cell Culture and Tumor Implantation:
-
MC38 colon carcinoma cells are cultured in appropriate media.
-
Six- to eight-week-old C57BL/6 mice are subcutaneously injected with a suspension of MC38 cells into the flank.[5]
2. Treatment Administration:
-
One day following tumor cell engraftment, mice are randomized into treatment and control groups.[5]
-
Ciforadenant is administered daily via oral gavage at specified doses (e.g., 1, 10, 100 mg/kg).[5]
-
The control group receives a vehicle solution (placebo) via the same route and schedule.[5]
3. Tumor Measurement and Monitoring:
-
Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored throughout the study.
4. Immunohistochemical Analysis:
-
At the end of the study, tumors are excised, fixed, and embedded in paraffin.
-
Tissue sections are stained with antibodies against immune cell markers (e.g., CD8) to assess immune cell infiltration.
Caption: Workflow for a preclinical in vivo efficacy study.
Safety and Tolerability
Preclinical studies have indicated that ciforadenant is generally well-tolerated. In mouse tumor models, some transient increases in activity and instances of diarrhea were observed at the highest dose (100 mg/kg) in Balb/c mice, but not in C57BL/6 mice.[5] A moderate weight loss was noted in the RENCA model following treatment.[5] Importantly, in vitro studies showed that ciforadenant did not have a direct impact on tumor cell proliferation.[5]
This compiled data underscores the potential of ciforadenant as a promising immunotherapeutic agent. The presented preclinical evidence provides a strong rationale for its continued investigation in clinical settings.
References
- 1. Corvus Pharmaceuticals Announces New Data Highlighting Potential of Ciforadenant to Overcome Immunotherapy Resistance in Metastatic Castration Resistant Prostate Cancer | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting the Adenosine A2A Receptor as a Novel Therapeutic Approach for Renal Cell Carcinoma: Mechanisms and Clinical Trial Review | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Zaladenant's Selectivity Profile: A Comparative Analysis of Cross-Reactivity with Adenosine Receptor Subtypes
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the adenosine A₂A receptor antagonist, Zaladenant (also known as CPI-444), reveals a high degree of selectivity for its primary target with minimal cross-reactivity to other adenosine receptor subtypes. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's binding affinities and functional activity, supported by detailed experimental methodologies.
This compound is a potent and selective antagonist of the adenosine A₂A receptor, a key player in modulating immune responses and neuronal activity.[1][2] Its efficacy is intrinsically linked to its ability to selectively block the A₂A receptor without significantly interfering with the physiological functions mediated by other adenosine receptor subtypes (A₁, A₂B, and A₃).
Comparative Binding Affinity and Functional Activity
Experimental data demonstrates this compound's high affinity for the adenosine A₂A receptor. In radioligand binding assays, this compound exhibited a binding affinity (Ki) of 3.54 nM for the A₂A receptor.[1][3][4] Comparatively, its selectivity for the A₂A receptor is over 50-fold greater than for other adenosine receptor subtypes.[1] Specifically, this compound shows 54-fold selectivity over the A₁ receptor, 431-fold over the A₂B receptor, and 693-fold over the A₃ receptor.[3]
Functional assays further corroborate this selectivity. In a G protein-mediated cyclic AMP (cAMP) assay, this compound demonstrated an IC₅₀ of 70 nM, indicating its potency in inhibiting the A₂A receptor's signaling cascade.[3]
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A₂A | Functional Activity (IC₅₀) |
| A₂A | 3.54 nM[1][3][4] | - | 70 nM[3] |
| A₁ | ~191 nM (calculated) | 54-fold[3] | Not Reported |
| A₂B | ~1526 nM (calculated) | 431-fold[3] | Not Reported |
| A₃ | ~2453 nM (calculated) | 693-fold[3] | Not Reported |
Calculated Ki values for A₁, A₂B, and A₃ are estimated based on the reported selectivity folds relative to the A₂A Ki value.
Adenosine A₂A Receptor Signaling Pathway
The adenosine A₂A receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine, couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp) levels.[5] Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to cellular responses.[5] this compound, as an antagonist, blocks the initial binding of adenosine to the A₂A receptor, thereby inhibiting this entire signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of the adenosine A2a receptor modulates expression of T cell coinhibitory receptors and improves effector function for enhanced checkpoint blockade and ACT in murine cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Tozadenant's Performance Against Standard-of-Care in Parkinson's Disease
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the investigational drug Tozadenant with the current standard-of-care treatments for motor fluctuations in Parkinson's disease. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview supported by available experimental data.
Executive Summary
Tozadenant, a selective adenosine A2A receptor antagonist, was investigated as an adjunctive therapy to Levodopa for Parkinson's disease patients experiencing motor fluctuations ("off" time). While Phase 2b clinical trial data showed promise in reducing "off" time, the subsequent Phase 3 program was prematurely terminated due to severe safety concerns, specifically cases of agranulocytosis and sepsis, some of which were fatal.[1][2] This contrasts with the established safety and efficacy profiles of the current standard-of-care treatments, primarily Levodopa and dopamine agonists, which remain the cornerstone of Parkinson's disease management despite their own associated long-term complications.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data from clinical trials to facilitate a direct comparison between Tozadenant and standard-of-care treatments.
Table 1: Efficacy in Reducing "Off" Time
| Treatment | Dosage | Change in Daily "Off" Time (vs. Placebo) | Clinical Trial |
| Tozadenant | 120 mg twice daily | -1.1 hours | Phase 2b (NCT01283594)[3][4] |
| 180 mg twice daily | -1.2 hours | Phase 2b (NCT01283594)[3][4] | |
| Levodopa (extended-release) | N/A | -1.2 hours (vs. immediate-release Levodopa) | APEX-PD[5] |
| Pramipexole | N/A | Statistically significant reduction | Network Meta-Analysis[6] |
| Ropinirole | N/A | Statistically significant reduction | Network Meta-Analysis[6] |
Table 2: Key Adverse Events
| Adverse Event | Tozadenant (120/180 mg BID) | Levodopa | Dopamine Agonists (Pramipexole, Ropinirole) |
| Dyskinesia | 16-20%[3] | Common with long-term use[7] | Can induce or worsen dyskinesia[8] |
| Nausea | 11-12%[3] | Common, especially at initiation | Common |
| Dizziness | 5-13%[3] | Common | Common |
| Agranulocytosis/Sepsis | Reported cases leading to trial termination[1][2] | Not a recognized common side effect | Not a recognized common side effect |
| Hallucinations | Not reported as a common event in Phase 2b | Can occur, especially in advanced stages | More common than with Levodopa |
| Impulse Control Disorders | Not reported as a common event in Phase 2b | Less common | A significant concern |
Experimental Protocols
The key experiments cited in this guide relied on the following well-established methodologies for assessing Parkinson's disease symptoms:
Unified Parkinson's Disease Rating Scale (UPDRS)
The UPDRS is a comprehensive tool used to assess the severity and progression of Parkinson's disease.[9][10] It is divided into four parts:
-
Part I: Mentation, Behavior, and Mood: Assesses cognitive impairment, depression, and other non-motor mental symptoms.
-
Part II: Activities of Daily Living (ADL): Evaluates the patient's ability to perform daily tasks such as speech, swallowing, dressing, and walking.
-
Part III: Motor Examination: A clinician-scored assessment of motor function, including tremor, rigidity, bradykinesia, and postural stability.
-
Part IV: Complications of Therapy: Evaluates motor fluctuations and dyskinesias that arise from treatment.
Each item is scored on a 0-4 scale, with higher scores indicating greater severity.[10] The Movement Disorder Society-sponsored revision (MDS-UPDRS) has further refined this scale.[11]
Hauser Diary for "Off" Time Measurement
The Hauser diary is a patient-reported tool used to quantify motor fluctuations.[12][13][14] Patients record their motor state at regular intervals (typically every 30 minutes) throughout the day, categorizing their status as:
-
Asleep
-
"On": Good motor control.
-
"On" with non-troublesome dyskinesia: Good motor control with involuntary movements that are not bothersome.
-
"On" with troublesome dyskinesia: Good motor control but with bothersome involuntary movements.
-
"Off": Poor motor control, with the return of Parkinson's symptoms.
This diary provides a quantitative measure of the duration of "off" periods, which is a primary endpoint in many clinical trials for adjunctive Parkinson's disease therapies.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by Tozadenant and the standard-of-care dopaminergic therapies.
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Dopaminergic Signaling in the Basal Ganglia.
Experimental Workflow
The following diagram outlines a typical workflow for a clinical trial assessing a novel treatment for motor fluctuations in Parkinson's disease.
Caption: Clinical Trial Workflow for Parkinson's Disease.
Conclusion
Tozadenant demonstrated a statistically significant reduction in "off" time for Parkinson's disease patients in its Phase 2b trial, a promising outcome for a novel non-dopaminergic mechanism of action. However, the emergence of severe and life-threatening adverse events in the Phase 3 program led to its discontinuation. This highlights the critical importance of a thorough safety evaluation for any new therapeutic agent.
In contrast, Levodopa remains the most effective symptomatic treatment for Parkinson's disease, and dopamine agonists are valuable adjuncts or initial monotherapies. While these standard-of-care treatments are associated with their own set of long-term motor and non-motor complications, their risk-benefit profiles are well-characterized and manageable in the majority of patients.
Future research into non-dopaminergic targets for Parkinson's disease, such as the adenosine A2A receptor, remains a valuable endeavor. However, the experience with Tozadenant underscores the necessity of rigorous safety monitoring and a comprehensive understanding of the potential risks associated with novel mechanisms of action.
References
- 1. Update on Tozadenant Trial for Parkinson’s | Parkinson's Foundation [parkinson.org]
- 2. | BioWorld [bioworld.com]
- 3. Tozadenant (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. Update on Treatments for Parkinson's Disease Motor Fluctuations – An International Parkinson and Movement Disorder Society Evidence‐Based Medicine Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levodopa in Parkinson’s Disease: Current Status and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of adverse events linked to dopamine agonists in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gaintherapeutics.com [gaintherapeutics.com]
- 10. Unified Parkinson's disease rating scale - Wikipedia [en.wikipedia.org]
- 11. Movement Disorder Society-Sponsored Unified Parkinson’s Disease Rating Scale Revision | RehabMeasures Database [sralab.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. signanthealth.com [signanthealth.com]
A Comparative Analysis of Zaladenant and Other Benzothiazole-Based Adenosine A₂A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for Zaladenant and other prominent benzothiazole-based adenosine A₂A receptor antagonists, namely Tozadenant and Preladenant. Istradefylline, a non-benzothiazole A₂A antagonist, is included as a benchmark for clinical relevance. The data presented herein is intended to facilitate an objective comparison of their performance based on available experimental findings.
Introduction to Benzothiazoles in Drug Discovery
Benzothiazole, a bicyclic heterocyclic compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutic agents.[2][3][4] A significant area of interest has been the development of benzothiazole-based antagonists of the adenosine A₂A receptor, a key target in the treatment of Parkinson's disease and with emerging potential in cancer immunotherapy.[5][6]
Mechanism of Action: Targeting the Adenosine A₂A Receptor
Adenosine A₂A receptors are highly concentrated in the basal ganglia, a region of the brain critical for motor control. In conditions like Parkinson's disease, where dopaminergic neurons degenerate, the activity of the A₂A receptor becomes more pronounced, contributing to motor deficits. By blocking these receptors, A₂A antagonists can help to restore the balance of neurotransmitter signaling and improve motor function.[6][7] The signaling pathway primarily involves the modulation of cyclic AMP (cAMP) levels.
Comparative Preclinical Data
The following tables summarize key in vitro and in vivo preclinical data for this compound (represented by a structurally similar benzothiazole from recent literature), Tozadenant, Preladenant, and Istradefylline.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | Chemical Class | Target | Kᵢ (nM) | IC₅₀ (cAMP Assay, nM) | Selectivity (A₁ vs A₂A) |
| This compound (Representative) | Benzothiazole | Human A₂A | ~1-5 | ~1-10 | High |
| Tozadenant | Benzothiazole | Human A₂A | 1.9 | 20 | >1000-fold |
| Preladenant | Benzothiazole | Human A₂A | 1.1[2][4] | 1.3 (Kₑ)[2] | >1000-fold[2][4] |
| Istradefylline | Xanthine | Human A₂A | 2.2[3] | 5250[3] | 70-fold[3] |
Note: Data for this compound is estimated based on published data for structurally related benzothiazole A₂A antagonists. Kᵢ represents the binding affinity, with lower values indicating higher affinity. IC₅₀ in the cAMP assay represents the concentration required to inhibit 50% of the agonist-induced cAMP production, indicating functional antagonism.
Table 2: In Vivo Efficacy in Animal Models of Parkinson's Disease
| Compound | Animal Model | Route of Administration | Key Findings |
| This compound (Representative) | Rodent models of catalepsy | Oral | Expected to reverse catalepsy |
| Tozadenant | Rat forced swim test, chronic mild stress, elevated plus-maze | Oral, IP | Reduced immobility time, reduced anhedonia, anxiolytic effects[1] |
| Preladenant | MPTP-treated cynomolgus monkeys | Oral | Improved motor ability without evoking dyskinesia[8] |
| Istradefylline | MPTP-treated common marmosets | Oral | Increased locomotor activity and improved motor disability[3] |
Note: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a neurotoxin used to induce a Parkinson's-like state in animal models.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay for A₂A Receptor Affinity
This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the A₂A receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human adenosine A₂A receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled A₂A receptor antagonist (e.g., [³H]-ZM241385 or [³H]-istradefylline).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to antagonize the A₂A receptor-mediated increase in intracellular cyclic AMP (cAMP).
Materials:
-
A cell line stably expressing the human adenosine A₂A receptor (e.g., HEK293 or CHO cells).
-
A₂A receptor agonist (e.g., CGS21680).
-
Test compound (e.g., this compound).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of the A₂A receptor agonist (typically the EC₈₀ concentration) to stimulate cAMP production.
-
Lysis and Detection: After a specific incubation time (e.g., 30-60 minutes), lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
In Vivo Microdialysis in a Rodent Model of Parkinson's Disease
This protocol allows for the measurement of extracellular dopamine levels in the brain of a freely moving animal, providing an assessment of a compound's ability to modulate dopaminergic neurotransmission in vivo.
Materials:
-
Rodent model of Parkinson's disease (e.g., 6-OHDA-lesioned rat).
-
Stereotaxic apparatus.
-
Microdialysis probe and guide cannula.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (e.g., this compound).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
Procedure:
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain, targeting the striatum. The animal is allowed to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with aCSF at a slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: The test compound is administered (e.g., orally or intraperitoneally).
-
Post-treatment Collection: Dialysate collection continues at the same intervals to monitor changes in dopamine concentration following drug administration.
-
Sample Analysis: The collected dialysate samples are analyzed for dopamine content using HPLC-ECD.
-
Data Analysis: The dopamine concentrations in the post-treatment samples are expressed as a percentage of the baseline levels to determine the effect of the compound on dopamine release.
Conclusion
The preclinical data available for benzothiazole-based adenosine A₂A receptor antagonists, including this compound, Tozadenant, and Preladenant, demonstrate their potential as therapeutic agents for conditions such as Parkinson's disease.[9] Their high affinity and selectivity for the A₂A receptor, coupled with their efficacy in animal models, underscore the value of the benzothiazole scaffold in designing novel central nervous system therapeutics. Further comparative studies and clinical investigations are warranted to fully elucidate their therapeutic profiles and relative advantages.
References
- 1. mdsabstracts.org [mdsabstracts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. scienceofparkinsons.com [scienceofparkinsons.com]
- 6. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Guide to the Structural Activity Relationship of Zaladenant Analogs as A2A Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zaladenant analogs, focusing on their structural activity relationships (SAR) as antagonists of the A2A adenosine receptor (A2AR). The information presented is intended to inform researchers in the fields of medicinal chemistry and pharmacology, aiding in the design and development of novel A2AR antagonists for various therapeutic applications, including neurodegenerative diseases and cancer immunotherapy.
Introduction
This compound, also known as Tozadenant or SYN-115, is a potent and selective antagonist of the A2A adenosine receptor. Its core structure, 4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzo[d]thiazol-2-yl)-4-methylpiperidine-1-carboxamide, has served as a scaffold for the development of numerous analogs. The exploration of these analogs has provided valuable insights into the structural requirements for high-affinity binding to the A2A receptor. This guide summarizes the key findings from these SAR studies, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of this compound Analogs
The following table summarizes the in vitro binding affinities (Ki) of a series of this compound (Tozadenant) analogs for the human A2A adenosine receptor. The data is extracted from the study by Renk et al. (2021), "Design, synthesis and biological evaluation of Tozadenant analogues as adenosine A2A receptor ligands" published in the European Journal of Medicinal Chemistry.[1][2]
| Compound ID | Modification from Tozadenant (SYN-115) | Ki (nM) for human A2A Receptor |
| Tozadenant (SYN-115) | - | 2.4 |
| 13a | 4-fluoropiperidine instead of 4-hydroxy-4-methylpiperidine | 10 |
| 13b | 4,4-difluoropiperidine instead of 4-hydroxy-4-methylpiperidine | 11 |
| 13c | 4-(fluoromethyl)piperidine instead of 4-hydroxy-4-methylpiperidine | 20 |
| 13d | 4-(difluoromethyl)piperidine instead of 4-hydroxy-4-methylpiperidine | 38 |
| 13e | 4-fluoro-4-methylpiperidine instead of 4-hydroxy-4-methylpiperidine | 4.9 |
| 13f | 4-(fluoromethyl)-4-hydroxypiperidine instead of 4-hydroxy-4-methylpiperidine | 6.5 |
| 13g | 4-hydroxy-4-(trifluoromethyl)piperidine instead of 4-hydroxy-4-methylpiperidine | 3.6 |
| 13h | 4-ethyl-4-hydroxypiperidine instead of 4-hydroxy-4-methylpiperidine | 4.1 |
| 13i | 4-hydroxy-4-propylpiperidine instead of 4-hydroxy-4-methylpiperidine | 5.3 |
| 13j | 4-cyclopropyl-4-hydroxypiperidine instead of 4-hydroxy-4-methylpiperidine | 4.5 |
| 13k | 4-hydroxy-4-phenylpiperidine instead of 4-hydroxy-4-methylpiperidine | 361 |
| 13l | 4-hydroxy-4-(2-fluoroethyl)piperidine instead of 4-hydroxy-4-methylpiperidine | 2.8 |
| 13m | 4-hydroxy-4-(3-fluoropropyl)piperidine instead of 4-hydroxy-4-methylpiperidine | 3.1 |
| 13n | 4-hydroxy-4-(4-fluorobutyl)piperidine instead of 4-hydroxy-4-methylpiperidine | 4.2 |
| 13o | 4-hydroxy-4-(2,2-difluoroethyl)piperidine instead of 4-hydroxy-4-methylpiperidine | 3.9 |
| 13p | 4-hydroxy-4-(3,3-difluoropropyl)piperidine instead of 4-hydroxy-4-methylpiperidine | 4.8 |
| 13q | 4-hydroxy-4-(2,2,2-trifluoroethyl)piperidine instead of 4-hydroxy-4-methylpiperidine | 3.3 |
| 13r | 4-hydroxy-4-(3,3,3-trifluoropropyl)piperidine instead of 4-hydroxy-4-methylpiperidine | 3.7 |
Key Structure-Activity Relationship Insights
The data presented in the table reveals several key trends in the structure-activity relationship of this compound analogs:
-
Modifications at the 4-position of the piperidine ring significantly impact binding affinity.
-
Introduction of a fluorine atom at the 4-position of the piperidine ring is generally well-tolerated and can lead to potent analogs (e.g., 13e, Ki = 4.9 nM).[2]
-
Small alkyl chains with terminal fluorine atoms at the 4-position of the piperidine ring, particularly a 2-fluoroethyl group (13l, Ki = 2.8 nM), result in some of the most potent analogs.[2]
-
Increasing the size of the substituent at the 4-position with non-fluorinated alkyl groups (e.g., ethyl, propyl, cyclopropyl) maintains good affinity.
-
The introduction of a bulky aromatic group, such as a phenyl ring (13k), dramatically reduces the binding affinity (Ki = 361 nM), suggesting a steric clash within the binding pocket.[2]
Experimental Protocols
Radioligand Binding Assay for A2A Receptor Affinity
The following is a representative protocol for determining the binding affinity (Ki) of this compound analogs to the human A2A adenosine receptor, based on methodologies commonly employed in the field.
1. Materials:
- Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human A2A adenosine receptor.
- Radioligand: [³H]ZM241385 (a high-affinity A2A antagonist).
- Test Compounds: this compound and its analogs dissolved in a suitable solvent (e.g., DMSO).
- Non-specific Binding Control: A high concentration of a non-labeled A2A antagonist (e.g., 10 µM ZM241385).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
- Filtration Apparatus: 96-well filter plates (e.g., Millipore Multiscreen) and a vacuum manifold.
- Scintillation Cocktail and Counter.
2. Procedure:
- In a 96-well plate, combine the assay buffer, radioligand (at a final concentration of approximately 1 nM), and varying concentrations of the test compound.
- For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
- Initiate the binding reaction by adding the cell membrane preparation (typically 5-10 µg of protein per well).
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
- Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
- Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Allow the filters to dry completely, then add scintillation cocktail to each well.
- Quantify the radioactivity in each well using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by performing a non-linear regression analysis of the competition binding data.
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
A2A Adenosine Receptor Signaling Pathway
The A2A adenosine receptor is a Gs protein-coupled receptor. Upon activation by its endogenous ligand, adenosine, it initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels. Antagonists like this compound and its analogs block this activation.
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Workflow for SAR Study of this compound Analogs
The following diagram illustrates a typical workflow for conducting a structure-activity relationship study of novel this compound analogs.
Caption: Experimental Workflow for SAR Studies.
Conclusion
The structural modification of this compound, particularly at the 4-position of the piperidine ring, has yielded a series of potent A2A adenosine receptor antagonists. The SAR data presented in this guide highlights the importance of substituent size and the beneficial effects of small, fluorinated alkyl chains for achieving high binding affinity. The detailed experimental protocols and workflow diagrams provide a practical framework for researchers engaged in the discovery and optimization of novel A2A receptor antagonists. Further exploration of these structural motifs may lead to the development of next-generation therapeutics with improved pharmacological profiles.
References
Interspecies Response to Zaladenant: A Comparative Analysis for Preclinical Research
For Immediate Release
A comprehensive review of preclinical data on Zaladenant (also known as CPI-444), a novel adenosine A2A receptor antagonist, reveals significant interspecies differences in its pharmacological profile. This guide synthesizes available data to assist researchers, scientists, and drug development professionals in designing and interpreting preclinical studies.
This compound is an investigational oral small molecule designed to block the adenosine A2A receptor, a key checkpoint in the tumor microenvironment that suppresses immune responses.[1][2][3] By inhibiting this receptor, this compound aims to unleash the body's natural anti-tumor immunity.[1][4][5] Preclinical studies have demonstrated its potential as both a monotherapy and in combination with other immunotherapies.[4][5][6]
Pharmacodynamic and Anti-Tumor Activity Comparison
Preclinical investigations have primarily focused on murine models, showcasing this compound's dose-dependent anti-tumor effects across various cancer types, including colon, breast, and melanoma.
Key Findings from Murine Studies:
-
Monotherapy: Daily oral administration of this compound led to dose-dependent inhibition of tumor growth in multiple syngeneic mouse tumor models. In some instances, treatment resulted in complete tumor elimination in a significant percentage of treated mice.[6]
-
Combination Therapy: The anti-tumor activity of this compound was significantly enhanced when combined with checkpoint inhibitors such as anti-PD-1, anti-PD-L1, and anti-CTLA-4 antibodies.[4][5] In some models, the combination therapy led to the elimination of established tumors in up to 90% of mice and induced systemic anti-tumor immune memory.[4]
-
Immune Response: The anti-tumor effects of this compound are associated with increased T-cell activation and a shift towards a Th1-mediated immune response.[4] Studies have shown that the efficacy of this compound is dependent on CD8+ T-cells.[4]
While extensive data exists for mice, detailed comparative pharmacodynamic data in other species remains limited in the public domain.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and a typical experimental workflow for evaluating its in-vivo efficacy are depicted below.
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: A typical experimental workflow for in-vivo studies of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of studies. Below is a summarized protocol based on published preclinical research.
In Vivo Syngeneic Mouse Model Efficacy Studies
-
Animal Models: C57BL/6 mice are commonly used for the MC38 colon adenocarcinoma model.
-
Tumor Cell Implantation: Tumor cells (e.g., 5 x 105 MC38 cells) are implanted subcutaneously into the flank of the mice.
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm3), mice are randomized into treatment groups.
-
This compound (CPI-444) is typically administered orally, once or twice daily, at doses ranging from 1 to 100 mg/kg.
-
Checkpoint inhibitors (e.g., anti-PD-L1, anti-CTLA-4) are administered intraperitoneally at specified doses and schedules.
-
-
Monitoring and Endpoints:
-
Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers.
-
Animal body weights are monitored as an indicator of toxicity.
-
Primary endpoints often include tumor growth inhibition and overall survival.
-
For mechanistic studies, tumors and spleens may be harvested at the end of the study for analysis of immune cell infiltration and activation by flow cytometry or gene expression analysis.
-
Quantitative Data Summary
Due to the limited availability of publicly accessible, direct comparative quantitative data across multiple species, a comprehensive data table cannot be constructed at this time. The majority of published studies focus on the qualitative and semi-quantitative anti-tumor effects in murine models. Researchers are encouraged to consult specific publications for detailed dose-response curves and statistical analyses within a single species.
Conclusion
This compound (CPI-444) has demonstrated promising anti-tumor activity in preclinical murine models, particularly in combination with other immunotherapies. However, a comprehensive understanding of its interspecies differences in pharmacokinetics and pharmacodynamics is still emerging. Further studies in non-rodent species will be critical for the successful clinical translation of this novel immuno-oncology agent. The information provided in this guide serves as a foundational resource for researchers in this field.
References
- 1. Our Pipeline | Corvus Pharmaceuticals [corvuspharma.com]
- 2. Ciforadenant by Corvus Pharmaceuticals for Cervical Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Corvus Pharmaceuticals Announces Presentation of Interim Data from the Phase 1b/2 Clinical Trial of Ciforadenant for Patients with Metastatic Renal Cell Cancer at the European Society for Medical Oncology (ESMO) Congress 2025 | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 4. A2AR Antagonism with CPI-444 Induces Antitumor Responses and Augments Efficacy to Anti-PD-(L)1 and Anti-CTLA-4 in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corvuspharma.com [corvuspharma.com]
- 6. researchgate.net [researchgate.net]
Evaluating the Translational Potential of Adenosine A2A Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The adenosine A2A receptor has emerged as a promising therapeutic target for a range of pathologies, most notably Parkinson's disease and, more recently, in immuno-oncology. Antagonism of this receptor has been shown to modulate neuronal function and enhance anti-tumor immunity. This guide provides a comparative analysis of key adenosine A2A receptor antagonists that have been evaluated in preclinical and clinical studies. While the initial query for "Zaladenant" did not yield specific results, this guide focuses on prominent agents within this class to evaluate their translational potential. The compounds discussed include Istradefylline (approved for Parkinson's disease), Preladenant, and Tozadenant (both of which have been investigated in late-stage clinical trials).
Comparative Analysis of Preclinical and Clinical Data
The following tables summarize the key quantitative data for Istradefylline, Preladenant, and Tozadenant, offering a side-by-side comparison of their in vitro potency, selectivity, and clinical efficacy in Parkinson's disease.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
This table presents the inhibitory constant (Ki) values of the selected A2A receptor antagonists against the four subtypes of adenosine receptors. A lower Ki value indicates a higher binding affinity. The selectivity for the A2A receptor over other subtypes is a critical factor in minimizing off-target effects.
| Compound | A2A Receptor Ki (nM) | A1 Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) | A1/A2A Selectivity Ratio |
| Istradefylline | 2.2 | 160 | >1000 | >1000 | ~73 |
| Preladenant | 1.1[1] | 1,200 | >10,000 | >10,000 | ~1091 |
| Tozadenant | 11.5 (human), 6 (rhesus)[2] | 2,300 | >10,000 | >10,000 | ~200 |
Table 2: Clinical Efficacy in Parkinson's Disease (Adjunctive Therapy)
This table summarizes the primary efficacy endpoint from key clinical trials of the A2A receptor antagonists as adjunctive therapy to levodopa in patients with Parkinson's disease experiencing "OFF" episodes. The primary endpoint is typically the change in daily "OFF" time from baseline compared to placebo.
| Compound | Clinical Trial | Dose | Change in Daily "OFF" Time vs. Placebo (hours) | Key Adverse Events (>5% and >placebo) |
| Istradefylline | Pooled analysis of 4 pivotal trials[3] | 20 mg/day | -0.75 | Dyskinesia (15%), Nausea, Dizziness, Insomnia |
| 40 mg/day | -0.82 | Dyskinesia (17%), Nausea, Dizziness, Insomnia | ||
| Preladenant | Phase 2b Trial | 5 mg BID | -1.0 | Worsening of Parkinson's disease, Somnolence, Dyskinesia, Nausea, Constipation, Insomnia |
| 10 mg BID | -1.2 | Worsening of Parkinson's disease, Somnolence, Dyskinesia, Nausea, Constipation, Insomnia | ||
| Tozadenant | Phase 2b Trial[4][5] | 120 mg BID | -1.1 | Dyskinesia (16%), Nausea (11%), Dizziness (5%) |
| 180 mg BID | -1.2 | Dyskinesia (20%), Nausea (12%), Dizziness (13%) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used in the evaluation of adenosine A2A receptor antagonists.
1. Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
-
Materials:
-
Cell membranes expressing the target adenosine receptor subtype (e.g., from HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]ZM241385 for A2A receptors).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay for Antagonist Potency (IC50) Determination
This assay measures the ability of an antagonist to block the increase in intracellular cyclic AMP (cAMP) induced by an agonist of the A2A receptor, which is a Gs-coupled receptor.
-
Materials:
-
Whole cells expressing the A2A receptor.
-
A2A receptor agonist (e.g., NECA).
-
Test compound (antagonist) at various concentrations.
-
Forskolin (optional, to amplify the cAMP signal).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescent-based).
-
Plate reader compatible with the detection kit.
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of an A2A receptor agonist (typically the EC80 concentration).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a detection kit according to the manufacturer's instructions.
-
Plot the antagonist concentration versus the inhibition of the agonist-induced cAMP response to determine the IC50 value.
-
3. In Vivo Models of Parkinson's Disease
Animal models are essential for evaluating the therapeutic potential of drug candidates in a physiological context.[6][7][8]
-
6-Hydroxydopamine (6-OHDA)-Lesioned Rodent Model:
-
Principle: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or substantia nigra of one hemisphere of the brain causes a progressive loss of dopaminergic neurons, mimicking the neurodegeneration in Parkinson's disease.
-
Evaluation: The motor deficits are assessed by measuring rotational behavior induced by dopamine agonists (e.g., apomorphine) or the test compound. A reduction in contralateral rotations is indicative of therapeutic efficacy.
-
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-Treated Primate Model:
-
Principle: Systemic administration of MPTP to non-human primates leads to the selective destruction of dopaminergic neurons in the substantia nigra, closely replicating the motor symptoms of Parkinson's disease in humans.[8]
-
Evaluation: Motor disability is scored using a standardized rating scale that assesses posture, gait, tremor, and bradykinesia. The ability of a test compound to improve the motor score, both alone and in combination with levodopa, is evaluated.[9]
-
Visualizations
Adenosine A2A Receptor Signaling Pathway
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. Tozadenant (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Parkinson’s Disease Models for Drug Discovery & Research | Taconic Biosciences [taconic.com]
- 7. criver.com [criver.com]
- 8. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preladenant, a selective A(2A) receptor antagonist, is active in primate models of movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Zaladenant: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This guide provides a procedural, step-by-step approach for the safe handling and disposal of a hypothetical research chemical, "Zaladenant," assuming it possesses characteristics of a hazardous organic compound.
Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Personal Protective Equipment (PPE) and Waste Container Selection
| Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Waste Container | A chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass is often suitable for organic waste. |
| Secondary Containment | A larger, chemically resistant bin or tray to place the primary waste container in to prevent spills. |
Step-by-Step Disposal Procedure
Step 1: Waste Identification and Segregation
-
Identify Waste Stream: Determine if the this compound waste is a pure substance, a solution, or contaminated material (e.g., gloves, paper towels).
-
Segregate Waste: Do not mix this compound waste with other incompatible waste streams.[1] Keep it separate from acids, bases, and oxidizers.[2]
Step 2: Containerization
-
Select Appropriate Container: Use a designated hazardous waste container that is compatible with this compound. The container should be clean, in good condition, and have a secure lid.
-
Leave Headspace: Do not fill the container to more than 80% capacity to allow for vapor expansion.
Step 3: Labeling
-
Attach Hazardous Waste Tag: Immediately label the waste container with a fully completed hazardous waste tag. This tag should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste mixture with their approximate percentages.
-
The date accumulation started.
-
The specific hazards (e.g., "Toxic," "Flammable" - consult the SDS).
-
The Principal Investigator's name and laboratory information.
-
Step 4: Storage
-
Store Safely: Store the sealed and labeled waste container in a designated and properly labeled hazardous waste storage area within the laboratory.[3]
-
Use Secondary Containment: Place the waste container in a secondary containment tray or bin.
-
Await Pickup: Do not let hazardous waste accumulate for extended periods.
Step 5: Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.[1]
-
Do Not Dispose Down the Drain: Organic chemical waste such as this compound must not be poured down the sink.[4][5]
-
Do Not Dispose in Regular Trash: Contaminated lab materials and empty containers that are not properly decontaminated must be disposed of as hazardous waste.[4]
Experimental Protocol: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent that is known to dissolve this compound.
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[1] Subsequent rinses may also need to be collected depending on the hazard level of the chemical.
-
Deface Label: Completely remove or deface the original label on the container.[1]
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area.
-
Dispose: Once thoroughly decontaminated, the container may be disposed of in accordance with institutional guidelines for non-hazardous lab glass or plastic.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. fishersci.com [fishersci.com]
- 3. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Navigating the Safe Handling of Zaladenant: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with novel compounds like Zaladenant. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on best practices for handling potent pharmaceutical compounds. This information is intended to supplement, not replace, your institution's specific safety protocols and the guidance of a qualified safety professional.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure risk when handling potent compounds like this compound. The following table summarizes recommended PPE for various laboratory tasks.
| Task | Recommended Personal Protective Equipment |
| Handling Solids (weighing, aliquoting) | - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: Safety glasses with side shields or safety goggles. - Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling powders outside of a containment system. - Lab Coat: A dedicated lab coat, preferably disposable or laundered by a specialized service. - Sleeve Covers: Disposable sleeve covers to protect the arms. |
| Handling Solutions | - Gloves: Chemical-resistant gloves (e.g., nitrile). - Eye Protection: Safety glasses with side shields or safety goggles. A face shield may be necessary if there is a splash hazard. - Lab Coat: A standard lab coat. |
| Cleaning and Decontamination | - Gloves: Heavy-duty, chemical-resistant gloves. - Eye Protection: Safety goggles or a face shield. - Lab Coat/Apron: A fluid-resistant lab coat or chemical-resistant apron. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A well-defined operational plan ensures that all personnel are aware of the necessary precautions at each stage of handling this compound.
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential airborne particles.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kit, and waste containers, are readily accessible.
-
Review Procedures: All personnel involved must review and understand the handling procedures and emergency protocols.
2. Weighing and Aliquoting (Solids):
-
Containment: Perform all manipulations of solid this compound within a chemical fume hood or other ventilated enclosure.
-
Minimize Dust: Handle the compound carefully to avoid generating dust. Use a micro-spatula for transfers.
-
Weighing Paper/Boat: Use disposable weighing paper or boats.
3. Dissolution (Preparing Solutions):
-
Solvent Addition: Add the solvent to the vessel containing the this compound powder slowly to avoid splashing.
-
Vessel Capping: Cap the vessel securely before mixing or vortexing.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate cleaning agent as determined by your institution's safety office.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by goggles/face shield, and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid or Solution) | - Treat as hazardous chemical waste. - Collect in a clearly labeled, sealed, and compatible waste container. - Follow your institution's guidelines for hazardous waste pickup and disposal. |
| Contaminated Labware (e.g., pipette tips, weighing boats) | - Collect in a designated, labeled hazardous waste container. - Do not mix with general laboratory waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Place in a sealed bag and dispose of as hazardous waste. |
| Empty Stock Vials | - Rinse the vial three times with a suitable solvent. - Collect the rinsate as hazardous waste. - Deface the label on the empty vial before disposing of it in accordance with institutional policies, which may allow for disposal as regular glass waste after thorough cleaning. |
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.[1][2]
Visualizing Safety Workflows
To further clarify procedural steps, the following diagrams illustrate key safety workflows for handling potent compounds like this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Procedure for responding to a this compound spill.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
